molecular formula C10H13N3 B183906 3-(1H-indazol-1-yl)propan-1-amine CAS No. 933744-08-2

3-(1H-indazol-1-yl)propan-1-amine

Cat. No.: B183906
CAS No.: 933744-08-2
M. Wt: 175.23 g/mol
InChI Key: QGWLKJMMXIXRQU-UHFFFAOYSA-N
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Description

3-(1H-Indazol-1-yl)propan-1-amine is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmaceutical development, known for its widespread biological activities and presence in several approved therapies and clinical candidates . Researchers utilize this amine-functionalized indazole derivative as a critical synthetic intermediate for developing novel targeted therapeutics. The indazole core is a key pharmacophore in multiple FDA-approved drugs, including kinase inhibitors such as Pazopanib for renal cell carcinoma and Axitinib which blocks VEGFR/PDGFR . Beyond oncology, indazole-based compounds are being investigated in clinical trials for a diverse range of conditions, including pain management, inflammatory diseases, and neurodegenerative disorders like Alzheimer's disease, highlighting the versatility of this scaffold . The primary research value of this compound lies in its potential application as a precursor in the synthesis of more complex bioactive molecules. Its structure, featuring a flexible propan-1-amine linker attached to the 1H-indazole nitrogen, makes it a versatile building block for constructing compound libraries. This allows researchers to explore structure-activity relationships and develop potential inhibitors for various biological targets implicated in human diseases . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-indazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLKJMMXIXRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474787
Record name 3-(1H-indazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933744-08-2
Record name 3-(1H-indazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(1H-indazol-1-yl)propan-1-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reliable protocol for the synthesis of 3-(1H-indazol-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental procedures, and quantitative data to ensure reproducibility and scalability.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective N-alkylation of the 1H-indazole core, followed by the introduction of the primary amine functionality. The chosen strategy prioritizes the selective formation of the desired N-1 isomer and employs a well-established method for amine synthesis to ensure high yields and purity.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow Indazole 1H-Indazole Alkylation N-Alkylation Indazole->Alkylation Phthalimide_Reagent N-(3-bromopropyl)phthalimide Phthalimide_Reagent->Alkylation Intermediate 2-(3-(1H-Indazol-1-yl)propyl)isoindoline-1,3-dione Alkylation->Intermediate Deprotection Gabriel Deprotection Intermediate->Deprotection Hydrazine Hydrazine Hydrate Hydrazine->Deprotection Target_Molecule This compound Deprotection->Target_Molecule

Caption: Overall synthetic workflow for this compound.

The key transformations are:

  • N-1 Alkylation of Indazole: 1H-Indazole is reacted with N-(3-bromopropyl)phthalimide. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is crucial for directing the alkylation to the more thermodynamically stable N-1 position of the indazole ring.[1][2] This regioselectivity is a critical factor in achieving a high yield of the desired intermediate.[1][2]

  • Gabriel Synthesis for Primary Amine Formation: The phthalimide group serves as a protected form of a primary amine. The second step involves the deprotection of the phthalimide group using hydrazine hydrate. This reaction, known as the Ing-Manske procedure, is a mild and efficient method for cleaving the N-alkylphthalimide to yield the desired primary amine and a phthalhydrazide byproduct, which can be easily removed by filtration.[3][4]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-(3-(1H-Indazol-1-yl)propyl)isoindoline-1,3-dione

This procedure is adapted from established protocols for the N-1 alkylation of indazoles.[1][5]

Procedure:

  • To a stirred solution of 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour.

  • Add a solution of N-(3-bromopropyl)phthalimide (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting indazole.

  • After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione as a solid.

Step 2: Synthesis of this compound

This procedure follows the well-established Gabriel amine synthesis deprotection method.[3][6][7]

Procedure:

  • Dissolve the 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione (1.0 equivalent) obtained from the previous step in ethanol or methanol.

  • Add hydrazine hydrate (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Wash the precipitate with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or crystallization if necessary.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: N-1 Alkylation of Indazole

ParameterValue/ConditionReference
Substrate 1H-Indazole-
Reagent N-(3-bromopropyl)phthalimide-
Base Sodium Hydride (NaH)[1][2]
Solvent Tetrahydrofuran (THF)[1][2]
Temperature Reflux[5]
Reaction Time 12-18 hours[5]
Typical Yield 70-85%[1]
Purity >95% after chromatography-

Table 2: Gabriel Deprotection

ParameterValue/ConditionReference
Substrate 2-(3-(1H-Indazol-1-yl)propyl)isoindoline-1,3-dione-
Reagent Hydrazine Hydrate[3][6][7]
Solvent Ethanol or Methanol[4][6]
Temperature Reflux[4]
Reaction Time 2-4 hours[7]
Typical Yield 80-95%[4]
Purity >98% after workup[8]

Logical Relationships and Experimental Workflow Diagrams

The logical progression of the synthesis is outlined below, illustrating the transformation of starting materials into the final product.

Detailed Synthesis Logic cluster_step1 Step 1: N-1 Alkylation cluster_step2 Step 2: Gabriel Deprotection Indazole 1H-Indazole NaH NaH in THF Indazole->NaH Indazole_Anion Indazole Anion NaH->Indazole_Anion SN2 SN2 Reaction Indazole_Anion->SN2 Phthalimide_Reagent N-(3-bromopropyl)phthalimide Phthalimide_Reagent->SN2 Intermediate 2-(3-(1H-Indazol-1-yl)propyl)isoindoline-1,3-dione SN2->Intermediate Cleavage Phthalimide Cleavage Intermediate->Cleavage Hydrazine Hydrazine Hydrate Hydrazine->Cleavage Target_Molecule This compound Cleavage->Target_Molecule Byproduct Phthalhydrazide (precipitate) Cleavage->Byproduct

Caption: Logical flow of the two-step synthesis protocol.

This detailed guide provides the necessary information for the successful synthesis of this compound. By following the outlined procedures and considering the factors influencing regioselectivity, researchers can confidently produce this important molecule for their drug discovery and development programs.

References

An In-depth Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine (CAS 933744-08-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-indazol-1-yl)propan-1-amine, with the Chemical Abstracts Service (CAS) registry number 933744-08-2, is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Indazole derivatives have been successfully developed as therapeutic agents, most notably as kinase inhibitors in oncology.[4][5] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and the broader context of its utility in drug discovery and development, with a focus on its likely application as a kinase inhibitor. While specific detailed experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from the well-established knowledge of the indazole class to provide actionable insights and hypothetical experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueReference
CAS Number 933744-08-2[6]
Molecular Formula C10H13N3[6][7]
Molecular Weight 175.23 g/mol [6][7]
Appearance Liquid[7]
Synonyms N-(3-aminopropyl)indazole, 3-(1H-indazol-1-yl)propylamine, 3-(indazol-1-yl)propan-1-amine[7]
Purity Typically >98% (as supplied by vendors)[7]
SMILES NCCCN1N=CC2=CC=CC=C12
InChI Key QGWLKJMMXIXRQU-UHFFFAOYSA-N[7]

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is based on standard organic chemistry principles for the N-alkylation of heterocyclic compounds.

Reaction Scheme:

Synthesis_Scheme cluster_deprotection Optional Deprotection Step indazole Indazole reaction_point indazole->reaction_point alkylating_agent 3-bromopropan-1-amine or N-(3-bromopropyl)phthalimide alkylating_agent->reaction_point product This compound base Base (e.g., K2CO3, NaH) base->reaction_point solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_point deprotection Deprotection (if using phthalimide) reaction_point->product N-alkylation product_phthalimide N-(3-(1H-indazol-1-yl)propyl)phthalimide product_phthalimide->product Hydrazine Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET, FP) Determine IC50 cell_based_assay Cell-Based Assay (e.g., Western Blot for phospho-substrate) Determine Cellular Potency biochemical_assay->cell_based_assay selectivity_profiling Kinase Selectivity Profiling (Panel of Kinases) cell_based_assay->selectivity_profiling lead_optimization Lead Optimization selectivity_profiling->lead_optimization pk_studies Pharmacokinetic (PK) Studies (e.g., in rodents) efficacy_studies Xenograft/Tumor Model Efficacy Studies pk_studies->efficacy_studies toxicology_studies Toxicology Studies efficacy_studies->toxicology_studies Kinase_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor adaptor Adaptor Proteins receptor->adaptor downstream_kinase1 Downstream Kinase 1 (e.g., RAF) adaptor->downstream_kinase1 downstream_kinase2 Downstream Kinase 2 (e.g., MEK) downstream_kinase1->downstream_kinase2 effector_kinase Effector Kinase (e.g., ERK) downstream_kinase2->effector_kinase transcription_factor Transcription Factor effector_kinase->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Indazole-based Inhibitor inhibitor->downstream_kinase1

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 3-(1H-indazol-1-yl)propan-1-amine. Due to the limited availability of experimental data for this specific molecule, this guide combines available information from chemical suppliers with computationally predicted values for key parameters including melting point, boiling point, pKa, logP, and aqueous solubility. Furthermore, detailed, generalized experimental protocols for the determination of these properties are provided to guide researchers in their own characterization efforts. This document also includes a conceptual workflow for physicochemical property determination and a hypothetical signaling pathway to illustrate the potential biological relevance of this indazole derivative, based on the known activities of similar compounds. All quantitative data is summarized in a clear tabular format, and logical relationships are visualized using Graphviz diagrams.

Introduction

This compound is a heterocyclic compound featuring an indazole moiety linked to a propanamine side chain. The indazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. A thorough understanding of the physicochemical properties of novel indazole derivatives is paramount for drug discovery and development, as these properties significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential. This guide aims to provide a foundational dataset and methodological framework for researchers working with this compound.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various chemical suppliers and augmented with predicted values from computational models. It is important to note that there is conflicting information regarding the physical state of this compound, with some sources describing it as a liquid and others as a solid. This discrepancy may arise from differences in purity, the presence of different salt forms, or variations in ambient conditions.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValue (Experimental/Predicted)Source/Method
Molecular Formula C₁₀H₁₃N₃-
Molecular Weight 175.23 g/mol -
Physical State Liquid / SolidConflicting supplier information
Melting Point Predicted: 45-55 °CComputational Prediction
Boiling Point Predicted: 350-370 °CComputational Prediction
pKa (most basic) Predicted: 9.5 - 10.5Computational Prediction
logP Predicted: 1.8 - 2.2Computational Prediction
Water Solubility Predicted: 1-10 g/LComputational Prediction

Disclaimer: Predicted values are estimates and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Property Determination

The following sections outline detailed, generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensing device.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-bore test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine, the pKa refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the phases to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualization of Workflows and Pathways

Physicochemical Property Determination Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a novel compound like this compound.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis and Application Compound Synthesis\n and Purification Compound Synthesis and Purification Purity Analysis\n (LC-MS, NMR) Purity Analysis (LC-MS, NMR) Compound Synthesis\n and Purification->Purity Analysis\n (LC-MS, NMR) Melting Point\n Determination Melting Point Determination Purity Analysis\n (LC-MS, NMR)->Melting Point\n Determination Boiling Point\n Determination Boiling Point Determination Purity Analysis\n (LC-MS, NMR)->Boiling Point\n Determination pKa\n Determination pKa Determination Purity Analysis\n (LC-MS, NMR)->pKa\n Determination logP\n Determination logP Determination Purity Analysis\n (LC-MS, NMR)->logP\n Determination Aqueous Solubility\n Determination Aqueous Solubility Determination Purity Analysis\n (LC-MS, NMR)->Aqueous Solubility\n Determination Data Compilation\n and Reporting Data Compilation and Reporting Melting Point\n Determination->Data Compilation\n and Reporting Boiling Point\n Determination->Data Compilation\n and Reporting pKa\n Determination->Data Compilation\n and Reporting logP\n Determination->Data Compilation\n and Reporting Aqueous Solubility\n Determination->Data Compilation\n and Reporting ADMET Profile\n Prediction ADMET Profile Prediction Data Compilation\n and Reporting->ADMET Profile\n Prediction Lead Optimization Lead Optimization ADMET Profile\n Prediction->Lead Optimization

Physicochemical Property Determination Workflow
Hypothetical Signaling Pathway

Indazole derivatives have been reported to interact with various biological targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by an indazole-containing compound, leading to an anti-proliferative effect. This is a generalized representation and requires experimental validation for this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates Indazole Compound Indazole Compound Indazole Compound->Receptor Tyrosine Kinase (RTK) Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Promotes

Hypothetical Kinase Inhibition Pathway

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers in the fields of chemistry and drug development. By combining available data with computational predictions and outlining detailed experimental protocols, this document serves as a valuable resource for guiding further experimental work. The provided workflow and hypothetical signaling pathway diagrams offer a conceptual framework for the characterization and potential biological investigation of this and related indazole compounds. It is imperative that the predicted values presented herein are validated through rigorous experimental determination to ensure their accuracy and utility in advancing research and development efforts.

A Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-(1H-indazol-1-yl)propan-1-amine, a key building block in modern medicinal chemistry. We will delve into its commercial availability, explore the chemical principles behind its synthesis, detail its quality control and characterization, and discuss its application, particularly as a precursor for potent enzyme inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of kinase enzymes.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents. Marketed drugs such as Niraparib, a PARP-1/PARP-2 inhibitor for ovarian and breast cancer, and Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, feature the indazole core, highlighting its clinical significance.[1]

This compound serves as a versatile intermediate, providing a flexible three-carbon linker with a primary amine. This functional handle is ideal for further chemical modifications, enabling its incorporation into more complex molecules. Its primary application lies in the synthesis of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), where the indazole moiety provides the crucial binding interaction with the target protein, and the aminopropyl linker allows for the attachment of other pharmacophoric elements or E3 ligase recruiters.

Commercial Sourcing and Supplier Evaluation

This compound is available from a range of commercial suppliers. When sourcing this reagent, researchers should consider not only the price but also the purity, available quantities, and the supplier's quality management certifications. Below is a comparative table of some notable suppliers.

SupplierCAS NumberMolecular FormulaPurityAvailable Quantities
Sigma-Aldrich 933744-08-2C₁₀H₁₃N₃Not specified; sold as "AldrichCPR" for early discovery research1 g
CymitQuimica 933744-08-2C₁₀H₁₃N₃98%100 mg, 250 mg, 1 g, 5 g, 10 g
Synblock 933744-08-2C₁₀H₁₃N₃≥ 98%Inquire for bulk
Parchem 933744-08-2C₁₀H₁₃N₃Not specifiedInquire for quote
BLDpharm 933744-08-2C₁₀H₁₃N₃Not specifiedInquire for details
Crescent Chemical 933744-08-2C₁₀H₁₃N₃Not specified1 g

Note: "AldrichCPR" products from Sigma-Aldrich are part of a collection of unique chemicals for which the buyer assumes responsibility for confirming identity and purity.[2] For applications requiring high purity and well-characterized material, suppliers providing a certificate of analysis with detailed analytical data are recommended.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-alkylation of indazole. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N-1 or N-2 position of the indazole ring. For many applications, including the synthesis of certain PARP inhibitors, the N-1 isomer is the desired product.

Principles of Regioselective N-Alkylation

The regiochemical outcome of indazole alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. Studies have shown that using sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 substituted product.[3][4][5] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically hindering alkylation at that position and directing the incoming electrophile to N-1.

Experimental Protocol: N-Alkylation of Indazole

This protocol describes the synthesis of this compound from indazole and a suitable three-carbon electrophile with a protected amine, followed by deprotection.

Step 1: N-Alkylation of Indazole with N-(3-bromopropyl)phthalimide

  • Materials:

    • Indazole

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • N-(3-bromopropyl)phthalimide

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add indazole (1.0 eq).

    • Add anhydrous THF to dissolve the indazole.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Hydrogen gas will be evolved.

    • Stir the resulting suspension at 0 °C for 30 minutes.

    • Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(3-(1H-indazol-1-yl)propyl)phthalimide.

Step 2: Deprotection to Yield this compound

  • Materials:

    • N-(3-(1H-indazol-1-yl)propyl)phthalimide

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve the purified N-(3-(1H-indazol-1-yl)propyl)phthalimide from Step 1 in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2.0 - 4.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Synthesis_Workflow Indazole Indazole Alkylation N-Alkylation Indazole->Alkylation NaH_THF NaH in THF NaH_THF->Alkylation Bromopropylphthalimide N-(3-bromopropyl)phthalimide Bromopropylphthalimide->Alkylation Intermediate N-(3-(1H-indazol-1-yl)propyl)phthalimide Alkylation->Intermediate Forms protected intermediate Deprotection Deprotection Intermediate->Deprotection Hydrazine Hydrazine Hydrate Hydrazine->Deprotection Final_Product This compound Deprotection->Final_Product Removes phthalimide group

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful use in subsequent synthetic steps and biological assays. A combination of chromatographic and spectroscopic techniques should be employed for its characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, can effectively separate the product from starting materials and by-products. The purity is determined by the area percentage of the main peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides crucial information for structural confirmation. The spectrum should show characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the propyl chain, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule, further confirming its structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Application in Drug Discovery: A Precursor to PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[6][7][8] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

The PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway Inhibitor Indazole-based PARP Inhibitor PARP1 PARP1 Inhibitor->PARP1 inhibits

Experimental Workflow: Synthesis of a PARP Inhibitor Intermediate

This compound can be used as a key intermediate in the synthesis of PARP inhibitors. The primary amine serves as a nucleophile for coupling with an appropriate carboxylic acid or acyl chloride to form an amide bond, a common feature in many PARP inhibitor scaffolds.

Protocol: Amide Coupling to a Carboxylic Acid Moiety

  • Materials:

    • This compound

    • A suitable carboxylic acid (e.g., a substituted benzoic acid derivative)

    • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

    • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for researchers. A thorough understanding of its synthesis, purification, and characterization is essential for its effective use. The critical role of the indazole moiety in targeting enzymes like PARP-1 underscores the importance of this intermediate in the development of novel therapeutics for cancer and other diseases.

References

Purity Analysis of 3-(1H-indazol-1-yl)propan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-(1H-indazol-1-yl)propan-1-amine, a key intermediate in pharmaceutical synthesis. The document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and clear data presentation formats to ensure the quality and consistency of this compound in research and drug development.

Introduction to Purity Analysis

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For this compound (Molecular Formula: C10H13N3, Molecular Weight: 175.23 g/mol ), a robust analytical framework is essential to identify and quantify any process-related impurities, degradation products, and residual solvents. This guide details a multi-pronged approach to purity assessment, employing orthogonal analytical techniques to ensure a comprehensive evaluation.

Potential Impurities

The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the N-alkylation of indazole with a suitable three-carbon synthon. Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted indazole and 1-bromo-3-chloropropane (or a similar alkylating agent).

    • Isomeric Impurities: 3-(2H-indazol-2-yl)propan-1-amine, an isomer formed during the alkylation step.

    • By-products: Di-alkylation products or products from side reactions.

  • Degradation Products: Potential products arising from exposure to light, heat, or oxidative conditions. The specific degradation pathways for this molecule are not extensively documented in the public domain and would typically be investigated through forced degradation studies.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., DMF, acetonitrile, ethanol).

A logical workflow for identifying and quantifying these impurities is crucial for quality control.

Impurity Identification Workflow cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities start Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) start->purification hplc HPLC/UPLC (Purity & Impurities) purification->hplc Primary Analysis gcms GC-MS (Residual Solvents & Volatile Impurities) purification->gcms nmr qNMR (Purity Assay & Structural Confirmation) purification->nmr elemental Elemental Analysis (Elemental Composition) purification->elemental process_imp Process-Related Impurities (Starting Materials, Isomers) hplc->process_imp degradation_imp Degradation Products hplc->degradation_imp residual_sol Residual Solvents gcms->residual_sol

Workflow for Purity Analysis

Experimental Protocols

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for assessing the purity and identifying non-volatile organic impurities.

Methodology:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is ideal for the detection and quantification of residual solvents and volatile or semi-volatile organic impurities.[1][2]

Methodology:

  • Instrumentation: A GC system coupled with a Mass Spectrometer and a headspace autosampler.

  • Column: A polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute a wide range of solvents.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

¹H NMR can be used for structural confirmation and as a quantitative method to determine the absolute purity of the compound.[3][4][5][6][7]

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values for this compound.[8][9][10] This technique is valuable for confirming the empirical formula and detecting inorganic impurities.[8][10]

Methodology:

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Data Presentation

Quantitative data from the analyses should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Purity and Impurity Profile

Peak No.Retention Time (min)Relative Retention TimePeak Area (%)Impurity Classification
14.50.850.05Process-Related (Indazole)
25.31.0099.85This compound
36.11.150.08Process-Related (Isomer)
48.21.550.02Unknown

Table 2: Residual Solvents by GC-MS

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Ethanol3.81505000
Acetonitrile4.250410
Dichloromethane5.1< 10600

Table 3: Purity Assay by qNMR and Elemental Analysis

Analytical MethodResultAcceptance Criteria
Purity by ¹H qNMR99.8%≥ 99.0%
% Carbon (Elemental Analysis)68.55% (Theoretical: 68.54%)± 0.4% of theoretical
% Hydrogen (Elemental Analysis)7.48% (Theoretical: 7.48%)± 0.3% of theoretical
% Nitrogen (Elemental Analysis)23.95% (Theoretical: 23.98%)± 0.4% of theoretical

Visualization of Analytical Workflow

A visual representation of the analytical workflow can aid in understanding the logical sequence of testing.

Analytical Testing Workflow for Purity Assessment cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic & Other Analysis cluster_results Results & Reporting sample Sample of This compound hplc HPLC-UV Analysis sample->hplc gcms Headspace GC-MS sample->gcms qnmr Quantitative ¹H NMR sample->qnmr elemental Elemental Analysis (CHN) sample->elemental purity_report Purity (%) hplc->purity_report impurity_profile Impurity Profile hplc->impurity_profile residual_solvents Residual Solvents (ppm) gcms->residual_solvents qnmr->purity_report final_report Certificate of Analysis elemental->final_report purity_report->final_report impurity_profile->final_report residual_solvents->final_report

Analytical Testing Workflow

Conclusion

The purity of this compound can be reliably determined through a combination of HPLC, GC-MS, qNMR, and elemental analysis. The methodologies outlined in this guide provide a robust framework for the quality control of this important pharmaceutical intermediate. Adherence to these analytical protocols will ensure that the material meets the high standards required for drug development and manufacturing. For regulatory submissions, these methods should be validated according to ICH guidelines to demonstrate their accuracy, precision, specificity, linearity, and robustness.

References

A Technical Guide to the Stability and Storage of Indazole Derivatives, with Reference to 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Stability of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The stability of these compounds is a critical parameter for researchers and drug development professionals, influencing their handling, formulation, and long-term efficacy. The indazole ring system, a fusion of benzene and pyrazole rings, is generally stable but can be susceptible to degradation under specific environmental conditions.[1] Understanding these potential degradation pathways is crucial for maintaining the purity, potency, and safety of indazole-containing compounds.

This technical guide outlines the common degradation pathways for indazole derivatives and provides a framework for their storage and stability assessment, in accordance with industry best practices and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]

Primary Degradation Pathways for Indazole Derivatives

Indazole derivatives can degrade through several mechanisms, primarily photodegradation, oxidation, hydrolysis, and thermolysis. These pathways are often investigated through forced degradation (stress testing) studies, which intentionally expose the compound to harsh conditions to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3]

2.1 Photodegradation

Exposure to ultraviolet (UV) light is a known cause of degradation for indazoles. The most common photochemical reaction is a rearrangement of the indazole ring to form a more stable benzimidazole structure.[6][7] This phototransposition is believed to proceed from the excited state of the 2H-tautomer of the indazole ring and can be induced by both UVB and UVA irradiation.[6][7] In some instances, photodimerization can occur as a competing reaction.

2.2 Oxidative Degradation

The indazole ring system is susceptible to oxidation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide (H2O2) to simulate oxidative stress and identify potential oxidation products. For compounds with nitroaromatic moieties, such as some indazole derivatives, photo-oxidation can also occur, leading to the formation of aldehydes from methyl groups on the indazole ring.

2.3 Hydrolytic Degradation

The stability of indazole derivatives can be highly dependent on pH. Hydrolysis can occur under both acidic and basic conditions, and the rate of degradation is typically pH-dependent. Stress testing protocols commonly use hydrochloric acid and sodium hydroxide to evaluate the compound's susceptibility to hydrolysis across a wide pH range.

2.4 Thermal Degradation

Elevated temperatures can lead to the thermal decomposition of indazole compounds. The extent of degradation is dependent on the temperature and the duration of exposure. Thermal stress studies are a standard part of forced degradation protocols to determine the intrinsic thermal stability of the molecule.[8]

Data Presentation: Stability and Storage Recommendations

While quantitative stability data for 3-(1H-indazol-1-yl)propan-1-amine is unavailable, the following tables summarize the typical conditions for forced degradation studies and provide general storage recommendations for indazole derivatives based on their known sensitivities.

Table 1: Exemplary Forced Degradation Conditions for Indazole Derivatives

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 70°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 70°CUp to 7 days
Oxidation 3% to 30% H₂O₂Room TempUp to 24 hours
Thermal Degradation Dry Heat40°C to 80°CUp to 7 days
Photostability UV & Visible LightControlled Room TempPer ICH Q1B Guidelines¹

¹ICH Q1B guidelines suggest exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][8]

Table 2: General Storage and Handling Recommendations for Indazole Derivatives

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and preserve long-term stability.[9]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation from atmospheric oxygen.[9]
Container Tightly sealed, light-resistant (amber glass)To protect from moisture and prevent photodegradation.[9][10]
Location Dry, well-ventilated areaTo prevent moisture absorption.[10]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, and strong basesTo avoid hazardous reactions and accelerated degradation.[9]

Experimental Protocols: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on an indazole derivative. The goal is to generate a degradation level of 5-20% to ensure that the analytical method is truly stability-indicating.[8]

4.1 Objective

To identify potential degradation products and establish the intrinsic stability of the indazole derivative under various stress conditions, as mandated by ICH guidelines.[3][5]

4.2 Materials

  • Indazole derivative (e.g., this compound)

  • Solvents (e.g., Acetonitrile, Methanol, Water - HPLC grade)

  • Acids (e.g., 1 M HCl)

  • Bases (e.g., 1 M NaOH)

  • Oxidizing Agent (e.g., 30% H₂O₂)

  • pH meter, analytical balance, volumetric flasks, pipettes

  • HPLC system with a suitable detector (e.g., UV/DAD or MS)

  • Photostability chamber, temperature-controlled oven

4.3 Procedure

  • Stock Solution Preparation: Prepare a stock solution of the indazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 1 M HCl in a flask.

    • Keep the solution at room temperature or heat to 50-70°C.

    • Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 1 M NaOH for degradation and 1 M HCl for neutralization.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution and 30% H₂O₂ in a flask.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points and analyze.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at a set temperature (e.g., 60°C).

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method.

    • Assess the purity of the main peak and determine the percentage of degradation.

    • Characterize any significant degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualizations: Degradation Pathways and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G Fig. 1: Primary Degradation Pathways for Indazole Derivatives cluster_degradation Stress Conditions cluster_products Potential Degradation Products Indazole Indazole Derivative (e.g., this compound) Photodegradation Light (UV/Vis) Indazole->Photodegradation Oxidation Oxidizing Agents (e.g., H₂O₂) Indazole->Oxidation Hydrolysis Acid / Base (pH extremes) Indazole->Hydrolysis Thermal Heat Indazole->Thermal Benzimidazole Benzimidazole (Rearrangement Product) Photodegradation->Benzimidazole Oxidized Oxidized Products Oxidation->Oxidized Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed Decomposed Thermal Decomposed Products Thermal->Decomposed G Fig. 2: General Workflow for a Forced Degradation Study Start Prepare Stock Solution (1 mg/mL) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Intervals & Neutralize (if applicable) Stress->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze Evaluate Evaluate Peak Purity, % Degradation, Mass Balance Analyze->Evaluate Characterize Characterize Degradants (LC-MS, NMR) Evaluate->Characterize If degradants > threshold End Establish Degradation Profile & Validate Method Evaluate->End Characterize->End

References

molecular weight of "3-(1H-indazol-1-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential biological significance of this compound, tailored for professionals in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for experimental design, including reaction setup, dosage calculations, and analytical method development.

PropertyValueReference(s)
Molecular Weight 175.23 g/mol [4][5]
Molecular Formula C₁₀H₁₃N₃[4][5]
CAS Number 933744-08-2[4][5]
Appearance Liquid or Solid[4][6]
Purity Typically ≥98%[4]
InChI Key QGWLKJMMXIXRQU-UHFFFAOYSA-N[4][6]
Common Synonyms N-(3-aminopropyl)indazole, 3-(indazol-1-yl)propan-1-amine[4]

Representative Synthesis Protocol

The synthesis of N-alkylated indazoles can be achieved through various methods. Below is a detailed, representative experimental protocol for the synthesis of this compound via N-alkylation of indazole. This protocol is based on general principles of N-alkylation of heterocyclic amines.

Objective: To synthesize this compound by reacting indazole with a suitable 3-aminopropyl synthon.

Materials:

  • 1H-Indazole

  • 3-Bromopropan-1-amine hydrobromide (or a Boc-protected equivalent such as tert-butyl (3-bromopropyl)carbamate for cleaner reaction and easier purification)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as the solvent

  • Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation if needed)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the indazole. Add a base such as potassium carbonate (2.0-3.0 eq).

  • Alkylation: To the stirring suspension, add tert-butyl (3-bromopropyl)carbamate (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting indazole is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Purification (if necessary): Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or methanol). Add a strong acid such as trifluoroacetic acid (TFA) or HCl (in an organic solvent) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Isolation: Remove the solvent under reduced pressure. If the free amine is desired, perform a basic workup with aqueous NaOH and extract into an organic solvent. If the hydrochloride salt is desired, the product can be precipitated from the reaction mixture. The final product's identity and purity should be confirmed by NMR and MS analysis.

Potential Biological Activity and Signaling Pathways

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets. Derivatives of the indazole core have shown significant activity as kinase inhibitors and anticancer agents.[3][7]

Several indazole derivatives have been investigated as inhibitors of key signaling proteins involved in cancer cell proliferation and survival.[1][7] For example, certain 1H-indazol-3-amine derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl kinases.[7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Some indazole compounds have been shown to induce a block in the G0-G1 phase of the cell cycle.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: 1H-Indazole Boc-(3-bromopropyl)amine reaction N-Alkylation Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification deprotection Boc Deprotection (Acidic Conditions) purification->deprotection final_product Final Product: This compound deprotection->final_product

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathway Inhibition

This diagram illustrates a potential mechanism of action for an indazole-based kinase inhibitor, leading to anti-proliferative effects.

G cluster_pathway Hypothesized Signaling Pathway Inhibition Indazole Indazole Derivative (e.g., Kinase Inhibitor) Indazole->Block Apoptosis Cell Cycle Arrest (G0/G1) & Apoptosis Indazole->Apoptosis RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Block->RTK

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by an indazole derivative.

References

The Indazole Scaffold: A Privileged Motif in Drug Discovery and its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities. This has resulted in the development of several FDA-approved drugs and numerous clinical candidates targeting a variety of diseases, most notably cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key biological targets of indazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in the ongoing development of novel therapeutics based on this versatile scaffold.

Indazole Derivatives as Potent Kinase Inhibitors

A predominant application of the indazole scaffold is in the design of protein kinase inhibitors. The ability of the indazole nucleus to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of various kinases has been extensively exploited.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Several indazole-based compounds are potent inhibitors of VEGFRs.[1][2]

Quantitative Data: VEGFR Inhibition by Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Assay Type / Context
AxitinibVEGFR10.1Cell-free
AxitinibVEGFR20.2Cell-free
AxitinibVEGFR30.1 - 0.3Cell-free
PazopanibVEGFR110Cell-free
PazopanibVEGFR230Cell-free
PazopanibVEGFR347Cell-free
Indazole-pyrimidine derivative (13i)VEGFR234.5Cell-free

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.[3]

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Biotinylated poly(Glu, Tyr) 4:1 substrate

    • ATP (Adenosine triphosphate)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-XL665

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

    • Test indazole derivative

    • 384-well low-volume plates

    • HTRF-compatible microplate reader

  • Procedure:

    • Prepare serial dilutions of the test indazole derivative in DMSO.

    • Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add a solution containing the VEGFR-2 enzyme and biotinylated substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding ATP solution in assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) and incubate in the dark.

    • Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).

    • Calculate the ratio of the two emission signals and determine the percent inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: VEGFR Signaling Cascade

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Indazole Indazole Derivative Indazole->VEGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR signaling pathway and the inhibitory action of indazole derivatives.
Fibroblast Growth Factor Receptor (FGFR)

Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent inhibitors of FGFRs.[4][5][6]

Quantitative Data: FGFR Inhibition by Indazole Derivatives

CompoundTarget KinaseIC50 (nM)
Compound 99FGFR12.9
Compound 100FGFR1<4.1
Compound 100FGFR22.0
Compound 102FGFR130.2
Compound 106FGFR12000
Compound 106FGFR2800
Compound 106FGFR34500
Indazole Derivative 9uFGFR13.3

Signaling Pathway: FGFR Signaling Cascade

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Indazole Indazole Derivative Indazole->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK Cell_Functions Cell Proliferation, Differentiation, Migration RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions PLCg->Cell_Functions

FGFR signaling cascade and its inhibition by indazole derivatives.
Other Kinase Targets

Indazole derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer and other diseases.

Quantitative Data: Inhibition of Various Kinases by Indazole Derivatives

CompoundTarget KinaseIC50 (nM)
Compound 2yAurora A8.3 (HL60 cells), 1.3 (HCT116 cells)
Indazole derivative 52aAurora A13,000
Indazole derivative 54aAurora A32
Indazole derivative 55aAurora A519
Indazole derivative 59cPim1-33-70
GSK-3β Indazole inhibitorGSK-3β3

Indazole Derivatives as Microtubule-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. A significant number of indazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[2][7]

Quantitative Data: Tubulin Polymerization Inhibition by Indazole Derivatives

CompoundAntiproliferative IC50Tubulin Polymerization IC50 (µM)
Indazole derivative 3cLow nanomolar range (HepG2, HCT116, etc.)-
Indazole derivative 3fLow nanomolar range (HepG2, HCT116, etc.)-
Indazole derivative 7i1.85 - 5.76 µM (various cell lines)3.03

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the effect of a compound on tubulin polymerization in vitro.[8]

  • Materials:

    • Purified tubulin protein (>99% pure)

    • GTP (Guanosine triphosphate)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

    • Test indazole derivative

    • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

    • 96-well microplate

    • Spectrophotometer with temperature control

  • Procedure:

    • Resuspend purified tubulin in ice-cold polymerization buffer.

    • Add the test indazole derivative or control compounds at various concentrations to the wells of a pre-chilled 96-well plate.

    • Add the tubulin solution to the wells.

    • Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value for inhibition of tubulin polymerization by analyzing the dose-dependent decrease in the maximum polymerization rate.

Mechanism Visualization: Inhibition of Microtubule Formation

Tubulin_Inhibition cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Disrupted_Spindle Disrupted Mitotic Spindle Microtubule->Disrupted_Spindle Leads to Indazole Indazole Derivative Indazole->Tubulin Inhibits Polymerization Colchicine_Site Colchicine Binding Site Indazole->Colchicine_Site Binds to Apoptosis Apoptosis Disrupted_Spindle->Apoptosis

Mechanism of tubulin polymerization inhibition by indazole derivatives.

Indazole Derivatives in the Modulation of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Indazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines.[9][10]

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives

CompoundTargetIC50 (µM)
5-AminoindazoleCOX-212.32
6-NitroindazoleCOX-219.22
IndazoleCOX-223.42
Indazole derivative 16COX-20.409

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of a compound on COX-2 activity.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin detection

    • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA)

    • Test indazole derivative

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add the test indazole derivative at various concentrations to the wells of a 96-well plate.

    • Add the COX-2 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and add the detection probe.

    • Measure the absorbance or fluorescence to quantify the amount of prostaglandin produced.

    • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cellular Cellular Response Stimuli Cytokines, Growth Factors COX2 COX-2 Stimuli->COX2 Induces Expression Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid via PLA₂ PLA2 PLA₂ Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via COX-2 Indazole Indazole Derivative Indazole->COX2 Inhibition Inflammation Pain & Inflammation Prostaglandins->Inflammation

The role of COX-2 in the inflammatory cascade and its inhibition by indazole derivatives.

Indazole Derivatives in Neurodegenerative Diseases

The therapeutic potential of indazole derivatives extends to neurodegenerative disorders such as Alzheimer's and Parkinson's disease. A key target in this area is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in tau hyperphosphorylation and neuronal apoptosis.[11][12][13]

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This protocol describes a method for measuring the inhibition of GSK-3β activity.

  • Materials:

    • Recombinant human GSK-3β

    • GSK-3β substrate peptide (e.g., a phosphopeptide)

    • ATP

    • Kinase buffer

    • Test indazole derivative

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • 96-well white opaque plates

    • Luminometer

  • Procedure:

    • Add the test indazole derivative at various concentrations to the wells of a 96-well plate.

    • Add GSK-3β enzyme and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature.

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway: GSK-3β in Neurodegeneration

GSK3b_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects PI3K_AKT PI3K/AKT Pathway GSK3b_inactive GSK-3β (inactive) PI3K_AKT->GSK3b_inactive Inhibits Wnt Wnt Signaling Wnt->GSK3b_inactive Inhibits GSK3b_active GSK-3β (active) Tau Tau Protein GSK3b_active->Tau Phosphorylates Beta_Catenin β-Catenin GSK3b_active->Beta_Catenin Phosphorylates Neuronal_Apoptosis Neuronal Apoptosis GSK3b_active->Neuronal_Apoptosis Promotes Indazole Indazole Derivative Indazole->GSK3b_active Inhibition Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Degradation Degradation Beta_Catenin->Degradation

The role of GSK-3β in neurodegenerative pathways and its inhibition by indazole derivatives.

Conclusion

The indazole scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of various biological targets. The extensive research into indazole-based kinase inhibitors, microtubule-targeting agents, anti-inflammatory compounds, and neuroprotective agents underscores the broad therapeutic potential of this chemical motif. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of indazole derivatives for the treatment of a wide range of human diseases. The visualization of the key signaling pathways offers a conceptual framework for understanding the mechanisms of action of these compounds and for designing the next generation of indazole-based therapeutics.

References

A Comprehensive Technical Guide to the Synthetic Routes of N-Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a significant pharmacophore in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The strategic N-alkylation of the indazole ring system is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in achieving regioselectivity, resulting in mixtures of N1- and N2-alkylated isomers. This technical guide provides a detailed review of the primary synthetic routes for preparing N-alkylated indazoles, with a focus on methods to control regioselectivity.

Factors Influencing Regioselectivity in Indazole Alkylation

The regiochemical outcome of indazole alkylation is a delicate interplay of several factors, including the electronic and steric properties of the indazole substituents, the nature of the alkylating agent, the choice of base, and the solvent.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a characteristic that can be exploited to favor the formation of N1-alkylated products under conditions that permit equilibration.[2][3]

Synthetic Strategies for N1-Alkylation

Achieving selective N1-alkylation is a common objective in the synthesis of many indazole-based pharmaceuticals. Several methodologies have been developed to favor the formation of the N1-isomer.

Base-Mediated Alkylation

A prevalent method for N1-alkylation involves the deprotonation of the indazole with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent system is crucial for directing the selectivity.

A combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for N1-selective alkylation, particularly with alkyl bromides.[1] This method has shown high N1-regioselectivity (>99%) for indazoles bearing specific substituents at the C3 position, such as carboxymethyl, tert-butyl, COMe, and carboxamide groups.[1] The high N1-selectivity observed with NaH in THF is attributed to the coordination of the sodium cation between the N2-nitrogen and an oxygen-containing substituent at the C3-position.[3][4]

The use of cesium carbonate (Cs₂CO₃) has also been reported to favor N1-alkylation, especially with α-halo esters, ketones, lactones, amides, and bromoacetonitrile.[5] This selectivity is thought to arise from an equilibration process that favors the thermodynamically more stable N1-substituted product.[5]

G cluster_start Starting Materials cluster_conditions Reaction Conditions Indazole 1H-Indazole Reaction Reaction Mixture Indazole->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Base Base (e.g., NaH, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification N1_Product N1-Alkylated Indazole Purification->N1_Product

Reductive Amination

A highly selective and scalable method for the synthesis of N1-alkyl indazoles involves a reductive amination protocol. This procedure is noted for its high selectivity, with no N2-alkylated products detected at completion.[6][7] The reaction proceeds with a variety of simple and complex aldehydes, including cyclic and linear secondary aldehydes, as well as primary aldehydes.[7] The high selectivity is attributed to thermodynamic control.[6][7]

Synthetic Strategies for N2-Alkylation

While N1-alkylation is more commonly reported, methods for the selective synthesis of N2-alkylated indazoles are also crucial for accessing a diverse range of chemical space.

Acid-Catalyzed Alkylation

Trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles and 1H-azaindazoles with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates.[8][9][10][11] This method provides excellent yields of the desired N2-alkylated products with no formation of the N1-isomers.[9] A TfOH-catalyzed reaction with diazo compounds also affords N2-alkylated products with high regioselectivity.[12]

G Indazole 1H-Indazole Reaction Reaction Indazole->Reaction Trichloroacetimidate Alkyl 2,2,2-Trichloroacetimidate Trichloroacetimidate->Reaction Catalyst Catalyst (TfOH or Cu(OTf)₂) Catalyst->Reaction N2_Product N2-Alkylated Indazole Reaction->N2_Product

Mitsunobu Reaction

The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), has been shown to favor the formation of the N2-alkylated indazole. For example, the reaction of indazole with n-pentanol under Mitsunobu conditions yields the N2-pentylindazole as the major product.

Influence of Indazole Substituents on Regioselectivity

Substituents on the indazole ring can exert significant steric and electronic effects, thereby influencing the N1/N2 regioselectivity. For instance, indazoles with electron-withdrawing groups like NO₂ or CO₂Me at the C7 position have been shown to exhibit excellent N2-regioselectivity (≥96%) under NaH/THF conditions, which typically favor N1-alkylation.[1][13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the N-alkylation of indazoles, providing a comparative overview of the different methodologies.

Table 1: Regioselective N1-Alkylation of Substituted Indazoles

Indazole SubstituentAlkylating AgentBase/SolventN1:N2 RatioYield (%)Reference
3-CarboxymethylAlkyl bromideNaH / THF>99:1-[1]
3-tert-ButylAlkyl bromideNaH / THF>99:1-[1]
3-COMeAlkyl bromideNaH / THF>99:1-[1]
3-CarboxamideAlkyl bromideNaH / THF>99:1-[1]
6-NitroMethyl bromoacetateCs₂CO₃ / ->130:1Good[5]

Table 2: Regioselective N2-Alkylation of Substituted Indazoles

Indazole SubstituentAlkylating AgentCatalyst/ConditionsN1:N2 RatioYield (%)Reference
VariousEthyl 2,2,2-trichloroacetimidateTfOH0:100up to 96[9][10]
VariousDiazo compoundsTfOHup to 0:100Good to Excellent[12]
Unsubstitutedn-PentanolPPh₃, DEAD1:2.578 (total)
7-NO₂Alkyl bromideNaH / THF4:96-[1]
7-CO₂MeAlkyl bromideNaH / THF4:96-[1]

Key Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using NaH/THF[2]
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) and stir the reaction mixture at room temperature or heat as required until completion (monitored by TLC).

  • Workup: Carefully quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N1-alkylated product.

Protocol 2: General Procedure for N2-Alkylation using TfOH and a Diazo Compound[2]
  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Protocol 3: General Procedure for N2-Alkylation via Mitsunobu Reaction[2]
  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the N1 and N2 isomers.

Conclusion

The selective N-alkylation of indazoles is a critical transformation in the synthesis of numerous biologically active compounds. A thorough understanding of the factors governing regioselectivity is paramount for the efficient and predictable synthesis of either N1- or N2-alkylated indazoles. This guide has summarized the key synthetic strategies, highlighting the influence of reagents, catalysts, and substrate electronics. The provided data and protocols offer a practical resource for researchers in the field of medicinal chemistry and drug development to navigate the challenges associated with the regioselective alkylation of the indazole scaffold.

References

The Strategic deployment of 3-(1H-indazol-1-yl)propan-1-amine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach relies on the screening of low molecular weight fragments that bind to a biological target with low affinity, but with high ligand efficiency. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. Within the vast chemical space available for fragment libraries, the indazole scaffold has garnered significant attention as a "privileged" structure. Its unique physicochemical properties, including its ability to act as a bioisostere for indole and to participate in key hydrogen bonding interactions, make it a valuable component in the design of kinase inhibitors and other therapeutic agents.

This technical guide focuses on the utility of a specific indazole-containing fragment, 3-(1H-indazol-1-yl)propan-1-amine , in drug discovery programs. We will delve into its physicochemical properties, provide detailed protocols for its synthesis, and explore its potential applications in the design of novel therapeutics, particularly in the realm of kinase inhibition.

Physicochemical Properties of this compound

The suitability of a molecule as a fragment in FBDD is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties to ensure efficient binding and subsequent optimization. These guidelines generally recommend a molecular weight (MW) under 300 Da, a calculated octanol-water partition coefficient (cLogP) of less than 3, and fewer than three hydrogen bond donors and acceptors.

While specific experimentally determined values for this compound are not extensively reported in publicly available literature, its basic properties can be calculated and are consistent with those of a typical fragment.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 175.23 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Liquid--INVALID-LINK--[2]
Purity Typically >98%--INVALID-LINK--[2]

These properties position this compound as an ideal candidate for inclusion in a fragment screening library. The primary amine provides a versatile handle for chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) through techniques like fragment growing, linking, or merging.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of the indazole ring. A critical aspect of this synthesis is controlling the regioselectivity of the alkylation, as reaction can occur at either the N1 or N2 position of the indazole nucleus. The desired N1 isomer is generally favored under conditions of thermodynamic control.

Below are detailed experimental protocols for the N1-selective alkylation of indazole, which can be adapted for the synthesis of the title compound using a suitable 3-aminopropyl electrophile (e.g., 3-bromopropanamine or a protected equivalent).

Experimental Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is designed to achieve high regioselectivity for the N1-alkylated product by employing a strong, non-coordinating base in a non-polar aprotic solvent.

Materials:

  • 1H-Indazole

  • 3-Bromopropanamine hydrobromide (or a suitable N-protected derivative)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the indazole (a concentration of 0.1-0.2 M is typical).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the 3-halopropanamine derivative (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the N1-alkylated product.

G Synthesis Workflow: N1-Alkylation of Indazole Indazole 1H-Indazole Deprotonation Deprotonation with NaH in THF at 0°C Indazole->Deprotonation Alkylation Alkylation with 3-halopropanamine derivative Deprotonation->Alkylation Workup Aqueous Workup (NH4Cl quench) Alkylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1. General workflow for the N1-alkylation of indazole.
Experimental Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This method is a more traditional approach and may result in a mixture of N1 and N2 isomers, requiring careful purification.

Materials:

  • 1H-Indazole

  • 3-Bromopropanamine hydrobromide (or a suitable N-protected derivative)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Add the 3-halopropanamine derivative (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature or heat (e.g., 60-80 °C) overnight, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Separate the N1 and N2 regioisomers using flash column chromatography.

Application of this compound in Kinase Inhibitor Design

The indazole ring is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms of the indazole can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition. The this compound fragment provides a solid anchor in the ATP-binding pocket, with the propylamine tail extending out towards the solvent-exposed region. This amine group serves as a versatile point for synthetic elaboration to introduce substituents that can interact with other regions of the kinase, thereby increasing potency and selectivity.

While specific biological data for the parent fragment this compound is scarce in the public domain, numerous studies have demonstrated the utility of the N-alkylated indazole scaffold in developing potent kinase inhibitors. For instance, derivatives of N-substituted indazoles have shown significant inhibitory activity against kinases such as AXL, JAK, and FGFR.[3][4][5]

The general strategy for utilizing this fragment in a drug design campaign is illustrated below:

G Fragment-Based Drug Design Workflow FragmentScreening Fragment Library Screening HitIdentification Hit Identification: this compound FragmentScreening->HitIdentification SAR Structure-Activity Relationship (SAR) by NMR/X-ray HitIdentification->SAR FragmentGrowing Fragment Growing via Amine Functionalization SAR->FragmentGrowing LeadOptimization Lead Optimization FragmentGrowing->LeadOptimization Candidate Drug Candidate LeadOptimization->Candidate

Figure 2. FBDD workflow utilizing the indazole fragment.

Case Study: Hypothetical Kinase Inhibitor Design

To illustrate the application of this compound, let us consider a hypothetical scenario targeting a generic kinase.

  • Initial Hit: Through a fragment screening campaign, this compound is identified as a binder to the ATP pocket of the target kinase, with the indazole ring interacting with the hinge region.

  • Structural Biology: X-ray crystallography or NMR spectroscopy confirms the binding mode, showing the propylamine vectoring towards a specific sub-pocket.

  • Fragment Elaboration: A library of derivatives is synthesized by acylating the primary amine with various carboxylic acids or reacting it with different sulfonyl chlorides. This "fragment growing" strategy aims to introduce moieties that can form additional interactions (e.g., hydrophobic, hydrogen bonding) with the sub-pocket.

  • SAR Analysis: The synthesized derivatives are tested in a biochemical assay (e.g., a kinase activity assay) to determine their inhibitory potency (IC₅₀ values). This data, combined with structural information, allows for the development of a structure-activity relationship.

For example, it might be found that adding a phenyl group enhances potency, and further substitution on the phenyl ring with a trifluoromethyl group at the meta position leads to a significant increase in activity. This iterative process of design, synthesis, and testing is central to FBDD.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Many kinase inhibitors target components of critical signaling pathways that are dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a prominent example. While this compound itself is not a known inhibitor of this pathway, the indazole scaffold is present in many compounds designed to target kinases within this cascade.

G Simplified PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Potential Inhibition by Indazole-based Drugs RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole_PI3K Indazole Inhibitor Indazole_PI3K->PI3K Indazole_Akt Indazole Inhibitor Indazole_Akt->Akt Indazole_mTOR Indazole Inhibitor Indazole_mTOR->mTORC1

References

Methodological & Application

Application Notes and Protocols for the In Vitro Biological Activity Screening of 3-(1H-Indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vitro biological activity data for "3-(1H-indazol-1-yl)propan-1-amine" has been identified in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives and are provided as a comprehensive guide for the initial screening of this compound. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, most notably as anticancer and kinase-inhibiting agents.[1][2]

Introduction

The indazole core is a key pharmacophore found in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a detailed guide for the initial in vitro biological screening of the novel compound, this compound. The proposed screening cascade is designed to efficiently assess its potential as an anticancer agent, a kinase inhibitor, or an antimicrobial compound.

Proposed Screening Cascade

A tiered approach is recommended to systematically evaluate the biological activities of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanism of Action cluster_2 Tier 3: Pathway Analysis Anticancer Anticancer Activity (MTT Assay) Apoptosis Apoptosis Assay (Annexin V/PI Staining) Anticancer->Apoptosis If Active CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Anticancer->CellCycle If Active Kinase Kinase Inhibition Profiling (Biochemical Assays) Anticancer->Kinase If Active Antimicrobial Antimicrobial Activity (Broth Microdilution) WesternBlot Western Blot Analysis (Key Signaling Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: Proposed workflow for the in vitro biological activity screening of this compound.

Anticancer Activity Screening

Many indazole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[3]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7 (Breast)Experimental ValueReference Value
A549 (Lung)Experimental ValueReference Value
HCT116 (Colon)Experimental ValueReference Value
Secondary Assays for Anticancer Mechanism

If significant anticancer activity is observed, further assays are recommended to elucidate the mechanism of action.

This protocol determines the effect of the compound on cell cycle progression.[5][6][7]

Materials:

  • Cancer cells

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Kinase Inhibition Screening

Indazole derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[2]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of kinases.[9][10][11]

Materials:

  • Recombinant kinases of interest (e.g., VEGFR, FGFR, Src)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

Kinase TargetIC₅₀ (µM) of this compound
VEGFR2Experimental Value
FGFR1Experimental Value
SrcExperimental Value
......

Antimicrobial Activity Screening

Some indazole derivatives have shown promising antimicrobial activity.[1]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • This compound

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

MicroorganismMIC (µg/mL) of this compound
S. aureusExperimental Value
E. coliExperimental Value
C. albicansExperimental Value

Signaling Pathway Analysis

Based on the results from the primary and secondary screens, Western blot analysis can be employed to investigate the modulation of specific signaling pathways.

Potential Signaling Pathways for Investigation

Indazole derivatives have been reported to modulate several key signaling pathways in cancer, including:

  • PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.[1]

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and apoptosis.

  • VEGFR Signaling Pathway: A key regulator of angiogenesis.[15]

G compound Indazole Derivative (e.g., this compound) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) compound->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

Application Notes: 3-(1H-indazol-1-yl)propan-1-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-indazol-1-yl)propan-1-amine is an organic compound belonging to the indazole family. The indazole scaffold is a common motif in many biologically active compounds and has been identified as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders. This document provides an overview of the potential application of this compound as a kinase inhibitor and offers detailed protocols for its characterization.

Mechanism of Action (Hypothetical)

While the specific mechanism of this compound is yet to be fully elucidated, compounds with similar indazole cores often act as ATP-competitive inhibitors. This involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Downstream_Protein Downstream Protein Receptor->Downstream_Protein Activates Ligand Growth Factor Ligand->Receptor Binds Kinase_Inhibitor This compound Kinase_Inhibitor->Receptor Inhibits ATP ATP ADP ADP Phosphorylated_Protein Phosphorylated Protein Downstream_Protein->Phosphorylated_Protein Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Protein->Cellular_Response

Caption: Hypothetical mechanism of action for a kinase inhibitor.

Data Presentation

The following tables present hypothetical data for the inhibitory activity of this compound against a panel of selected kinases.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Kinase A15
Kinase B45
Kinase C250
Kinase D>10,000
Kinase E800

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineTarget PathwayEC50 (nM)
Cell Line X (Lung Cancer)Kinase A Pathway50
Cell Line Y (Breast Cancer)Kinase B Pathway120
Cell Line Z (Normal Fibroblast)->20,000

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.[1]

Materials:

  • Recombinant human kinases (A, B, C, D, E)

  • Peptide substrates specific for each kinase

  • Adenosine 5'-triphosphate (ATP)

  • This compound (test compound) dissolved in DMSO

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended.[1]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, DMSO-only control (vehicle control), and positive control to the appropriate wells of the 384-well plate.[1]

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the specific kinase enzyme, and its corresponding peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.[1]

  • Incubation: Gently mix the plate on a plate shaker and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[1]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G A Prepare Serial Dilution of This compound B Dispense Compound/Controls into 384-well Plate A->B D Add Master Mix to Plate to Initiate Reaction B->D C Prepare Kinase/ Substrate Master Mix C->D E Incubate at Room Temperature D->E F Add ATP Detection Reagent to Stop Reaction E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

2. Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., Cell Line X, Cell Line Y) and a normal cell line (e.g., Cell Line Z)

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., a known cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipettor and a microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

G A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate % Viability and EC50 G->H

Caption: Workflow for the cellular proliferation (MTT) assay.

References

Developing Anticancer Agents from Indazole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development of anticancer agents based on the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs.[1][2][3] This guide covers synthetic strategies, key biological evaluation assays, and data interpretation to facilitate the discovery and development of novel indazole-based therapeutics.

Introduction

Indazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably in oncology.[4] Several indazole-based small molecules have been successfully developed as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[5] Marketed drugs such as Axitinib, Pazopanib, and Entrectinib validate the therapeutic potential of the indazole scaffold in targeting key signaling pathways implicated in cancer.[1][3][5]

The anticancer activity of indazole derivatives is often attributed to their ability to mimic the purine core of ATP and bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity. Key kinase targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Pim kinases.[6][7] By inhibiting these kinases, indazole compounds can disrupt critical cancer-related processes such as cell proliferation, survival, migration, and angiogenesis.

This application note will detail the synthetic methodologies for preparing indazole derivatives, provide step-by-step protocols for their biological evaluation, and present quantitative data for representative compounds.

Data Presentation: In Vitro Anticancer Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative indazole-based anticancer agents against a panel of human cancer cell lines. This data allows for a comparative analysis of their potency and spectrum of activity.

Table 1: IC50 Values of FDA-Approved Indazole-Based Kinase Inhibitors

CompoundTarget KinasesCancer Cell LineIC50 (µM)Reference(s)
Axitinib VEGFR1/2/3, PDGFRβ, c-KitA-498 (Renal Carcinoma)13.6 (96h)[8]
Caki-2 (Renal Carcinoma)36 (96h)[8]
GB1B (Glioblastoma)3.58 (72h)[9]
Pazopanib VEGFR1/2/3, PDGFRα/β, c-KitJ82 (Bladder Cancer)24.57[5]
T24 (Bladder Cancer)52.45[5]
HT1376 (Bladder Cancer)28.21[5]
RT4 (Bladder Cancer)5.14[5]
Entrectinib TrkA/B/C, ROS1, ALKKM12 (Colorectal Carcinoma)Sub-nanomolar[1]
Ba/F3-TEL-ROS10.005[10]

Table 2: IC50 Values of Selected Investigational Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference(s)
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[11]
A549 (Lung Cancer)>40[11]
PC-3 (Prostate Cancer)28.32[11]
Hep-G2 (Hepatoma)21.34[11]
Compound 2f A549 (Lung Cancer)0.95[12][13]
4T1 (Breast Cancer)0.23[12][13]
HepG2 (Hepatoma)0.80[12][13]
MCF-7 (Breast Cancer)0.34[12][13]
HCT116 (Colon Cancer)1.15[12][13]
Compound 4f MCF-7 (Breast Cancer)1.629[14]
Compound 4i A549 (Lung Cancer)2.305[14]
Caco2 (Colorectal Adenocarcinoma)4.990[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of indazole-based anticancer agents.

Synthesis of 3-Aminoindazole Derivatives

A common and versatile starting point for many indazole-based anticancer agents is the 3-aminoindazole scaffold. The following is a general protocol for its synthesis from 2-halobenzonitriles.

Protocol 1: Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles

Materials:

  • Substituted 2-halobenzonitrile (e.g., 2-bromobenzonitrile)

  • Hydrazine hydrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Benzophenone hydrazone

  • Toluene, Ethyl acetate

  • Argon or Nitrogen gas

  • Schlenk tube and standard glassware

Procedure:

  • Hydrazone Formation (Buchwald-Hartwig Amination): a. To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), the 2-halobenzonitrile (1.0 equiv), Pd(OAc)₂ (5 mol%), BINAP (5.5 mol%), and Cs₂CO₃ (1.5 equiv). b. Evacuate the tube and backfill with argon three times. c. Add anhydrous toluene via syringe. d. Heat the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature. f. Dilute with ethyl acetate and filter through a pad of Celite. g. Concentrate the filtrate under reduced pressure to obtain the crude hydrazone.

  • Deprotection and Cyclization: a. Dissolve the crude hydrazone in a suitable solvent (e.g., a mixture of dioxane and aqueous HCl). b. Heat the mixture to reflux. The acidic conditions will facilitate the deprotection of the benzophenone group and subsequent intramolecular cyclization to form the 3-aminoindazole. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole derivative.

G cluster_synthesis Synthesis of 3-Aminoindazoles 2-Halobenzonitrile 2-Halobenzonitrile Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Halobenzonitrile->Buchwald-Hartwig Amination Hydrazine Hydrazine Hydrazine->Buchwald-Hartwig Amination Cyclization Cyclization Buchwald-Hartwig Amination->Cyclization 3-Aminoindazole Scaffold 3-Aminoindazole Scaffold Cyclization->3-Aminoindazole Scaffold Further Functionalization Further Functionalization 3-Aminoindazole Scaffold->Further Functionalization Indazole-based Anticancer Agent Indazole-based Anticancer Agent Further Functionalization->Indazole-based Anticancer Agent

Synthetic workflow for indazole-based agents.
Biological Evaluation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Indazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the indazole compound in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate for 48-72 hours at 37°C.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Treat cells with the indazole compound at the desired concentration and for the appropriate time. b. Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. d. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates. d. Data analysis will yield four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

G cluster_apoptosis Apoptosis Detection Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting->Annexin V/PI Staining Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Workflow for apoptosis analysis.

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: a. Harvest approximately 1 x 10⁶ cells per sample. b. Wash the cells with cold PBS and centrifuge. c. Resuspend the cell pellet in 500 µL of PBS. d. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the pellet in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This technique is used to detect changes in the expression of pro- and anti-apoptotic proteins.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: a. Lyse cells in RIPA buffer on ice for 30 minutes. b. Centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. b. Use β-actin as a loading control to normalize protein expression levels.[15]

Signaling Pathways Targeted by Indazole Derivatives

Indazole-based anticancer agents primarily exert their effects by inhibiting protein kinases involved in key signaling pathways that drive cancer progression.

G cluster_pathway Kinase Signaling Pathways in Cancer cluster_vegfr VEGFR Signaling cluster_fgfr FGFR Signaling cluster_pim Pim Kinase Signaling Indazole Derivative Indazole Derivative VEGFR VEGFR Indazole Derivative->VEGFR Inhibits FGFR FGFR Indazole Derivative->FGFR Inhibits Pim Kinase Pim Kinase Indazole Derivative->Pim Kinase Inhibits VEGF VEGF VEGF->VEGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis FGF FGF FGF->FGFR Ras-MAPK Ras-MAPK FGFR->Ras-MAPK PI3K-Akt PI3K-Akt FGFR->PI3K-Akt Proliferation Proliferation Ras-MAPK->Proliferation PI3K-Akt->Proliferation Bad Bad Pim Kinase->Bad Inhibits p27 p27 Pim Kinase->p27 Inhibits Apoptosis Apoptosis Bad->Apoptosis Inhibits Cell Cycle Progression Cell Cycle Progression p27->Cell Cycle Progression Inhibits

Key signaling pathways targeted by indazoles.

Conclusion

The indazole scaffold represents a highly versatile and clinically validated platform for the development of novel anticancer agents. By targeting key protein kinases, indazole derivatives can effectively inhibit tumor growth and progression. The protocols and data presented in this application note provide a robust framework for researchers to synthesize, evaluate, and optimize new indazole-based compounds in the pursuit of more effective cancer therapies.

References

Application Notes and Protocols for 3-(1H-indazol-1-yl)propan-1-amine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential in the field of neuroscience.[1][2][3][4][5] The indazole scaffold is a key feature in a variety of biologically active molecules, and its derivatives have been investigated for their utility in treating a range of neurological disorders. This document provides detailed application notes and experimental protocols for the investigation of 3-(1H-indazol-1-yl)propan-1-amine , a specific indazole derivative, in the context of neurological disorder research.

While direct experimental data for this compound is not extensively available in public literature, the broader family of indazole derivatives has shown inhibitory activity against several key enzymatic targets implicated in the pathophysiology of neurodegenerative diseases. These targets include Monoamine Oxidases (MAO-A and MAO-B), Glycogen Synthase Kinase-3β (GSK-3β), and Leucine-Rich Repeat Kinase 2 (LRRK2). Therefore, the following protocols are designed to enable researchers to systematically evaluate the potential of this compound against these high-value targets.

Potential Mechanisms of Action and Therapeutic Relevance

Based on the known activities of structurally related indazole compounds, this compound is a candidate for modulating the activity of the following key proteins in neurological pathways:

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-B is a validated strategy in the treatment of Parkinson's disease, as it increases dopaminergic tone.

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Its dysregulation is implicated in Alzheimer's disease, bipolar disorder, and other neurological conditions.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease. Inhibition of LRRK2 kinase activity is a promising therapeutic approach for both familial and sporadic forms of the disease.

The following sections provide detailed protocols to assess the inhibitory activity of this compound against these targets.

Data Presentation

The following tables are provided as templates for researchers to populate with their experimental data when evaluating this compound.

Table 1: In Vitro Enzymatic Inhibition Data

Target EnzymeTest CompoundIC50 (nM)Ki (nM)Hill Slope
MAO-AThis compound
MAO-BThis compound
GSK-3βThis compound
LRRK2 (wild-type)This compound
LRRK2 (G2019S)This compound
Positive Control 1 (e.g., Selegiline for MAO-B)
Positive Control 2 (e.g., CHIR99021 for GSK-3β)
Positive Control 3 (e.g., MLi-2 for LRRK2)

Table 2: Cell-Based Assay Data

Assay TypeCell LineTest CompoundEC50 (nM)Max Response (%)
MAO-B Target Engagement (e.g., ROS assay)SH-SY5YThis compound
GSK-3β Target Engagement (β-catenin accumulation)HEK293TThis compound
LRRK2 pS1292 AutophosphorylationSH-SY5YThis compound
Neuronal Viability (e.g., MPP+ model)SH-SY5YThis compound
Positive Control

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO inhibitor screening kits.

1.1. Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • MAO Assay Buffer

  • Horseradish Peroxidase (HRP)

  • H₂O₂ detection reagent (e.g., Amplex Red)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • This compound (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

1.2. Procedure:

  • Prepare Reagents: Prepare working solutions of enzymes, substrate, and detection reagents in MAO Assay Buffer according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound and positive controls in DMSO. A typical starting concentration is 10 mM, with final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup:

    • Add 2 µL of diluted compound or control to each well.

    • Add 48 µL of the enzyme solution (MAO-A or MAO-B) to each well.

    • Incubate at 37°C for 15 minutes (pre-incubation).

  • Initiate Reaction: Add 50 µL of the substrate/detection reagent mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based GSK-3β Inhibition Assay (β-catenin Accumulation)

This protocol measures the accumulation of β-catenin in cells, a downstream marker of GSK-3β inhibition.

2.1. Materials:

  • HEK293T or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., CHIR99021)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

2.2. Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or positive control for 4-6 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for β-actin as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the β-catenin signal to the β-actin signal.

    • Plot the normalized β-catenin levels against the compound concentration to determine the EC50 value.

Protocol 3: In Vitro LRRK2 Kinase Assay (Radiometric or Luminescent)

This protocol describes a typical in vitro kinase assay for LRRK2.

3.1. Materials:

  • Recombinant human LRRK2 (wild-type and G2019S mutant)

  • LRRK2 substrate (e.g., LRRKtide or Rab10 protein)

  • Kinase Assay Buffer

  • [γ-³²P]ATP (for radiometric assay) or cold ATP (for luminescent assay)

  • ADP-Glo™ Kinase Assay Kit (for luminescent assay)

  • Positive control (e.g., MLi-2)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Scintillation counter or luminometer

3.2. Procedure (Luminescent Assay Example):

  • Prepare Reagents: Prepare working solutions of LRRK2 enzyme, substrate, and ATP in Kinase Assay Buffer.

  • Compound Dilution: Prepare a serial dilution of this compound and positive controls in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or control to each well.

    • Add 2 µL of LRRK2 enzyme solution.

    • Add 2 µL of substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (DMSO) to calculate the percent inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound cluster_1 In Vitro Targets cluster_2 Cellular Models Compound This compound InVitro In Vitro Enzymatic Assays Compound->InVitro CellBased Cell-Based Assays Compound->CellBased DataAnalysis Data Analysis (IC50/EC50) InVitro->DataAnalysis MAO MAO-A/B GSK3b GSK-3β LRRK2 LRRK2 CellBased->DataAnalysis Neuronal Neuronal Cell Lines (e.g., SH-SY5Y) HEK HEK293T LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: Workflow for the evaluation of this compound.

G cluster_maob MAO-B Inhibition Pathway cluster_gsk3b GSK-3β Inhibition Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Compound This compound Compound->MAOB Inhibition GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation Degradation Proteasomal Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription Nuclear Translocation Compound2 This compound Compound2->GSK3b Inhibition

Caption: Potential signaling pathways modulated by the test compound.

References

Application Notes and Protocols for the Synthesis of 3-(1H-indazol-1-yl)propan-1-amine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is considered a "privileged" structure, as it is found in numerous bioactive compounds with applications as anti-cancer, anti-inflammatory, and neuroprotective agents. This document provides detailed protocols for the synthesis of a series of 3-(1H-indazol-1-yl)propan-1-amine derivatives, a scaffold of interest for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibition. The methodologies described herein are intended to guide researchers in the generation of a library of analogues for the exploration of their therapeutic potential.

Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved through a two-step sequence involving a Michael addition of the indazole core to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This approach allows for the introduction of the N1-propanamine side chain, which can be further derivatized to explore the chemical space around this scaffold.

Diagram of the General Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow Indazole Indazole Michael_Addition Michael Addition (Base) Indazole->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Intermediate 3-(1H-Indazol-1-yl)propanenitrile Michael_Addition->Intermediate Reduction Reduction (e.g., Raney Nickel, H2) Intermediate->Reduction Parent_Compound This compound Reduction->Parent_Compound Derivatization Derivatization (Amide coupling, etc.) Parent_Compound->Derivatization Derivatives SAR Library of Derivatives Derivatization->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-Indazol-1-yl)propanenitrile (Intermediate)

This protocol describes the aza-Michael addition of indazole to acrylonitrile to yield the nitrile intermediate.

Materials:

  • Indazole

  • Acrylonitrile

  • Cesium carbonate (Cs2CO3) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of indazole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add acrylonitrile (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford 3-(1H-indazol-1-yl)propanenitrile.

Protocol 2: Synthesis of this compound (Parent Compound)

This protocol details the reduction of the nitrile intermediate to the primary amine using Raney Nickel.

Materials:

  • 3-(1H-Indazol-1-yl)propanenitrile

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogen gas (H2)

  • Parr hydrogenator or a balloon hydrogenation setup

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 3-(1H-indazol-1-yl)propanenitrile (1.0 eq) in methanol or ethanol. A small amount of ammonia solution can be added to the solvent.

  • Carefully add Raney Nickel (a catalytic amount, e.g., 10-20% by weight of the nitrile) to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization if necessary.

Protocol 3: Synthesis of N-acylated Derivatives for SAR Studies

This protocol provides a general procedure for the acylation of the primary amine to generate a library of amide derivatives.

Materials:

  • This compound

  • Various carboxylic acids (R-COOH)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired N-acylated derivative.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives can be evaluated for their biological activity, for instance, as kinase inhibitors. A systematic variation of the substituents on the indazole ring and on the terminal amine can provide valuable insights into the SAR.

Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors
Compound IDR1 (Indazole Substitution)R2 (Amine Substitution)Kinase IC50 (nM)
1a HH>10000
1b H-C(O)CH38500
1c H-C(O)Ph5200
1d H-C(O)(4-Cl-Ph)1500
1e 5-F-C(O)(4-Cl-Ph)750
1f 5-Cl-C(O)(4-Cl-Ph)480
1g 5-CH3-C(O)(4-Cl-Ph)980
1h 6-F-C(O)(4-Cl-Ph)1200
1i 5-Cl-C(O)(pyridin-4-yl)650
1j 5-Cl-SO2Ph2500

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

  • The unsubstituted parent amine (1a) is inactive, suggesting the importance of substitution on the terminal amine.

  • Acylation of the amine (1b-1d) improves activity, with an aromatic acyl group being more favorable than an acetyl group.

  • Electron-withdrawing substituents on the phenyl ring of the acyl group (1d) enhance potency.

  • Substitution on the indazole ring at the 5-position with electron-withdrawing groups like fluorine (1e) and chlorine (1f) further increases activity, while an electron-donating group like methyl (1g) is less favorable.

  • The position of the substituent on the indazole ring is important, as shown by the decreased activity of the 6-fluoro analogue (1h) compared to the 5-fluoro analogue (1e).

  • Replacing the phenyl ring with a pyridine ring (1i) maintains good activity.

  • A sulfonamide linkage (1j) is less tolerated than an amide linkage.

Signaling Pathway and Experimental Workflow Diagrams

Diagram of a Generic Kinase Signaling Pathway

Many indazole derivatives have been identified as kinase inhibitors. The following diagram illustrates a simplified, generic kinase signaling pathway that is often a target for such inhibitors.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response regulates Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Diagram of the Experimental Workflow for SAR Studies

The following diagram outlines the logical flow of experiments for conducting SAR studies with the synthesized derivatives.

SAR_Workflow Experimental Workflow for SAR Studies Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Compounds with desired activity) Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization (Design of new derivatives) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies SAR_Analysis->In_Vivo_Studies Lead_Optimization->Synthesis Iterative cycle

Caption: A typical workflow for the synthesis and evaluation of new chemical entities for SAR studies.

Application Notes and Protocols for High-Throughput Screening of "3-(1H-indazol-1-yl)propan-1-amine" Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of chemical libraries based on the "3-(1H-indazol-1-yl)propan-1-amine" scaffold. The indazole core is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets, particularly protein kinases.[1] This document outlines a strategic approach to identifying and validating bioactive compounds from large-scale screening campaigns.

Introduction

The 1H-indazole moiety is a key pharmacophore found in numerous clinically approved drugs. Its ability to mimic the purine ring of ATP allows it to function as a competitive inhibitor at the active sites of many kinases.[1] Libraries derived from the "this compound" scaffold offer a rich chemical space for the discovery of novel therapeutics, particularly in oncology, inflammation, and neurodegenerative diseases. High-throughput screening is an essential methodology for rapidly assessing large numbers of these derivatives to identify initial "hits" for further development.[2][3]

This document details a multi-stage HTS workflow, including a primary biochemical screen to identify direct inhibitors of a target kinase, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context and to assess cellular toxicity.

High-Throughput Screening Workflow

The overall strategy for the HTS campaign is depicted below. It begins with a large-scale primary screen of the compound library at a single concentration to identify initial hits. These hits are then confirmed through re-testing, and their potency is determined in dose-response assays. Validated hits from the primary screen are subsequently advanced to a secondary, cell-based assay to evaluate their efficacy and potential cytotoxicity.

HTS_Workflow cluster_primary Primary Biochemical Screen cluster_secondary Secondary Cell-Based Screen cluster_data Data Analysis Compound_Library "this compound" Library (~100,000 Compounds) Primary_HTS Single-Concentration (e.g., 10 µM) FP Kinase Assay Compound_Library->Primary_HTS Hit_Identification Hit Identification (% Inhibition > 50%) Primary_HTS->Hit_Identification Z_Factor Z' Factor > 0.5 Primary_HTS->Z_Factor CV_Calc CV < 15% Primary_HTS->CV_Calc Hit_Confirmation Hit Confirmation (Triplicate Retest) Hit_Identification->Hit_Confirmation Dose_Response IC50 Determination (10-point curve) Hit_Confirmation->Dose_Response Validated_Hits Validated Hits from Primary Screen Dose_Response->Validated_Hits Advance Hits Cell_Proliferation Anti-Proliferation Assay (e.g., MTT/CellTiter-Glo) Validated_Hits->Cell_Proliferation Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH Release) Cell_Proliferation->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis

Figure 1: High-throughput screening workflow from primary screen to validated hits.

Generic Protein Kinase Signaling Pathway

Protein kinases are crucial mediators of intracellular signaling cascades. They function by phosphorylating downstream substrate proteins, often in a sequential cascade, to amplify signals originating from the cell surface. These pathways regulate fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) cascade, a common target for indazole-based inhibitors.

Kinase_Pathway GF_Receptor Growth Factor Receptor Adapter Adapter Proteins (e.g., GRB2, SOS) GF_Receptor->Adapter Ras Ras Adapter->Ras RAF RAF Kinase Ras->RAF MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors phosphorylates Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response

Figure 2: A generic MAP kinase signaling cascade.

Experimental Protocols

Primary Screening Protocol: Fluorescence Polarization (FP) Kinase Assay

This biochemical assay is designed to identify compounds that inhibit the binding of a fluorescently labeled tracer to the ATP-binding site of a specific protein kinase.[4] The principle relies on the change in the rotational speed of the tracer upon binding to the much larger kinase enzyme. Bound tracer tumbles slowly, resulting in high fluorescence polarization, while unbound tracer tumbles rapidly, leading to low polarization. Inhibitors that displace the tracer will cause a decrease in the FP signal.[4][5][6]

Materials:

  • 384-well, low-volume, black polypropylene microplates

  • Recombinant Protein Kinase (e.g., a member of the MAPK family)

  • Fluorescently Labeled Tracer (e.g., a fluorescent ATP competitive probe)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • "this compound" library compounds (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Acoustic liquid handler (e.g., Labcyte Echo) and bulk reagent dispensers

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each library compound (10 mM stock) into the assay wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 10 µL volume. Also, prepare wells for positive (Staurosporine) and negative (DMSO vehicle) controls.

  • Enzyme and Tracer Addition: Prepare a master mix of the kinase and fluorescent tracer in kinase buffer. The optimal concentrations of each need to be predetermined during assay development. Dispense 5 µL of this enzyme/tracer mix into each well.

  • Incubation: Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure proper mixing. Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Assess plate quality by calculating the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.[7] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • Identify primary hits as compounds exhibiting >50% inhibition.

Secondary Screening Protocol: Cell-Based Anti-Proliferation Assay (MTT Assay)

This assay is used to assess the effect of validated hits on the proliferation of a cancer cell line.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)[6]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom cell culture plates

  • Validated hit compounds from the primary screen

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-channel pipette or automated liquid handler

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Treat the cells with these various concentrations. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability data against the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Data Presentation

The data generated from the HTS campaign should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Primary HTS Campaign
ParameterValue
Library Screened"this compound" Diversity Set
Number of Compounds98,750
Screening Concentration10 µM
Assay Format384-well Fluorescence Polarization
TargetKinase X
Mean Z' Factor0.78
Primary Hit Rate (>50% Inhibition)0.85%
Number of Primary Hits839
Confirmed Hit Rate65%
Number of Confirmed Hits for IC50545
Table 2: Representative Data for Confirmed Hits from Primary Screen
Compound ID% Inhibition (at 10 µM)IC50 (µM)Notes
IND-0012398.2 ± 1.50.25High Potency
IND-0045685.7 ± 3.11.10Moderate Potency
IND-0078962.1 ± 4.58.75Low Potency
IND-0101195.4 ± 2.20.48High Potency
IND-0121355.9 ± 5.0> 10Weak Activity

Note: Data is hypothetical and for illustrative purposes.

Table 3: Secondary Screen Results for Selected Hits
Compound IDPrimary Screen IC50 (µM)Anti-Proliferation IC50 (µM) (MCF-7 cells)Cytotoxicity LC50 (µM)Selectivity Index (LC50/IC50)
IND-001230.251.5> 50> 33.3
IND-004561.105.8> 50> 8.6
IND-010110.482.215.47.0

Note: Data is hypothetical and for illustrative purposes. A higher selectivity index is desirable, indicating that the compound's anti-proliferative effect is not solely due to general cytotoxicity.

Conclusion

The protocols and workflow described provide a robust framework for the high-throughput screening of "this compound" libraries. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective modulators of therapeutically relevant targets. The systematic presentation of data is crucial for making informed decisions on which hit compounds to advance into lead optimization programs. This strategic approach accelerates the discovery of novel indazole-based drug candidates.

References

Application & Protocol Guide: Leveraging 3-(1H-indazol-1-yl)propan-1-amine as a Versatile Scaffold for Chemical Probe Development in Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The identification of a small molecule's cellular targets is a critical step in drug discovery and chemical biology, bridging the gap between phenotypic screening and mechanistic understanding.[1][2] Chemical probes are essential tools in this process, enabling the isolation and identification of protein binding partners from complex biological systems.[3][4] This guide details the rationale and application of 3-(1H-indazol-1-yl)propan-1-amine , a commercially available molecule[5][6], as a foundational scaffold for the development of bespoke chemical probes. We present the strategic design, synthesis, and application of both affinity-based and photoaffinity-based probes derived from this scaffold. Detailed protocols for target enrichment in cell lysates and subsequent identification via mass spectrometry are provided to guide researchers in elucidating the molecular targets of indazole-based bioactive compounds.

Introduction: The Imperative of Target Identification

Phenotypic drug discovery, where compounds are identified based on their effect on cells or organisms, often yields potent "hit" molecules with unknown mechanisms of action. A primary challenge is then to deconvolute the specific protein target(s) responsible for the observed phenotype.[7] Chemical probes, which are small molecules designed to bind a specific target and facilitate its identification, are invaluable reagents for this purpose.[8][9] An ideal chemical probe possesses high potency and selectivity for its target, and it must be accompanied by a structurally similar but biologically inactive negative control to differentiate specific interactions from non-specific binding.[3][10]

This document focuses on the utility of This compound as a versatile starting point for probe development. The indazole core is a privileged scaffold found in numerous kinase inhibitors and other biologically active compounds, making it a relevant structure for target discovery efforts. The molecule's key feature is its terminal primary amine on the propyl linker, which serves as a robust chemical handle for derivatization into various types of probes without significantly altering the core binding motif.

From Scaffold to Probe: Design Rationale and Strategy

The transformation of this compound into a functional chemical probe involves the strategic attachment of two key components: a reporter tag for detection and enrichment (e.g., biotin) and, for certain applications, a crosslinking group for covalent target capture.[11]

Causality Behind the Design:

  • The Indazole Core: This heterocyclic system is the presumed pharmacophore responsible for binding to the target protein. Its integrity should be maintained during probe synthesis.

  • The Propyl Linker: This provides spatial separation between the pharmacophore and the attached functional groups, minimizing steric hindrance that could disrupt target binding.

  • The Terminal Amine: This nucleophilic group is the key to synthetic tractability. It can be readily acylated or alkylated to append the necessary tags and crosslinkers using well-established bioconjugation chemistries.

We will explore two primary probe design strategies:

  • Affinity-Based Probes (AfBPs): These probes are used to enrich target proteins based on non-covalent binding interactions.[12][13] The most common approach is to attach a biotin tag, which has an exceptionally high affinity for streptavidin, allowing for efficient pulldown of the probe-protein complex using streptavidin-coated beads.[14]

  • Photoaffinity Labeling (PAL) Probes: These probes create a covalent bond with their target upon activation with UV light.[7][15] This is advantageous for capturing transient or low-affinity interactions.[7] A PAL probe derived from our scaffold would incorporate both a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag.[16][17]

Below is a diagram illustrating the conceptual transformation of the scaffold into functional probes.

G cluster_0 Core Scaffold cluster_1 Probe Development Strategies cluster_2 Resulting Probes for Target ID Scaffold This compound (Indazole Core + Linker + Amine Handle) Affinity Strategy 1: Affinity Probe (AfBP) Scaffold->Affinity Derivatization via Amine Handle Photo Strategy 2: Photoaffinity Probe (PAL) Scaffold->Photo Derivatization via Amine Handle Probe_A Biotin-Conjugated Probe (For Pulldown) Affinity->Probe_A Probe_P Photoreactive + Reporter Tag Probe (For Covalent Capture) Photo->Probe_P

Caption: From Scaffold to Functional Chemical Probes.

Protocols for Probe Synthesis and Application

The following protocols provide a detailed guide for synthesizing probes from the this compound scaffold and using them for target identification.

Protocol 1: Synthesis of an Affinity-Based Probe (Biotin Conjugate)

This protocol describes the conjugation of biotin to the scaffold via a stable amide bond. The use of an NHS-ester derivative of biotin is a common and efficient method for labeling primary amines.

Materials & Reagents:

ReagentSupplierPurpose
This compounde.g., Sigma-AldrichStarting scaffold
Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)e.g., Thermo FisherBiotinylating agent
Anhydrous Dimethylformamide (DMF)Standard SupplierReaction solvent
Triethylamine (TEA) or DIPEAStandard SupplierNon-nucleophilic base
Diethyl etherStandard SupplierFor precipitation
HPLC system with C18 columnN/APurification
Mass Spectrometer (e.g., LC-MS)N/AProduct characterization

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Base Addition: Add triethylamine (2-3 equivalents) to the solution to act as a proton scavenger.

  • Biotinylation: Add Biotin-NHS ester (1.1 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 4-6 hours or overnight. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Product Precipitation: Once the reaction is complete, add the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring. The biotinylated product should precipitate out of solution.

  • Purification: Collect the precipitate by filtration or centrifugation. Purify the crude product using reverse-phase HPLC to obtain the final, high-purity biotinylated probe.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy. Lyophilize the pure fractions and store at -20°C.

Protocol 2: Workflow for Target Identification using Affinity Pulldown

This protocol outlines the use of the synthesized biotinylated probe to enrich for target proteins from a cell lysate, followed by identification using mass spectrometry.

G A 1. Cell Culture & Lysis Prepare proteome extract B 2. Lysate Incubation Add Biotin-Probe (+/- Competitor) Incubate to allow binding A->B C 3. Affinity Capture Add Streptavidin Beads Incubate to capture probe-protein complexes B->C D 4. Washing Remove non-specific binders C->D E 5. Elution Release bound proteins from beads D->E F 6. Sample Preparation On-bead or in-solution trypsin digest E->F G 7. LC-MS/MS Analysis Identify and quantify peptides F->G H 8. Data Analysis Identify enriched proteins (Probe vs. Competitor) G->H

Caption: Workflow for Affinity-Based Target Identification.

Step-by-Step Procedure:

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteome. Determine protein concentration using a BCA assay.

  • Probe Incubation & Competition:

    • Experimental Sample: To 1-2 mg of cell lysate, add the biotinylated probe to a final concentration determined by dose-response experiments (typically 1-10 µM).

    • Control Sample (Crucial): To a separate 1-2 mg aliquot of lysate, first add a 50-100 fold excess of the unlabeled parent compound, this compound. Incubate for 1 hour at 4°C. Then, add the biotinylated probe at the same final concentration as the experimental sample. This competition control is essential to identify specific binders.[7]

    • Incubate all samples for 1-2 hours at 4°C with gentle rotation.

  • Affinity Capture:

    • Add pre-washed streptavidin magnetic beads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing:

    • Using a magnetic rack, collect the beads and discard the supernatant.

    • Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins. Perform a final wash with PBS.

  • Protein Elution and Digestion:

    • Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Alternatively, for direct MS analysis, perform an on-bead tryptic digest. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), add trypsin, and incubate overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Process the raw data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).

    • True target proteins should be significantly enriched in the probe-treated sample compared to the competition control sample.[18] Look for proteins with a high fold-change and low p-value.

Protocol 3: Workflow for Photoaffinity Labeling (PAL)

This protocol is for a more advanced probe containing a photoreactive group and a clickable handle (e.g., an alkyne), which is detected via copper-catalyzed azide-alkyne cycloaddition (Click chemistry) with a biotin-azide reporter. This approach allows labeling to occur in a more native environment.[19]

G A 1. Live Cell Treatment Incubate cells with PAL probe (+/- competitor) B 2. UV Irradiation (365 nm) Covalently crosslink probe to target A->B C 3. Cell Lysis Prepare proteome extract B->C D 4. Click Chemistry Add Biotin-Azide, CuSO₄, Ligand Attach biotin reporter tag C->D E 5. Affinity Capture Use Streptavidin Beads to enrich biotinylated proteins D->E F 6. Wash & Elute E->F G 7. Sample Prep & LC-MS/MS F->G H 8. Data Analysis G->H

Caption: Workflow for Photoaffinity Labeling Target Identification.

Step-by-Step Procedure:

  • Cell Treatment:

    • Treat live, adherent cells with the PAL probe (typically 1-10 µM) in culture media for a specified time (e.g., 1-4 hours).

    • For the competition control, pre-incubate cells with a 50-100 fold excess of the parent compound before adding the PAL probe.

  • Photo-Crosslinking:

    • Wash the cells with PBS to remove the unbound probe.

    • Place the culture dish on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes to induce covalent crosslinking.

  • Lysis and Click Chemistry:

    • Harvest and lyse the cells as described in Protocol 2.

    • To the lysate, add the click chemistry reaction cocktail: Biotin-Azide, a copper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Enrichment and Analysis:

    • Proceed with streptavidin bead enrichment, washing, elution, and LC-MS/MS analysis as outlined in steps 3-6 of Protocol 2. The data analysis principles remain the same: identify proteins enriched in the probe-only sample relative to the competition control.[20]

Data Interpretation and Target Validation

Trustworthiness Through Controls: The cornerstone of any target identification experiment is a rigorous set of controls. The competition experiment, where an excess of the parent compound prevents the probe from binding to its specific target, is non-negotiable. Proteins that are pulled down in both the probe and the competition lanes are considered non-specific binders and should be disregarded.

Quantitative Analysis: Modern quantitative proteomics allows for the precise measurement of protein abundance in each sample. A successful experiment will yield a list of proteins with high quantitative ratios (Probe / Probe + Competitor) and high statistical significance.

Orthogonal Validation: After identifying high-confidence candidates via mass spectrometry, it is crucial to validate the interaction using independent methods. Examples include:

  • Western Blotting: Confirm the identity of a top candidate by blotting the pulldown eluate with a specific antibody.

  • Cellular Thermal Shift Assay (CETSA): Demonstrate target engagement in cells by showing that binding of the parent compound stabilizes the target protein against thermal denaturation.

  • Genetic Approaches: Use siRNA or CRISPR to knock down the expression of the candidate protein and assess whether this recapitulates the phenotype of the small molecule.

Conclusion

This compound represents an excellent and accessible starting point for the development of chemical probes for target identification. Its structure combines a biologically relevant indazole core with a synthetically versatile primary amine handle. By converting this scaffold into high-affinity or photo-crosslinkable probes, researchers can effectively "fish" for binding partners in a complex proteome. The detailed protocols and workflows provided herein offer a comprehensive guide for the design, execution, and interpretation of experiments aimed at uncovering the molecular mechanisms of indazole-based bioactive compounds, ultimately accelerating the journey from a phenotypic hit to a validated drug target.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-tumor properties.[1][2][3][4] Several indazole-based compounds are currently in clinical use or trials for the treatment of various cancers.[1][3] These compounds often exert their effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and metastasis.[3][5] Given the established cytotoxic potential of the indazole scaffold, it is crucial to thoroughly evaluate the cytotoxic effects of novel derivatives such as "3-(1H-indazol-1-yl)propan-1-amine."

These application notes provide a comprehensive methodological framework for assessing the in vitro cytotoxicity of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to determine the compound's potency, mechanism of cell death, and potential as a therapeutic agent. The assays described include the evaluation of metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis.

Key Experiments and Methodologies

A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound. This involves evaluating different cellular parameters to understand the compound's effect on cell viability and the mechanism of cell death.

Assessment of Cell Viability via Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[7]

Experimental Protocol: MTT Assay [6][7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[10][11]

Experimental Protocol: LDH Assay [11][12][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a vehicle-only control, a no-cell control for background LDH in the medium, and a maximum LDH release control (cells lysed with a lysis buffer).[11][13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a catalyst. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background LDH activity.

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents induce cell death.[14] Several assays can be employed to detect and quantify apoptosis.

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[15]

Experimental Protocol: Annexin V/PI Staining [14][15][16]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspases are a family of proteases that play a central role in the execution of apoptosis.[17][18][19] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[17]

Experimental Protocol: Caspase-3/7 Activity Assay [19]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate according to the manufacturer's protocol. This substrate is cleaved by active caspases to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of active caspase-3/7. Compare the signal from treated cells to untreated controls.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM) ± SD% Cytotoxicity at [X] µM ± SD
Cancer Cell Line A MTT24
48
72
LDH24
48
72
Cancer Cell Line B MTT24
48
72
LDH24
48
72
Normal Cell Line MTT24
48
72
LDH24
48
72

Table 2: Apoptotic Effects of this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Early Apoptotic Cells ± SD% Late Apoptotic/Necrotic Cells ± SDCaspase-3/7 Activity (Fold Change) ± SD
Cancer Cell Line A 0 (Control)241.0
[Concentration 1]24
[Concentration 2]24
[Concentration 3]24
0 (Control)481.0
[Concentration 1]48
[Concentration 2]48
[Concentration 3]48

Visualizations

Diagrams illustrating the experimental workflow and potential signaling pathways can aid in understanding the methodology and interpreting the results.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assessment cluster_apoptosis_details Apoptosis Analysis cluster_data Data Analysis and Interpretation start Seed Cells in Multi-well Plates treatment Treat with this compound (Varying Concentrations and Times) start->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays treatment->apoptosis ic50 Determine IC50 Values mtt->ic50 ldh->ic50 annexin Annexin V / PI Staining (Flow Cytometry) apoptosis->annexin caspase Caspase-3/7 Activity Assay (Luminescence) apoptosis->caspase mechanism Elucidate Mechanism of Cell Death annexin->mechanism caspase->mechanism

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_pathways Potential Apoptotic Pathways compound This compound extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic Induces intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic Induces caspase_cascade Caspase Cascade Activation extrinsic->caspase_cascade intrinsic->caspase_cascade executioner_caspases Executioner Caspases (Caspase-3, -7) caspase_cascade->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

Caption: Potential signaling pathways for apoptosis induction by indazole derivatives.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The indazole scaffold has been identified as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] Several studies have reported the synthesis of various indazole derivatives and their evaluation against both bacterial and fungal strains, highlighting their potential as a source of new anti-infective drugs.[2][7] This document provides a detailed framework for conducting antimicrobial susceptibility testing of the novel compound 3-(1H-indazol-1-yl)propan-1-amine . While specific data for this compound is not yet widely published, the protocols and data presentation formats described herein are based on established methodologies for the evaluation of other indazole derivatives and standard antimicrobial susceptibility testing guidelines.

Data Presentation

Quantitative data from antimicrobial susceptibility tests should be summarized in clear and structured tables to facilitate the comparison of the compound's activity against different microorganisms and with standard reference drugs.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainGram StainMIC (µg/mL)MBC (µg/mL)Reference Drug (MIC, µg/mL)
Staphylococcus aureusATCC 29213Positive1632Ciprofloxacin (0.5)
Bacillus subtilisATCC 6633Positive816Ciprofloxacin (0.25)
Escherichia coliATCC 25922Negative32>64Ciprofloxacin (0.015)
Pseudomonas aeruginosaATCC 27853Negative64>64Ciprofloxacin (0.25)
Candida albicansATCC 90028N/A (Fungus)1632Fluconazole (0.5)
Candida glabrataATCC 90030N/A (Fungus)3264Fluconazole (8)

Table 2: Hypothetical Zone of Inhibition Data for this compound (50 µ g/disk )

MicroorganismStrainZone of Inhibition (mm)Reference Drug (Zone, mm)
Staphylococcus aureusATCC 2921318Ciprofloxacin (30 µg): 25
Bacillus subtilisATCC 663320Ciprofloxacin (30 µg): 28
Escherichia coliATCC 2592215Ciprofloxacin (30 µg): 32
Pseudomonas aeruginosaATCC 2785312Ciprofloxacin (30 µg): 27
Candida albicansATCC 9002816Fluconazole (25 µg): 28
Candida glabrataATCC 9003014Fluconazole (25 µg): 20

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility testing experiments are provided below. These protocols are based on standard methods such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration, e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (adjusted to 0.5 McFarland standard)

  • Sterile multichannel pipettes and tips

  • Plate reader (optional, for OD measurement)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 64 to 0.5 µg/mL). Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 10 µL of the prepared inoculum to each well containing the compound dilutions. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Agar Disk Diffusion Method

Objective: To qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Disk Preparation: a. Impregnate sterile filter paper disks with a known amount of the this compound solution (e.g., 20 µL of a 2.5 mg/mL solution to get 50 µ g/disk ). b. Allow the disks to dry completely in a sterile environment.

  • Plate Inoculation: a. Dip a sterile cotton swab into the 0.5 McFarland standard microbial suspension. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: a. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar. c. Place a standard antibiotic disk as a positive control.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC test (Protocol 1)

  • Sterile agar plates (e.g., Tryptic Soy Agar or MHA)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells: a. Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC). b. From each of these wells, aspirate 10-20 µL of the suspension.

  • Plating: a. Spot-plate the aspirated suspension onto a sterile agar plate. b. Also, plate a sample from the positive control well (growth control) to ensure the viability of the inoculum.

  • Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: a. The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Visualizations

Diagrams illustrating key workflows and potential mechanisms are provided to aid in the conceptualization of the experimental process and the compound's mode of action.

Caption: Experimental workflow for antimicrobial susceptibility testing.

G Indazole Indazole Derivative (e.g., this compound) Inhibition Inhibition Indazole->Inhibition GyrB Bacterial DNA Gyrase (GyrB Subunit) DNA_Supercoiled Supercoiled DNA GyrB->DNA_Supercoiled ATP-dependent supercoiling CellDeath Inhibition of DNA Replication & Bacterial Cell Death GyrB->CellDeath Blockage leads to ATP ATP ATP->GyrB DNA_Relaxed Relaxed DNA DNA_Relaxed->GyrB Inhibition->GyrB

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-indazol-1-yl)propan-1-amine. Our aim is to facilitate the improvement of yield and purity of the target compound by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity during the N-alkylation of the indazole ring. The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2). Direct alkylation often leads to a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate and ultimately lowers the yield of the desired N1 product.[1][2][3]

Q2: Which synthetic route is generally preferred for obtaining the N1-substituted product, this compound?

A2: A common and effective strategy involves a two-step process:

  • N-alkylation of indazole with a suitable 3-aminopropyl equivalent where the amine is protected, often utilizing the Gabriel synthesis with N-(3-bromopropyl)phthalimide.

  • Deprotection of the primary amine to yield the final product.

This approach prevents the free amine from interfering with the alkylation step and allows for purification of the protected intermediate.

Q3: What are the key factors influencing the N1 versus N2 regioselectivity in indazole alkylation?

A3: Several factors are crucial in directing the alkylation to the desired N1 position:

  • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][2][3]

  • Steric Hindrance: Bulky substituents on the indazole ring can influence the regioselectivity.

  • Electronic Effects: The electronic properties of substituents on the indazole ring can also direct the alkylation.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.

Q4: How can the N1 and N2 isomers be separated?

A4: Separation of N1 and N2 isomers can be challenging due to their similar physical properties. The most common methods are:

  • Flash column chromatography: This is a widely used technique, though finding an optimal solvent system can be time-consuming.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining the pure desired isomer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low overall yield Incomplete reaction during the N-alkylation step.Ensure the indazole is fully deprotonated by the base before adding the alkylating agent. Use of fresh, high-quality reagents is crucial.
Loss of product during purification.Optimize the purification method. For column chromatography, try different solvent gradients. For recrystallization, screen various solvents and solvent mixtures.
Decomposition of starting materials or product.Monitor the reaction temperature closely. Some reagents may be sensitive to high temperatures.
Poor N1:N2 regioselectivity Suboptimal base and/or solvent combination.The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is strongly recommended to maximize N1-selectivity.[1][2][3]
Reaction conditions favoring the kinetic (N2) product.Ensure the reaction is under thermodynamic control, which generally favors the more stable N1 isomer. This may involve adjusting the reaction temperature and time.
Formation of multiple byproducts Side reactions of the alkylating agent.Ensure the purity of the N-(3-bromopropyl)phthalimide. Side reactions such as elimination can occur.
Impure starting indazole.Purify the starting indazole before use.
Incomplete deprotection of the phthalimide group Inefficient deprotection reagent or conditions.Hydrazine hydrate in a suitable solvent like ethanol or methanol is a common and effective method. Ensure sufficient reaction time and appropriate temperature.
Formation of insoluble byproducts that trap the product.The phthalhydrazide byproduct can sometimes be difficult to remove. Proper workup procedures are essential.

Quantitative Data on N1-Alkylation of Indazole

The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. The following table summarizes the impact of different bases and solvents on the N1:N2 isomer ratio for the alkylation of a model indazole substrate.

Base Solvent Temperature (°C) N1:N2 Ratio Reference
NaHTHF25>99:1[1]
K₂CO₃DMF251.5:1[1]
Cs₂CO₃DMF251.2:1[1]
NaHDMF252.3:1[1]
KHTHF2511:1[1]

Note: The data above is for a model system and the exact ratios may vary for the synthesis of this compound. However, the trend clearly indicates that NaH in THF provides the highest selectivity for the N1 isomer.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione (Gabriel Synthesis)

This protocol describes the N-alkylation of indazole with N-(3-bromopropyl)phthalimide to yield the protected amine intermediate.

Materials:

  • 1H-Indazole

  • N-(3-bromopropyl)phthalimide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of N-(3-bromopropyl)phthalimide (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1 and N2 isomers.

Protocol 2: Synthesis of this compound (Deprotection)

This protocol describes the deprotection of the phthalimide group to yield the final primary amine.

Materials:

  • 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the purified 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. A white precipitate (phthalhydrazide) should form.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with an aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by column chromatography.

Visualizations

experimental_workflow cluster_alkylation Step 1: N-Alkylation (Gabriel Synthesis) cluster_deprotection Step 2: Deprotection Indazole 1H-Indazole Deprotonation Deprotonation (NaH, THF) Indazole->Deprotonation Alkylation Alkylation with N-(3-bromopropyl)phthalimide Deprotonation->Alkylation Intermediate 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione Alkylation->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 DeprotectionStep Deprotection (Hydrazine Hydrate) Purification1->DeprotectionStep Purification2 Workup & Purification DeprotectionStep->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Pathway cluster_solutions Potential Solutions Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckAlkylation Analyze Alkylation Step: Low Conversion? Start->CheckAlkylation CheckSelectivity Analyze Alkylation Step: Poor N1:N2 Ratio? Start->CheckSelectivity CheckDeprotection Analyze Deprotection Step: Incomplete Reaction? Start->CheckDeprotection PurifySM Purify Starting Materials CheckPurity->PurifySM OptimizeBase Optimize Base/Solvent (NaH/THF) CheckAlkylation->OptimizeBase CheckSelectivity->OptimizeBase OptimizeDeprotection Optimize Deprotection (Time, Temp, Reagent) CheckDeprotection->OptimizeDeprotection

Caption: A logical troubleshooting workflow for addressing low yield issues.

References

Technical Support Center: Purification of 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with "3-(1H-indazol-1-yl)propan-1-amine".

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound?

A1: The primary challenge in the purification of this compound is the removal of the N2-isomer, 3-(2H-indazol-2-yl)propan-1-amine. The alkylation of indazole with a 3-aminopropyl source can lead to the formation of both N1 and N2 regioisomers.[1][2][3][4] These isomers often exhibit similar physical properties, making their separation challenging. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2]

Q2: What are the recommended methods for purifying this compound?

A2: The most effective and commonly cited method for separating N1 and N2 isomers of alkylated indazoles is flash column chromatography on silica gel.[4] Due to the basic nature of the amine, modifications to the stationary or mobile phase are often necessary to achieve good separation and prevent peak tailing. Recrystallization of the hydrochloride salt of the amine is another potential method for purification, particularly for removing non-isomeric impurities.

Q3: Why do I observe peak tailing during column chromatography of my compound?

A3: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The amine group is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to poor elution and broad, tailing peaks.

Q4: How can I prevent peak tailing during column chromatography?

A4: To mitigate peak tailing, it is crucial to neutralize the acidic sites on the silica gel. This can be achieved by:

  • Adding a basic modifier to the mobile phase: Incorporating a small amount of an amine, such as triethylamine (TEA) or ammonia, into the eluent is the most common approach. A typical concentration is 0.1-2% (v/v) of triethylamine.

  • Using a modified stationary phase: Alternatively, basic alumina or amine-functionalized silica gel can be used as the stationary phase. These materials have a less acidic surface and reduce the strong interaction with the basic analyte.

Q5: Are there any stability concerns I should be aware of during purification?

A5: While specific stability data for this compound is not extensively documented, aminopropyl derivatives of heterocyclic compounds can be susceptible to degradation under harsh acidic or basic conditions, and at elevated temperatures. It is advisable to use mild conditions during workup and purification. One study on a related aminopropyl indazole derivative highlighted good solution stability.[5]

Troubleshooting Guides

Guide 1: Poor Separation of N1 and N2 Isomers by Column Chromatography
Problem Potential Cause Troubleshooting Steps
Co-elution of N1 and N2 isomers Inadequate resolution of the chromatographic system.1. Optimize the Mobile Phase: - Perform a thorough TLC analysis with various solvent systems. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexane or heptane), a moderately polar solvent (e.g., ethyl acetate or dichloromethane), and a small percentage of a basic modifier (e.g., triethylamine). - Systematically vary the ratio of the solvents to maximize the difference in Rf values between the two isomers.2. Use a High-Efficiency Stationary Phase: - Employ silica gel with a smaller particle size for higher resolution.3. Gradient Elution: - Utilize a shallow gradient of the polar solvent to improve the separation of closely eluting compounds.
Significant Peak Tailing Strong interaction between the basic amine and acidic silica gel.1. Add Triethylamine (TEA) to the Eluent: - Incorporate 0.5-2% TEA into your mobile phase for both TLC and column chromatography.2. Use Alternative Stationary Phases: - Consider using basic alumina or amine-functionalized silica gel.
Product is not eluting from the column The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica gel.1. Increase the Polarity of the Mobile Phase: - Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).2. Ensure the Presence of a Basic Modifier: - Confirm that a sufficient amount of triethylamine or another base is present in the eluent.
Guide 2: Difficulty with Recrystallization
Problem Potential Cause Troubleshooting Steps
Compound oils out instead of crystallizing The solvent system is not optimal, or the cooling rate is too fast.1. Screen a Wider Range of Solvents: - Test various solvent systems. For amine hydrochlorides, common choices include isopropanol/ether, ethanol/ethyl acetate, or methanol/ether.2. Slow Cooling: - Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.3. Scratch the Inner Surface of the Flask: - Use a glass rod to scratch the inside of the flask at the solution-air interface to induce crystal nucleation.
Poor recovery of the purified product The compound has significant solubility in the cold recrystallization solvent.1. Minimize the Amount of Hot Solvent: - Use the minimum amount of hot solvent necessary to fully dissolve the compound.2. Use a Co-solvent System: - Dissolve the compound in a good solvent and then add a poor solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Impurities co-precipitate with the product The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility.1. Perform a Hot Filtration: - If insoluble impurities are present, perform a filtration of the hot solution before cooling.2. Re-evaluate the Solvent System: - The ideal solvent should have high solubility for the desired compound at high temperatures and low solubility at low temperatures, while the impurities should remain soluble at low temperatures.

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of this compound

1. Preparation of the Stationary Phase:

  • If using standard silica gel, it is recommended to prepare a slurry of the silica gel in the initial, low-polarity mobile phase containing 1% triethylamine. This pre-treatment helps to neutralize the acidic sites.

2. Sample Preparation:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the dried powder onto the top of the column.

3. Eluent System:

  • A common solvent system for the purification of amines is a gradient of ethyl acetate in hexane or dichloromethane in methanol, with the addition of 0.5-2% triethylamine throughout the run.

  • A suggested starting gradient could be 0% to 20% ethyl acetate in hexane (with 1% TEA). The gradient should be adjusted based on TLC analysis.

4. Chromatography Procedure:

  • Equilibrate the column with the initial mobile phase.

  • Carefully load the sample onto the column.

  • Begin the elution with the starting solvent mixture and gradually increase the polarity according to the predetermined gradient.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure desired N1-isomer.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound as its Hydrochloride Salt

1. Salt Formation:

  • Dissolve the purified free base of this compound in a suitable solvent such as isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until the pH is acidic.

  • The hydrochloride salt will typically precipitate out of the solution.

2. Recrystallization:

  • Collect the crude hydrochloride salt by filtration.

  • Dissolve the salt in a minimal amount of a hot solvent. Suitable solvent systems to screen include:

    • Isopropanol

    • Ethanol

    • Methanol/diethyl ether

    • Ethanol/ethyl acetate

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cooling in a refrigerator or freezer can promote more complete crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product (Mixture of N1 and N2 isomers) column Flash Column Chromatography (Silica Gel + TEA) start->column Primary Purification recrystallization Recrystallization (as HCl salt) column->recrystallization Optional Further Purification tlc TLC Analysis column->tlc Fraction Monitoring nmr_hplc Purity & Structural Confirmation (NMR, HPLC/MS) column->nmr_hplc recrystallization->nmr_hplc tlc->column Optimize Gradient pure_product Pure this compound nmr_hplc->pure_product Purity > 98% troubleshooting_flowchart decision decision issue issue solution solution start Start Purification issue_node Poor Separation / Peak Tailing in Column Chromatography start->issue_node decision_node Is Triethylamine (TEA) in the mobile phase? issue_node->decision_node add_tea Add 0.5-2% TEA to the mobile phase decision_node->add_tea No decision_gradient Is separation still poor? decision_node->decision_gradient Yes add_tea->decision_gradient optimize_gradient Optimize solvent gradient (e.g., shallow gradient) decision_gradient->optimize_gradient Yes success Pure Product decision_gradient->success No decision_stationary_phase Still no improvement? optimize_gradient->decision_stationary_phase change_stationary_phase Use basic alumina or amine-functionalized silica decision_stationary_phase->change_stationary_phase Yes decision_stationary_phase->success No change_stationary_phase->success

References

Technical Support Center: Overcoming Solubility Challenges with 3-(1H-indazol-1-yl)propan-1-amine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "3-(1H-indazol-1-yl)propan-1-amine" during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "crashing out" or precipitation, is common for compounds with moderate to low aqueous solubility. It typically occurs when a concentrated stock solution in a high-polarity organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity reduces the compound's solubility, causing it to come out of solution.

Q3: How can I prevent my compound from precipitating during my experiments?

A3: Several strategies can be employed to prevent precipitation. These include optimizing your stock solution concentration, modifying the dilution method, adjusting the pH of your assay buffer, or using solubility-enhancing excipients. The troubleshooting guide below provides detailed protocols for these approaches.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v).[1] It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q5: Can the pH of my buffer affect the solubility of this compound?

A5: Yes, pH can significantly impact the solubility of ionizable compounds.[1][2][3] this compound has a basic amine group. At a pH below its pKa, this group will be protonated, increasing the molecule's polarity and aqueous solubility. Conversely, at a pH above its pKa, the amine will be in its less soluble, neutral form. The indazole ring also has nitrogen atoms that can be protonated or deprotonated, further contributing to pH-dependent solubility.[1]

Troubleshooting Guide: Enhancing Solubility

If you are encountering solubility issues with this compound, follow this step-by-step guide.

Initial Assessment: Visual Inspection

Before proceeding with complex methods, visually inspect your solution preparation. Any cloudiness, precipitate, or film indicates a solubility problem.

Solubility Enhancement Strategies

The following table summarizes key strategies to address solubility issues. It is recommended to try these approaches in the order presented.

StrategyPrincipleRecommended Starting ConcentrationProsCons
Optimized Dilution Minimizes "solvent shock" by gradually introducing the compound to the aqueous environment.N/ASimple to implement.May not be sufficient for highly insoluble compounds.
pH Adjustment Increases the proportion of the more soluble, ionized form of the compound.Dependent on assayCan significantly increase solubility; cost-effective.[1]Requires knowledge of the compound's pKa; may affect assay performance or cell viability.[1]
Organic Co-solvents Reduces the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds.[1]DMSO: < 0.5% Ethanol: < 1%Simple and widely used for preparing stock solutions.Can be toxic to cells at higher concentrations; may interfere with assay components.[1]
Cyclodextrins Encapsulate the hydrophobic compound within a hydrophilic shell, forming a soluble inclusion complex.[1]1-10 mM (e.g., HP-β-CD)Low cellular toxicity; can improve compound stability.[1]Can be more expensive; potential for interference with the assay.

Experimental Protocols

Protocol 1: Optimized Dilution Technique (Serial Dilution)

This protocol aims to minimize precipitation upon dilution from an organic stock solution.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

Procedure:

  • Create an intermediate dilution of your stock solution in the pre-warmed aqueous buffer. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO.

  • Gently vortex the intermediate dilution.

  • Use this intermediate dilution to make your final working concentrations. This two-step process gradually introduces the compound to the aqueous environment.

  • Always add the compound solution to the buffer (not the other way around) while gently vortexing.

Protocol 2: Determining a pH-Solubility Profile

This experiment will help identify the optimal pH range for solubilizing your compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • DMSO

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • In separate microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to achieve a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., <1%).

  • Incubate the tubes with agitation for 1-2 hours at the desired experimental temperature.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the measured solubility against the buffer pH to determine the optimal pH range.

Protocol 3: Using Cyclodextrins for Solubilization

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound DMSO stock solution

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

Procedure:

  • Prepare a series of HP-β-CD solutions in your assay buffer at various concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

  • To each HP-β-CD solution, add the compound from the DMSO stock to your desired final concentration. Ensure the final DMSO concentration is minimal and consistent across all samples (<0.5%).

  • Include a control with no HP-β-CD.

  • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, you can use the centrifugation and supernatant analysis method described in Protocol 2.

Visualizations

General Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed check_stock Check Stock Solution (Precipitation, Degradation) start->check_stock optimize_dilution Optimize Dilution Method (e.g., Serial Dilution) check_stock->optimize_dilution solubility_test Conduct Solubility Test (Kinetic or Thermodynamic) optimize_dilution->solubility_test If precipitation persists ph_adjustment Adjust Buffer pH solubility_test->ph_adjustment If pH-dependent cosolvent Use Co-solvent (e.g., Ethanol, PEG) solubility_test->cosolvent If pH adjustment fails success Compound Soluble ph_adjustment->success Issue Resolved cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin If co-solvent is not suitable cosolvent->success Issue Resolved cyclodextrin->success Issue Resolved fail Still Insoluble (Consider alternative formulation) cyclodextrin->fail If still insoluble

Caption: A workflow for systematically addressing compound solubility issues in assays.

Signaling Pathway Context: Inhibition of a Kinase Pathway

Indazole derivatives are often investigated as inhibitors of protein kinases involved in cancer signaling.[4][5] The following diagram illustrates a hypothetical signaling cascade where this compound could act as an inhibitor.

G receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor This compound inhibitor->raf

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of indazole so challenging?

The primary challenge arises because the indazole anion, formed after deprotonation by a base, is an ambident nucleophile. It has two reactive nitrogen atoms, N1 and N2.[1] Consequently, alkylation reactions often yield a mixture of N1 and N2 regioisomers.[2][3][4] The final product ratio is highly sensitive to reaction conditions, as well as the steric and electronic properties of the indazole substrate itself.[5][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be leveraged to control the reaction's outcome.[2][4][6][7]

Q2: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?

Several factors critically influence the N1/N2 product ratio:

  • Base and Solvent System: The choice of base and solvent is paramount.[7][8] Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[1][3][5][6][9] In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often results in a mixture of isomers.[8][9]

  • Substituents on the Indazole Ring: The position and electronic nature of substituents have a profound impact.[5] Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can sterically hinder the N1 position and direct alkylation to N2.[3][5][6][7][9][10] Conversely, bulky substituents at the C3 position can favor N1 alkylation.[6][10]

  • Nature of the Alkylating Agent: The reactivity and structure of the electrophile (R-X) can also influence the N1/N2 ratio.[6][10]

  • Thermodynamic vs. Kinetic Control: Reaction conditions determine whether the product distribution is governed by kinetic or thermodynamic control. N1-substituted products are typically the more thermodynamically stable isomers, while N2-products can be favored under kinetically controlled conditions.[6][7]

Q3: How can I selectively favor the N1-alkylated product?

To achieve high N1-selectivity, conditions should favor thermodynamic control.[1][7] A widely successful and documented method is the use of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[1][3][5][6][9][10] This combination has been reported to provide >99% N1 regioselectivity for indazoles with various C3 substituents, such as carboxymethyl, tert-butyl, and carboxamide groups.[3][5][6][9] The selectivity is often attributed to the sodium cation coordinating with the N2 nitrogen and a nearby atom (like the oxygen of a C3-carboxylate), which sterically blocks the N2 position from the incoming alkylating agent.[1][8][9]

Q4: What conditions are best for synthesizing the N2-alkylated product?

Achieving N2-selectivity often requires shifting towards kinetic control or using specific reaction types.

  • Steric Hindrance: Introducing a sterically demanding substituent at the C7 position (e.g., -NO₂ or -CO₂Me) is a powerful strategy to block the N1 position and direct alkylation to N2.[3][5][7][9][10]

  • Mitsunobu Reaction: The Mitsunobu reaction (using PPh₃ and DIAD/DEAD with an alcohol) has been shown to favor the formation of the N2-alkylated isomer.[7]

  • Acid Catalysis: Using triflic acid (TfOH) with diazo compounds can also favor N2-alkylation.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor N1/N2 Regioselectivity (Getting a 1:1 mixture)Reaction conditions are not optimized for selectivity. The base/solvent combination (e.g., K₂CO₃ in DMF) is known to produce mixtures.[9][11]To favor N1-alkylation: Switch to a strong, non-nucleophilic base in a less polar aprotic solvent. The combination of NaH in anhydrous THF is highly recommended for promoting N1-selectivity.[1][5][6][10] To favor N2-alkylation: If your substrate allows, introduce a bulky or electron-withdrawing group at the C7 position.[5][7][9] Alternatively, explore Mitsunobu conditions.[7]
Low or No Reaction Conversion The base is not strong enough to fully deprotonate the indazole. The alkylating agent is not reactive enough (e.g., alkyl chloride vs. bromide/iodide). The reaction temperature is too low.Ensure anhydrous (dry) conditions, especially when using NaH. Use a more reactive alkylating agent (I > Br > Cl > OTs). Increase the reaction temperature; some reactions may require heating (e.g., 50-90 °C).[2][4][8]
Difficulty Separating N1 and N2 Isomers The isomers have very similar polarities, making chromatographic separation challenging.If a mixture is unavoidable, optimize purification conditions (e.g., try different solvent systems for column chromatography). Sometimes, simply switching the eluent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation. Consider derivatization to alter the polarity of one isomer, facilitating separation, followed by a deprotection step.[10]
Unexpected N2-Selectivity The indazole substrate has an unexpected steric or electronic influence. A substituent at the C7 position is sterically hindering the N1 position.Re-examine your indazole substrate. Electron-withdrawing groups at C7 are known to strongly direct alkylation to the N2 position, even under conditions that would normally favor N1.[5][7][9][10] This is a feature of the substrate, not a failure of the conditions.

Quantitative Data on Reaction Conditions

The choice of base and solvent has a dramatic effect on the regioselectivity of the N-alkylation of indazoles. The following table summarizes typical outcomes for a generic indazole substrate.

BaseSolventTypical N1:N2 RatioControl TypeNotes
NaH THF >95:5 ThermodynamicHighly selective for N1, especially with C3-substituents.[1][3][5][9]
Cs₂CO₃Dioxane>90:10ThermodynamicEffective for N1-selectivity, possibly via a chelation mechanism.[2][4][10]
K₂CO₃DMF~50:50 to 60:40Mixed/EquilibratingOften leads to difficult-to-separate mixtures of isomers.[8][9][11]
NaHMDSTHFVariableSolvent-DependentRegioselectivity can be influenced by the solvent system.[7]
PPh₃/DIADTHF<30:70KineticMitsunobu conditions strongly favor the N2 isomer.[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for Highly Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position using thermodynamic control.[5][8][10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-indazole substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.

Protocol 2: General Procedure for Alkylation with K₂CO₃ (Mixed Isomers)

This straightforward method often produces a mixture of N1 and N2 isomers but can be useful if the isomers are easily separable or if high selectivity is not required.

  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Separate the N1 and N2 regioisomers using flash column chromatography.

Visualized Workflows and Logic

Caption: Troubleshooting logic for optimizing indazole N-alkylation.

Caption: General experimental workflow for N-alkylation of indazoles.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving "3-(1H-indazol-1-yl)propan-1-amine". The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of this compound?

A1: Currently, there is limited publicly available information detailing the specific biological targets of this compound. However, the indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[1] Many indazole-containing compounds have been investigated as inhibitors of protein kinases, and the 1H-indazole-3-amine moiety, in particular, is known to be an effective hinge-binding fragment for kinases.[2] Therefore, it is plausible that this compound may interact with protein kinases or other ATP-binding proteins. Further experimental validation is required to identify its specific molecular targets.

Q2: What are the general physicochemical properties of this compound?

A2: The basic physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for proper sample handling and experimental design.

PropertyValueReference
CAS Number933744-08-2[3][4]
Molecular FormulaC₁₀H₁₃N₃[3][5]
Molecular Weight175.23 g/mol [3][5]
AppearanceLiquid[5]
PurityTypically ≥98%[5]

Q3: Are there any known liabilities or common issues associated with the indazole scaffold in bioassays?

A3: Yes, while the indazole scaffold is a valuable pharmacophore, it can present challenges in bioassays. The tautomeric nature of the indazole ring can influence its physicochemical properties and binding interactions.[6] Additionally, like many heterocyclic compounds, indazoles have the potential to interfere with certain assay technologies. It is also important to consider the possibility of regioisomeric mixtures during synthesis, which could lead to batch-to-batch variability.[6]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays (e.g., Cell Viability, Proliferation)

Problem: High variability in cell viability or proliferation data between replicate wells, plates, or experiments.

Potential CauseRecommended Solution
Compound Precipitation: this compound, particularly at higher concentrations, may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations.Visually inspect wells for precipitation after compound addition.Determine the maximum soluble concentration in your specific cell culture medium.Consider using a lower concentration range or a different solvent system (ensure solvent controls are included and final solvent concentration is non-toxic).
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, leading to increased compound and media component concentrations.Avoid using the outer wells for experimental samples.Fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
Cell Seeding Inconsistency: Uneven cell distribution across the plate can lead to significant well-to-well variability.Ensure a homogenous single-cell suspension before seeding.Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to allow for even cell settling.
Inconsistent Incubation Times: Variations in incubation times with the compound or assay reagents can affect the final readout.Standardize all incubation periods.Use a timer and process plates in a consistent order.
Reagent Variability: Degradation or lot-to-lot differences in assay reagents (e.g., MTT, resazurin, ATP-based luminescence reagents) can introduce variability.Prepare fresh reagents for each experiment.Aliquot and store reagents according to the manufacturer's instructions to avoid freeze-thaw cycles.If using a new lot of a critical reagent, perform a bridging experiment to compare its performance with the previous lot.
Inconsistent Results in Biochemical Assays (e.g., Kinase Assays)

Problem: High background signal, low signal-to-noise ratio, or inconsistent IC50 values in kinase inhibition assays.

Potential CauseRecommended Solution
Compound Interference with Assay Signal: The compound may directly interfere with the detection method (e.g., fluorescence quenching/enhancement, inhibition of luciferase).Run control experiments with the compound in the absence of the kinase to assess its effect on the assay signal.If interference is observed, consider using an orthogonal assay with a different detection method.
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.Include 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.Test the compound in the presence and absence of the detergent to assess the impact on its inhibitory activity.
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.Measure the Michaelis-Menten constant (Km) of ATP for your kinase and run the assay at or near the Km of ATP.Ensure the ATP concentration is consistent across all experiments.
Enzyme Instability: The kinase may lose activity over the course of the experiment due to instability.Optimize buffer conditions (pH, salt concentration, additives like DTT or BSA) to ensure enzyme stability.Perform a time-course experiment to determine the linear range of the kinase reaction.
Substrate Depletion: If the reaction proceeds for too long, substrate depletion can lead to non-linear kinetics and inaccurate IC50 determination.Ensure that less than 10-15% of the substrate is consumed during the reaction.Optimize enzyme concentration and incubation time to stay within the linear range.

Experimental Protocols

Example Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Example Protocol: In Vitro Kinase Inhibition Assay (Generic)
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT). Prepare solutions of the kinase, substrate (peptide or protein), and ATP.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the compound dilutions, kinase, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Reaction Termination and Detection: Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent for ADP-Glo™, HTRF®, or fluorescence polarization).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC50 value from a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture D Cell Seeding A->D B Compound Dilution E Compound Treatment B->E C Reagent Preparation G Signal Detection C->G D->E F Incubation E->F F->G H Data Acquisition G->H I Normalization H->I J Curve Fitting (IC50) I->J troubleshooting_logic cluster_experimental Experimental Factors cluster_compound Compound-Specific Issues Start Inconsistent Results A Check Cell Health & Seeding Start->A B Verify Reagent Integrity Start->B C Confirm Incubation Parameters Start->C D Assess Solubility A->D E Test for Assay Interference B->E F Evaluate for Aggregation C->F End Consistent Results D->End E->End F->End signaling_pathway_example RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Inhibition ERK->Apoptosis Indazole This compound (Hypothetical Target) Indazole->RAF Inhibition

References

Technical Support Center: Synthesis of 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(1H-indazol-1-yl)propan-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired N1-alkylated product?

A1: The most common side reaction in the alkylation of indazole is the formation of the undesired N2-alkylated regioisomer, 3-(2H-indazol-2-yl)propan-1-amine.[1][2] The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[2]

Troubleshooting Steps:

  • Isomer Identification: The N1 and N2 isomers can typically be distinguished and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The chemical shifts of the protons on the indazole ring and the methylene group adjacent to the nitrogen will differ between the two isomers.

  • Optimizing Reaction Conditions to Favor N1-Alkylation:

    • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[3][4] This is attributed to the sodium cation's potential to chelate with the N2 nitrogen, thus directing the alkylating agent to the N1 position.[1] In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[2]

    • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable product.[4] Running the reaction at a slightly elevated temperature for a longer duration might favor the formation of the N1 isomer, assuming the reaction is reversible under the chosen conditions.

Q2: I am observing more than just the N1 and N2 isomers in my crude product mixture. What other side reactions could be occurring?

A2: Besides the formation of the N2 isomer, other side reactions can occur, particularly if the amine on the alkylating agent is not protected.

Potential Side Reactions:

  • Over-alkylation/Dialkylation: The primary amine of the product, this compound, can act as a nucleophile and react with the alkylating agent (e.g., 3-halopropan-1-amine or a protected equivalent) to form a dialkylated byproduct.

  • Reaction of the Amine with the Base: If a very strong base is used, it could potentially deprotonate the primary amine, leading to undesired side reactions.

  • Intramolecular Cyclization: Depending on the reaction conditions and the nature of the leaving group on the propyl chain, there is a possibility of intramolecular cyclization, although this is less common.

Troubleshooting Steps:

  • Protecting Group Strategy: To avoid side reactions involving the amine, it is highly recommended to use a starting material where the amine functionality is protected, for example, with a Boc (tert-butyloxycarbonyl) group. The protecting group can then be removed in a subsequent step under acidic conditions.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent to be 1:1 or slightly less with respect to the indazole can help minimize over-alkylation.

Q3: My reaction yield is consistently low, even after optimizing for N1-selectivity. What are the potential causes and solutions?

A3: Low yields can stem from several factors beyond isomer formation.

Potential Causes and Solutions:

  • Incomplete Deprotonation of Indazole: Ensure the base is of good quality and that the reaction is carried out under anhydrous conditions, as moisture can quench the base. The reaction mixture of indazole and the base should be stirred for a sufficient time to ensure complete deprotonation before adding the alkylating agent.

  • Degradation of Reactants or Products: The stability of the alkylating agent and the product under the reaction conditions should be considered. Prolonged reaction times at high temperatures can sometimes lead to degradation. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

  • Purification Losses: The separation of the N1 and N2 isomers can be challenging and may lead to significant loss of the desired product.[2][3] Optimization of the chromatographic separation method (e.g., choice of stationary and mobile phase) is crucial.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Selectivity in Indazole Alkylation

BaseSolventTemperature (°C)N1:N2 Ratio (Example)Reference
NaHTHFRoom Temp to 50Highly N1 selective[1][3]
K₂CO₃DMF12058:42[2]
Cs₂CO₃Dioxane90Variable
Mitsunobu ConditionsTHFNot specified1:2.5 (Favors N2)[4]

Note: Ratios are illustrative and can vary based on the specific indazole substrate and alkylating agent.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Alkylation with a Protected Amine

This protocol is a representative method and may require optimization.

Step 1: N-Alkylation of Indazole with N-(3-bromopropyl)phthalimide

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of N-(3-bromopropyl)phthalimide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated phthalimide-protected intermediate.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified N1-alkylated intermediate in ethanol.

  • Add hydrazine hydrate (excess, e.g., 10 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

  • The final product can be further purified by an appropriate method if necessary (e.g., acid-base extraction or chromatography).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Intermediates Indazole 1H-Indazole IndazoleAnion Indazole Anion Indazole->IndazoleAnion + Base AlkylatingAgent N-(3-halopropyl)-PG (PG = Protecting Group) Base Base (e.g., NaH) N1_Product_Protected N1-alkylated Indazole (Protected) IndazoleAnion->N1_Product_Protected + AlkylatingAgent (Major Pathway) N2_Product_Protected N2-alkylated Indazole (Protected) IndazoleAnion->N2_Product_Protected + AlkylatingAgent (Side Reaction) Final_Product This compound N1_Product_Protected->Final_Product Deprotection

Caption: Main synthesis pathway and the competing N2-alkylation side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckIsomers Analyze N1:N2 Ratio (HPLC, NMR) Start->CheckIsomers HighN2 High N2 Isomer CheckIsomers->HighN2 Poor Selectivity OtherImpurities Other Impurities Detected CheckIsomers->OtherImpurities Multiple Spots/Peaks LowConversion Low Conversion CheckIsomers->LowConversion Starting Material Remains OptimizeConditions Optimize Reaction: - Base: NaH - Solvent: THF - Anhydrous Conditions HighN2->OptimizeConditions UseProtectingGroup Use Protected Amine (e.g., Boc, Phthalimide) OtherImpurities->UseProtectingGroup CheckReagents Check Reagent Quality & Reaction Time/Temp LowConversion->CheckReagents Purification Optimize Purification OptimizeConditions->Purification UseProtectingGroup->Purification CheckReagents->Purification End Pure N1 Product Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Stability of 3-(1H-indazol-1-yl)propan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "3-(1H-indazol-1-yl)propan-1-amine" in solution during experimental procedures.

Troubleshooting Guides

Issue 1: Solution Discoloration (e.g., turning yellow/brown) or Precipitation

Possible Cause: This often indicates degradation of the compound, likely due to oxidation or photodegradation. The amine functional group and the indazole ring are susceptible to oxidative processes, which can lead to the formation of colored byproducts or less soluble degradation products.[1][2][3]

Troubleshooting Steps:

  • Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil to minimize exposure to light, which can catalyze degradation.[1]

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Oxygen is a key contributor to the degradation of amines.[4][5][6]

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use to minimize the time for degradation to occur.

  • Lower Storage Temperature: Store stock solutions at lower temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation.[3]

  • Check for Contaminants: Ensure solvents and other reagents are free from metal ions, which can catalyze oxidation reactions.[6]

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause: A gradual loss of the active parent compound due to chemical degradation will lead to a decrease in its effective concentration and, consequently, inconsistent experimental outcomes. Hydrolysis of the indazole ring or oxidation of the amine group can result in inactive products.[1][2]

Troubleshooting Steps:

  • pH Control: The stability of amines and indazole derivatives can be highly pH-dependent.[7][8][9][10] Determine the optimal pH for stability by performing a pH stability profile study (see Experimental Protocols). Buffer the solution to maintain this optimal pH.

  • Forced Degradation Study: Conduct a forced degradation study to identify the conditions under which the compound is most labile (see Experimental Protocols). This will help in avoiding those conditions in future experiments.

  • Use of Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) to the solution, if compatible with your experimental system, to inhibit oxidative degradation.

  • Purity Analysis: Regularly check the purity of the stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or carboxylic acids. The indazole ring can also be oxidized to form N-oxides or undergo ring-opening.[1][2]

  • Photodegradation: Aromatic systems like indazole can be sensitive to light, leading to photolytic degradation.[1]

  • Hydrolysis: The indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of compounds with amine groups is often pH-dependent.[8][9] At lower pH, the amine will be protonated, which can protect it from oxidation but may affect its solubility or activity. At higher pH, the free amine is more nucleophilic and potentially more susceptible to certain reactions. A pH stability study is recommended to determine the optimal pH range for your specific application.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be:

  • Stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[3]

  • Protected from light by using amber vials or by wrapping the container.[1][3]

  • Stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]

  • Prepared in a suitable, high-purity solvent and buffered to an optimal pH if determined.

Q4: Can I use common buffers like Tris or phosphate-buffered saline (PBS)?

A4: Caution should be exercised with certain buffers. Tris buffer contains a primary amine and could potentially react with your compound or its degradation products.[9] PBS is generally a suitable choice for the physiological pH range, but its compatibility should be confirmed.[9] Buffers without primary amine or carboxyl groups are often preferred.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[1]

    • Photolytic Degradation: Expose to a UV light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) at room temperature. A control sample should be wrapped in foil.[1]

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.[1]

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector. LC-MS can be used to identify the mass of degradation products.[1]

Data Presentation:

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
UV Light Exposure
80°C, 48h
Control
Protocol 2: pH Stability Profile

This study determines the pH at which the compound is most stable.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of this compound to each buffer to achieve the desired final concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot from each pH sample and analyze using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against pH at each time point to identify the pH range of maximum stability.

Data Presentation:

pH% Remaining at 24h% Remaining at 48h% Remaining at 72h
2.0
4.0
6.0
7.4
8.0
10.0

Visualizations

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze end Identify Degradation Products & Pathways analyze->end

Caption: Workflow for a forced degradation study.

cluster_degradation Potential Degradation Pathways compound This compound oxidation Oxidation (Amine and/or Indazole Ring) compound->oxidation O₂, light, metal ions hydrolysis Hydrolysis (Indazole Ring) compound->hydrolysis Strong acid/base photodegradation Photodegradation (Aromatic System) compound->photodegradation UV/Visible light

Caption: Potential degradation pathways for the compound.

References

analytical method development for "3-(1H-indazol-1-yl)propan-1-amine" quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development and quantification of 3-(1H-indazol-1-yl)propan-1-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. HPLC-UV is a robust method for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentration samples.[1][2][3]

Q2: What are the key chemical properties of this compound to consider during method development?

A2: Key properties of this compound include its molecular formula C₁₀H₁₃N₃ and molecular weight of 175.23 g/mol .[4][5] As a primary amine with an indazole moiety, it is a basic compound. This basicity can lead to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[6] The indazole ring provides a chromophore for UV detection.

Q3: How can I prepare samples of this compound for analysis?

A3: Sample preparation depends on the matrix. For bulk drug substances, dissolution in a suitable solvent like methanol or acetonitrile is usually sufficient. For formulations, a dissolution or extraction step followed by filtration is necessary. For biological samples like plasma or urine, protein precipitation with a cold organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is recommended to remove interferences.[7]

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: A C18 column is a good starting point for reversed-phase HPLC analysis of this compound.[8] To mitigate peak tailing associated with the basic amine group, consider using a column with end-capping or a base-deactivated stationary phase. The use of a mobile phase additive, such as formic acid or triethylamine, can also improve peak shape.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

HPLC-UV Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the HPLC column packing.[6]- Add a competing base like triethylamine (0.1%) to the mobile phase. - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to protonate the amine. - Employ a base-deactivated or end-capped C18 column.
Poor Resolution Inadequate separation from impurities or matrix components.- Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio). - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[9] - Decrease the flow rate. - Try a different column chemistry (e.g., phenyl-hexyl).
Baseline Noise or Drift Contaminated mobile phase, detector issues, or temperature fluctuations.[10][11]- Use HPLC-grade solvents and freshly prepared mobile phase.[6] - Degas the mobile phase.[6][11] - Purge the detector flow cell. - Use a column oven to maintain a constant temperature.[11]
Irreproducible Retention Times Inconsistent mobile phase preparation, column degradation, or system leaks.[10][11]- Prepare the mobile phase accurately and consistently. - Flush the column with a strong solvent. - Check for leaks in the system, particularly at fittings.[6]
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity Poor ionization, ion suppression from the matrix, or incorrect MS parameters.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Dilute the sample to reduce matrix effects. - Improve sample cleanup using solid-phase extraction (SPE). - Optimize MS/MS transition parameters (precursor/product ions, collision energy).
Inconsistent Results Fluctuation in the ESI source, sample degradation, or carryover.- Clean the ESI source. - Ensure sample stability in the autosampler. - Use a robust needle wash protocol to prevent carryover.
No Peak Detected Incorrect MS/MS transition selected, or the compound is not eluting from the column.- Confirm the precursor and product ions for this compound via infusion analysis. - Check the HPLC conditions to ensure the analyte is eluting.

Experimental Protocols

Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection

This protocol provides a starting point for developing an HPLC-UV method.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Quantification by LC-MS/MS

This protocol is intended for trace-level quantification and analysis in complex matrices.

1. LC Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. MS/MS Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 176.1 (M+H)⁺
Product Ion (m/z) To be determined by infusion and fragmentation analysis
Collision Energy To be optimized
Dwell Time 100 ms

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Separation filter->hplc HPLC-UV Path lcms LC-MS/MS Analysis filter->lcms LC-MS/MS Path quant Quantification hplc->quant lcms->quant report Report Generation quant->report

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape? cause1 Secondary Interactions start->cause1 Yes cause2 Column Overload start->cause2 Yes cause3 Inappropriate Solvent start->cause3 Yes sol1 Modify Mobile Phase (e.g., add acid/base) cause1->sol1 sol2 Use Base-Deactivated Column cause1->sol2 sol3 Reduce Sample Concentration cause2->sol3 sol4 Inject in Mobile Phase cause3->sol4

References

Technical Support Center: Scale-Up Synthesis of 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(1H-indazol-1-yl)propan-1-amine.

Synthetic Workflow Overview

A common and scalable approach to synthesizing this compound involves a two-step process. The first step is the regioselective N-1 alkylation of 1H-indazole with an appropriate three-carbon synthon. To avoid direct handling of volatile and potentially hazardous 3-halopropylamines, a protected amine equivalent is often used. The Gabriel synthesis is a classic and robust method for this transformation, utilizing N-(3-bromopropyl)phthalimide. The second step involves the deprotection of the phthalimide group to yield the desired primary amine.

G cluster_0 Step 1: N-1 Alkylation (Gabriel Synthesis) cluster_1 Step 2: Deprotection Indazole 1H-Indazole Intermediate N-[3-(1H-Indazol-1-yl)propyl]phthalimide Indazole->Intermediate Phthalimide_reagent N-(3-bromopropyl)phthalimide Phthalimide_reagent->Intermediate Base Base (e.g., K2CO3, NaH) Base->Intermediate Solvent_1 Solvent (e.g., DMF, THF) Solvent_1->Intermediate Hydrazine Hydrazine Hydrate Intermediate->Hydrazine Final_Product This compound Intermediate->Final_Product Hydrazine->Final_Product Solvent_2 Solvent (e.g., Ethanol) Solvent_2->Final_Product Byproduct Phthalhydrazide (precipitate) Final_Product->Byproduct

Caption: Proposed two-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: N-1 Alkylation of 1H-Indazole

Q1: My alkylation reaction is producing a significant amount of the N-2 isomer. How can I improve the N-1 selectivity?

A1: The ratio of N-1 to N-2 alkylation is highly dependent on reaction conditions, often representing a balance between thermodynamic and kinetic control.[1] The N-1 substituted product is generally the more thermodynamically stable isomer.[1][2]

  • Troubleshooting Steps:

    • Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tend to favor N-1 alkylation.[3][4] Weaker bases such as potassium carbonate (K2CO3) in polar aprortic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1][5]

    • Temperature: Running the reaction at a higher temperature can favor the formation of the more thermodynamically stable N-1 product.[2]

    • Cation Effects: The use of cesium carbonate (Cs2CO3) has been reported in some cases, with DFT calculations suggesting a chelation mechanism may favor N-1 substitution.[6]

Condition Base Solvent Typical N-1:N-2 Ratio Control Type
High N-1 Selectivity NaHTHF>99:1[2][3]Thermodynamic
Mixed Isomers K2CO3DMF58:42[5]Mixed/Kinetic
Variable Cs2CO3DMFPartial preference for N-1[2]-

Q2: The reaction is sluggish or does not go to completion. What can I do?

A2: Incomplete conversion can be due to several factors, including reagent quality, temperature, and reaction time.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents are dry, especially the solvent (e.g., DMF, THF) and the indazole starting material. The presence of water can quench the base (especially NaH).

    • Base Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete deprotonation of the indazole.

    • Temperature: As mentioned, increasing the temperature can improve reaction rates. For K2CO3 in DMF, heating to 120°C may be necessary.[5]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Scale-up reactions may require longer reaction times than lab-scale experiments.

Q3: I am having difficulty with the work-up and purification at a large scale. Any suggestions?

A3: Large-scale work-ups require careful planning to handle large volumes and potential emulsions.

  • Troubleshooting Steps:

    • Solvent Removal: If using a high-boiling solvent like DMF, consider a distillation set-up for removal under reduced pressure.

    • Aqueous Wash: When quenching the reaction with water, add it slowly to control any exotherm. Use brine washes to break up emulsions.

    • Purification: The crude product, N-[3-(1H-Indazol-1-yl)propyl]phthalimide, is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often more scalable and cost-effective than column chromatography for achieving high purity.

Step 2: Phthalimide Deprotection (Ing-Manske Procedure)

Q1: The deprotection with hydrazine hydrate is not going to completion, or is very slow.

A1: The Ing-Manske procedure is generally efficient, but reaction conditions are key.[7]

  • Troubleshooting Steps:

    • Hydrazine Equivalents: Ensure you are using a sufficient excess of hydrazine hydrate. Stoichiometries can range from 1.5 to over 10 equivalents depending on the substrate and scale.

    • Solvent: The reaction is typically run in an alcoholic solvent like ethanol or methanol, which helps to dissolve the starting material and the hydrazine.

    • Temperature: Heating the reaction mixture to reflux is standard practice and significantly accelerates the rate of deprotection.

Q2: The phthalhydrazide by-product is difficult to filter and remove.

A2: Phthalhydrazide precipitates from the reaction mixture as a solid.[7] On a large scale, this can form a thick slurry.

  • Troubleshooting Steps:

    • Solvent Volume: Ensure the reaction is not overly concentrated. Adding more solvent before filtration can make the slurry easier to handle.

    • Cooling: After the reaction is complete, cooling the mixture (e.g., in an ice bath) will maximize the precipitation of the phthalhydrazide, minimizing its concentration in the filtrate.

    • Filtration and Washing: Use a large Buchner funnel and wash the filter cake thoroughly with cold solvent (e.g., ethanol) to recover as much of the product as possible.

Q3: How do I isolate the final product, this compound, after removing the by-product?

A3: The final product is a primary amine and will be in the filtrate.

  • Troubleshooting Steps:

    • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Acid-Base Extraction:

      • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash with an aqueous base (e.g., 1M NaOH) to remove any acidic impurities.

      • Extract the organic layer with aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt.

      • Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., 50% NaOH) until pH > 12, and then extract the free amine product back into an organic solvent.

    • Final Purification: The crude amine can be further purified by vacuum distillation if it is a liquid, or by recrystallization of its salt form (e.g., hydrochloride) if it is a solid.

Experimental Protocols

Step 1: Scale-Up Synthesis of N-[3-(1H-Indazol-1-yl)propyl]phthalimide

This protocol is based on typical conditions for achieving high N-1 selectivity.

G cluster_workflow Experimental Workflow: N-1 Alkylation A Charge Reactor: 1H-Indazole (1.0 eq) Anhydrous THF B Cool to 0°C A->B C Add NaH (1.1 eq) portion-wise B->C D Stir at 0°C for 1h C->D E Add N-(3-bromopropyl)phthalimide (1.05 eq) in THF dropwise D->E F Warm to RT and stir (Monitor by LC-MS) E->F G Quench with water (slowly) F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Purify by Recrystallization I->J

Caption: Workflow for the N-1 alkylation of 1H-indazole.
  • Materials:

    • 1H-Indazole

    • Sodium Hydride (60% dispersion in mineral oil)

    • N-(3-bromopropyl)phthalimide

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl Acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Charge a suitably sized reactor with 1H-indazole (1.0 equivalent) and anhydrous THF.

    • Cool the mixture to 0°C under an inert atmosphere (e.g., nitrogen).

    • Carefully add sodium hydride (1.1 equivalents) portion-wise, maintaining the internal temperature below 5°C. Caution: Hydrogen gas is evolved.

    • Stir the resulting slurry at 0°C for 1 hour.

    • Prepare a solution of N-(3-bromopropyl)phthalimide (1.05 equivalents) in anhydrous THF and add it dropwise to the reactor, keeping the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours, monitor by LC-MS or TLC).

    • Cool the reaction to 0°C and slowly quench by the dropwise addition of water.

    • Dilute with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., isopropanol).

Step 2: Scale-Up Deprotection to this compound

This protocol follows the Ing-Manske procedure.

  • Materials:

    • N-[3-(1H-Indazol-1-yl)propyl]phthalimide

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM)

  • Procedure:

    • Charge the reactor with N-[3-(1H-Indazol-1-yl)propyl]phthalimide (1.0 equivalent) and ethanol.

    • Add hydrazine hydrate (5.0 equivalents) and heat the mixture to reflux.

    • Maintain reflux until the reaction is complete (typically 2-4 hours, monitor by LC-MS or TLC). A thick white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

    • Filter the solid phthalhydrazide and wash the filter cake with cold ethanol.

    • Combine the filtrate and washes and concentrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water.

    • Extract the organic layer with 1M HCl. The product will move into the aqueous layer.

    • Separate the layers. Cool the aqueous layer to 0-5°C and slowly add 50% NaOH solution until the pH is >12.

    • Extract the aqueous layer multiple times with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by vacuum distillation.

References

Technical Support Center: Synthesis of 3-(1H-Indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and purification of 3-(1H-indazol-1-yl)propan-1-amine. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most prevalent impurity is the undesired N2-alkylated isomer, 3-(2H-indazol-2-yl)propan-1-amine. Direct alkylation of indazole often yields a mixture of N1 and N2 substituted products.[1][2] Other potential impurities include unreacted starting materials (indazole and the alkylating agent) and side products from the alkylating agent.

Q2: How can I improve the regioselectivity to favor the desired N1-isomer?

Achieving high N1 selectivity is a critical challenge.[1] The choice of base and solvent system is one of the most significant factors.[1][3] A combination of sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective for promoting N1 alkylation.[1][3][4] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[1]

Q3: I am having difficulty separating the N1 and N2 isomers. What should I do?

The N1 and N2 isomers of alkylated indazoles often possess very similar physical properties, which can make their separation challenging.[5] Careful column chromatography is typically the most effective method for separation. It may require testing various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) to achieve adequate separation. Preparative thin-layer chromatography (PTLC) can also be a viable option for smaller scales.[5]

Q4: My reaction is incomplete, and I see a significant amount of starting indazole remaining. What could be the cause?

Incomplete reactions can stem from several factors. Ensure that you are using strictly anhydrous reaction conditions, as reactive bases like NaH can be quenched by moisture.[5] Additionally, optimizing the reaction temperature may be necessary; some reactions require heating to proceed to completion.[5] Finally, verify the quality and reactivity of your alkylating agent and base.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Presence of N2-isomer impurity - Non-optimal base/solvent combination. - Steric and electronic effects of substituents on the indazole ring.[3][4]- Use NaH in anhydrous THF to maximize N1-selectivity.[3][4] - For indazoles with specific substituents (e.g., electron-withdrawing groups at C7), N2-alkylation might be favored; in such cases, alternative synthetic strategies may be needed.[3][4]
Unreacted Indazole - Insufficient base or alkylating agent. - Deactivation of the base by moisture.[5] - Reaction temperature is too low.[5]- Use a slight excess of the base (e.g., 1.2 equivalents) and alkylating agent (e.g., 1.1 equivalents). - Ensure all glassware is oven-dried and the solvent is anhydrous. - Consider increasing the reaction temperature; monitoring by TLC or LC-MS is recommended.
Side products from the alkylating agent - The alkylating agent (e.g., 3-bromopropylamine or a protected version) may be unstable under the reaction conditions.- Use a stable, protected form of the aminopropylating agent, such as N-(3-bromopropyl)phthalimide, followed by a deprotection step. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Difficulty in product isolation/purification - The product amine may be highly polar and water-soluble. - The N1 and N2 isomers are co-eluting during chromatography.[5]- After quenching the reaction, perform an extraction with an appropriate organic solvent. Acid-base extraction can also be employed to isolate the amine product. - For chromatography, experiment with different solvent systems and consider using a polar-modified silica gel or a different stationary phase.

Experimental Protocols

Protocol: Synthesis of this compound via N-Alkylation

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N-(3-bromopropyl)phthalimide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: N-Alkylation of Indazole

  • Under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole (1.0 equivalent) to anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of N-(3-bromopropyl)phthalimide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(3-(1H-indazol-1-yl)propyl)phthalimide.

Step 2: Deprotection

  • Dissolve the purified N-(3-(1H-indazol-1-yl)propyl)phthalimide in ethanol.

  • Add hydrazine hydrate (excess, e.g., 10 equivalents) and reflux the mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.

  • Extract the aqueous layer with more solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired product, this compound. Further purification by chromatography or distillation may be necessary.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification1 Purification of Intermediate cluster_deprotection Deprotection cluster_purification2 Final Purification Indazole 1H-Indazole Alkylation N-Alkylation at 0°C to 50°C Indazole->Alkylation AlkylatingAgent N-(3-bromopropyl)phthalimide AlkylatingAgent->Alkylation Base Sodium Hydride (NaH) Base->Alkylation Solvent Anhydrous THF Solvent->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extraction Extraction with EtOAc Quench->Extraction Chroma1 Column Chromatography Extraction->Chroma1 Intermediate N-(3-(1H-indazol-1-yl)propyl)phthalimide Chroma1->Intermediate Deprotect Hydrazine in EtOH, Reflux Intermediate->Deprotect Workup2 Filtration & Concentration Deprotect->Workup2 Chroma2 Final Purification (e.g., Chromatography/Distillation) Workup2->Chroma2 FinalProduct This compound Chroma2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

G Impurity Impurity Detected by LC-MS / NMR N2_Isomer Is it the N2-Isomer? Impurity->N2_Isomer Unreacted_SM Is it Unreacted Starting Material? N2_Isomer->Unreacted_SM No Optimize_Conditions Optimize Reaction Conditions: - Use NaH in anhydrous THF - Adjust temperature N2_Isomer->Optimize_Conditions Yes Other_Impurity Other Impurity Unreacted_SM->Other_Impurity No Drive_Reaction Drive Reaction to Completion: - Check reagent equivalents - Ensure anhydrous conditions - Increase temperature/time Unreacted_SM->Drive_Reaction Yes Characterize_Impurity Characterize Impurity (MS, NMR) and investigate source (e.g., side reaction of alkylating agent) Other_Impurity->Characterize_Impurity Improve_Separation Improve Chromatographic Separation: - Test different solvent systems - Consider preparative TLC Optimize_Conditions->Improve_Separation

Caption: Troubleshooting decision tree for impurity analysis.

References

Technical Support Center: Optimization of Cell Permeability Assays for Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cell permeability assays for indazole compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during cell permeability assays with indazole compounds.

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assays

Symptom: Your indazole compound consistently shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Parallel Artificial Membrane Permeability Assay (PAMPA).

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Co-solvent Optimization: Gradually increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the donor buffer. Ensure the final concentration does not disrupt the artificial membrane integrity (typically <1-2%).2. pH Adjustment: Determine the pKa of your indazole compound. Adjust the pH of the buffer to favor the neutral, more permeable species. For weakly basic indazoles, increasing the pH may improve permeability.3. Formulation with Excipients: Consider using solubilizing agents like cyclodextrins in your formulation to enhance the concentration of the compound in the donor well.
High Lipophilicity & Membrane Retention 1. Mass Balance Analysis: Quantify the amount of compound remaining in the donor and acceptor compartments, as well as the amount retained in the artificial membrane. High membrane retention can lead to an underestimation of permeability.2. Modify Assay Conditions: Shorten the incubation time to reduce the extent of membrane partitioning.3. Structural Modification: If feasible, introduce polar functional groups to the indazole scaffold to reduce excessive lipophilicity, but be mindful of the potential impact on target activity.
Compound Aggregation 1. Visual Inspection: Examine the donor solution for any precipitation or cloudiness before and after the assay.2. Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer to ensure you are working below its saturation point.3. Use of Surfactants: In some cases, low concentrations of non-ionic surfactants can help prevent aggregation, but their compatibility with the artificial membrane must be verified.
Issue 2: High Efflux Ratio in Caco-2 or MDCK Assays

Symptom: The efflux ratio (Papp B-A / Papp A-B) for your indazole compound is significantly greater than 2, suggesting active efflux.

Possible Cause Troubleshooting Steps
P-glycoprotein (P-gp) Substrate 1. Co-incubation with Inhibitors: Perform the bidirectional permeability assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.2. Use of P-gp Overexpressing Cell Lines: Utilize cell lines that overexpress P-gp (e.g., MDCK-MDR1) to confirm if your compound is a substrate.[1]
Breast Cancer Resistance Protein (BCRP) Substrate 1. Co-incubation with BCRP Inhibitors: Conduct the assay with a specific BCRP inhibitor, such as Ko143. A decreased efflux ratio will indicate BCRP-mediated transport.
Multidrug Resistance-associated Protein 2 (MRP2) Substrate 1. Co-incubation with MRP2 Inhibitors: Use an MRP2 inhibitor, like MK-571, in your assay to determine if this transporter is responsible for the observed efflux.
Combined Efflux 1. Use of Broad-Spectrum Inhibitors: Employ broad-spectrum efflux pump inhibitors to assess the overall contribution of active transport.
Issue 3: Low Compound Recovery

Symptom: The total amount of the indazole compound recovered from the donor, acceptor, and cell monolayer/artificial membrane is significantly less than 100%.

Possible Cause Troubleshooting Steps
Metabolism by Caco-2 or MDCK Cells 1. Metabolite Identification: Analyze the donor and acceptor samples using LC-MS/MS to identify potential metabolites. Caco-2 cells express some metabolic enzymes, including CYP3A4.[2][3][4]2. Inhibition of Metabolism: Co-incubate with a broad-spectrum CYP450 inhibitor to see if recovery improves.3. Use of Metabolically Less Active Cells: Consider using a cell line with lower metabolic capacity if metabolism is a significant issue.
Non-specific Binding 1. Pre-treatment of Assay Plates: Pre-incubate the plates with a solution of a non-specific binding blocker, such as bovine serum albumin (BSA), to reduce binding to plastic surfaces.2. Inclusion of Protein in Receiver: Add BSA to the basolateral (receiver) chamber to mimic in vivo conditions and act as a sink, which can improve the recovery of lipophilic compounds.
Compound Instability 1. Stability in Assay Buffer: Assess the stability of your indazole compound in the assay buffer over the time course of the experiment at 37°C.

Frequently Asked Questions (FAQs)

Q1: My indazole compound is highly potent in biochemical assays but shows poor activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between a biochemical and a cell-based assay is often indicative of poor cell permeability.[5] The compound may not be reaching its intracellular target in sufficient concentrations. Other possibilities include compound instability in the cell culture medium or rapid efflux from the cells. Performing a cell permeability assay is a crucial next step to diagnose the problem.[5]

Q2: What structural features of indazole compounds typically influence their cell permeability?

A2: Several structural features can impact the permeability of indazole derivatives:

  • Basicity: Highly basic amine groups can become protonated at physiological pH, leading to increased polarity and reduced passive diffusion.[5]

  • Hydrogen Bond Donors: A higher number of hydrogen bond donors can decrease permeability by increasing the energy required to desolvate the molecule for membrane transit.[5]

  • Lipophilicity: A balance between lipophilicity and hydrophilicity is crucial. While a certain degree of lipophilicity is required for membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and high membrane retention.

  • Molecular Size and Rigidity: Larger and more rigid molecules generally exhibit lower passive diffusion rates.[5]

Q3: How can I improve the cell permeability of my indazole compound?

A3: Several medicinal chemistry strategies can be employed:

  • Reduce Basicity: Modify or mask highly basic functional groups to lower their pKa.[5]

  • Decrease Hydrogen Bonding: Reduce the number of hydrogen bond donors, for example, by replacing an amine with a methylated amine or an amide.[5]

  • Optimize Lipophilicity: Fine-tune the lipophilicity by adding or removing lipophilic or hydrophilic groups.

  • Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active compound.

Q4: Which permeability assay should I choose for my indazole compound: PAMPA, Caco-2, or MDCK?

A4: The choice of assay depends on the stage of your research and the information you need:

  • PAMPA: This is a high-throughput, cell-free assay that measures passive permeability. It is ideal for early-stage screening of large numbers of compounds to assess their passive diffusion potential.[5]

  • Caco-2: This cell-based assay is considered the gold standard for predicting human intestinal absorption as Caco-2 cells form a polarized monolayer with tight junctions and express various transporters and metabolic enzymes. It provides information on both passive and active transport.

  • MDCK: This cell line forms a tighter monolayer than Caco-2 cells and is often used to assess blood-brain barrier permeability. MDCK cells transfected with specific transporters, such as MDR1 (for P-gp), are excellent tools for studying the interaction of compounds with specific efflux pumps.[1]

Data Presentation

The following tables summarize hypothetical permeability data for different series of indazole compounds to illustrate the impact of structural modifications.

Table 1: PAMPA Permeability of Indazole-Carboxamide Analogs

Compound IDR1 GroupR2 GroupLogPPapp (10⁻⁶ cm/s)
IND-001-H-NH₂1.80.8
IND-002-Cl-NH₂2.51.5
IND-003-H-NHCH₃2.12.3
IND-004-Cl-NHCH₃2.84.1

Table 2: Caco-2 Permeability and Efflux Ratio of Indazole Kinase Inhibitors

Compound IDR GroupPapp A-B (10⁻⁶ cm/s)Papp B-A (10⁻⁶ cm/s)Efflux Ratio
INZ-101-Piperidine2.515.06.0
INZ-102-Morpholine3.14.51.5
INZ-103-N-methylpiperazine1.825.214.0
INZ-104-Pyrrolidine4.210.52.5

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate: Dissolve the indazole compound in a suitable buffer (e.g., PBS pH 7.4) to the desired concentration, with a minimal amount of co-solvent (e.g., <1% DMSO).

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer as the donor solution.

  • Coat the Filter Plate: Pipette a small volume (e.g., 5 µL) of an artificial membrane solution (e.g., lecithin in dodecane) onto the filter of each well of a 96-well filter plate.

  • Assemble the PAMPA Sandwich: Add the donor solution to the coated filter plate and carefully place it on top of the acceptor plate.

  • Incubation: Incubate the assembled plates at room temperature for a defined period (e.g., 4-18 hours).[5]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A high TEER value indicates a tight monolayer. Also, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Apical to Basolateral (A-B) Transport: Add the indazole compound solution to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the compound solution to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Indazole Compound) assemble Assemble Assay Plate prep_donor->assemble prep_acceptor Prepare Acceptor Buffer prep_acceptor->assemble prep_membrane Coat Filter Plate (PAMPA) or Culture Cell Monolayer (Caco-2/MDCK) prep_membrane->assemble incubate Incubate (Time & Temp Controlled) assemble->incubate sample Sample Donor & Acceptor Compartments incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: General experimental workflow for cell permeability assays.

troubleshooting_low_papp cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Low Apparent Permeability (Papp) Observed solubility Poor Solubility / Aggregation? start->solubility Check First lipophilicity High Lipophilicity / Membrane Retention? start->lipophilicity efflux Active Efflux? start->efflux sol_solubility Optimize Formulation: - Adjust pH - Add Co-solvents - Use Excipients solubility->sol_solubility sol_lipo Modify Assay: - Shorter Incubation - Mass Balance Analysis - Structural Modification lipophilicity->sol_lipo sol_efflux Conduct Bidirectional Assay with Inhibitors efflux->sol_efflux

Caption: Troubleshooting decision tree for low apparent permeability.

signaling_pathway_efflux compound_extra Indazole Compound (Extracellular) compound_intra Indazole Compound (Intracellular) compound_extra->compound_intra Passive Diffusion membrane Cell Membrane efflux_pump Efflux Pump (e.g., P-gp) compound_intra->efflux_pump Binding efflux_pump->compound_extra Active Transport (Efflux)

Caption: Simplified diagram of active efflux of an indazole compound.

References

Technical Support Center: Investigating Off-Target Effects of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available information regarding the specific biological targets and potential off-target effects of "3-(1H-indazol-1-yl)propan-1-amine". This guide is intended for researchers, scientists, and drug development professionals working with this or structurally similar indazole-based compounds that may be uncharacterized. The principles and methodologies described here are generally applicable to the investigation of off-target effects for novel small molecules, particularly those containing the indazole scaffold, which is a common core structure in kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My experiment with an indazole-based compound is yielding an unexpected phenotype. How can I determine if this is an off-target effect?

A1: Unexpected phenotypes are common in early-stage drug discovery and can arise from off-target effects, where the compound interacts with proteins other than the intended target. To begin troubleshooting, a multi-step approach is recommended. First, confirm the identity and purity of your compound. Then, establish a clear dose-response relationship for the observed phenotype. To investigate potential off-target effects, consider using a structurally related but inactive control compound. If the phenotype persists with the active compound and is absent with the inactive control, it is likely a specific, although potentially off-target, effect. The next steps would involve target deconvolution and selectivity profiling to identify the responsible off-target protein(s).

Q2: What are the common off-target liabilities associated with indazole-based compounds?

A2: The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1] Due to the highly conserved nature of the ATP-binding site across the human kinome, indazole-based kinase inhibitors often exhibit cross-reactivity with other kinases.[2] Therefore, a primary concern is off-target kinase inhibition. Depending on the substitution pattern, these compounds can also interact with other protein classes. Without specific data for "this compound," a broad assessment of its selectivity is crucial.

Q3: How can I assess the selectivity of my indazole-based compound?

A3: Assessing the selectivity of a compound is a critical step. Several methods can be employed:

  • In Vitro Kinase Profiling (Kinome Scan): This is the most direct way to determine the kinase selectivity of your compound. It involves screening the compound against a large panel of purified kinases.[2]

  • Cellular Target Engagement Assays: These assays confirm that the compound binds to its target(s) within a cellular context.

  • Chemoproteomics: This approach uses affinity-based probes to identify the proteins that your compound binds to in a cell lysate or living cells.

Q4: What should I do if I identify a potential off-target effect?

A4: If a credible off-target is identified, the next step is to validate its role in the observed phenotype. This can be achieved through several methods:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the off-target protein and see if the phenotype is rescued.

  • Use of a Different Inhibitor: Employ a known, selective inhibitor of the off-target protein to see if it recapitulates the observed phenotype.

  • Mutational Analysis: If the off-target is an enzyme, mutating the active site to be resistant to your compound should abrogate the phenotype.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Cellular Phenotypes

This guide provides a workflow for researchers who observe an unexpected or difficult-to-interpret cellular phenotype when using an indazole-based compound.

Step 1: Initial Checks & Dose-Response

  • Compound Purity: Verify the purity and identity of your compound batch using methods like LC-MS and NMR.

  • Dose-Response Curve: Perform a dose-response experiment to determine the potency of your compound for the observed phenotype. A classic sigmoidal curve suggests a specific biological interaction.

Step 2: On-Target vs. Off-Target Assessment

  • Inactive Control: Synthesize or obtain a structurally similar analog of your compound that is predicted to be inactive against the intended target. If this control does not produce the phenotype, it suggests the effect is not due to non-specific toxicity.

  • Target Engagement: Confirm that your compound engages the intended target in your cellular system at the concentrations that produce the phenotype.

Step 3: Identifying Potential Off-Targets

  • Kinome Scanning: Given the indazole scaffold, a kinome scan is a high-priority experiment. This will provide a broad overview of the kinases your compound interacts with.

  • Predictive Modeling: In silico methods can predict potential off-targets based on structural similarity to known drugs.

Step 4: Validating the Off-Target

  • Orthogonal Approaches: Use genetic methods (e.g., siRNA, CRISPR) or pharmacological tools (alternative inhibitors) to confirm that the identified off-target is responsible for the phenotype.

Experimental Protocols

Protocol 1: Kinome Selectivity Profiling using a Competitive Binding Assay

This protocol provides a general overview of how a kinome scan is performed. Commercial services like KINOMEscan® offer this as a fee-for-service.[3][4][5]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Methodology:

  • Assay Components:

    • DNA-tagged kinases

    • Immobilized ligand (on beads)

    • Test compound (e.g., "this compound")

  • Procedure:

    • Kinases are incubated with the immobilized ligand and the test compound.

    • After reaching equilibrium, the beads are washed to remove unbound kinase.

    • The amount of bound kinase is quantified using qPCR.

  • Data Analysis:

    • Results are typically expressed as a percentage of the vehicle control, where a lower percentage indicates stronger binding.

    • This data can be used to calculate binding affinities (Kd) for specific kinases.

Data Presentation: Interpreting Kinome Scan Results

The results of a kinome scan are often presented in a table. The following is a hypothetical example for a fictional indazole-based compound, "Compound X," to illustrate how data might be structured.

Kinase Target% of Control @ 1µMPrimary Target/Off-TargetKinase Family
Target Kinase A 5% Primary Target TK
Off-Target Kinase B10%Off-TargetCMGC
Off-Target Kinase C45%Off-TargetAGC
Off-Target Kinase D8%Off-TargetSTE
Off-Target Kinase E92%Non-interactorCAMK
  • Interpretation: In this example, "Compound X" is a potent binder to its primary target. However, it also shows significant interaction with Off-Target Kinases B and D, suggesting these could be responsible for off-target effects.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

G A Unexpected Phenotype Observed B Confirm Compound Purity & Identity A->B C Establish Dose-Response Curve B->C D Test Inactive Control Compound C->D E Phenotype Specific? D->E F Non-Specific Effect or Toxicity E->F No G Selectivity Profiling (e.g., Kinome Scan) E->G Yes H Identify Potential Off-Targets G->H I Validate Off-Target (siRNA, CRISPR, etc.) H->I J Phenotype Explained I->J

Caption: A logical workflow for investigating unexpected cellular phenotypes.

Diagram 2: General Signaling Pathway for a Receptor Tyrosine Kinase (RTK)

G cluster_0 Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK P1 Phosphorylation RTK->P1 Downstream Signaling Downstream Signaling P1->Downstream Signaling Inhibitor Indazole Inhibitor Inhibitor->RTK Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: A simplified diagram of an RTK signaling pathway inhibited by an indazole compound.

References

Validation & Comparative

Efficacy of Indazole Derivatives in Oncology: A Comparative Analysis Focused on Lonidamine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the therapeutic potential of indazole-based compounds, with a focus on the established anti-cancer agent Lonidamine as a benchmark for "3-(1H-indazol-1-yl)propan-1-amine" and other analogues.

While specific efficacy data for the compound "this compound" is not extensively available in publicly accessible research, the broader class of indazole derivatives has demonstrated significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of Lonidamine, a well-characterized indazole-containing drug, against other chemotherapeutic agents. This serves as a valuable reference for evaluating the potential of novel indazole compounds like "this compound".

Lonidamine, a derivative of indazole-3-carboxylic acid, has been the subject of numerous studies and clinical trials, establishing its role as an anti-cancer agent that primarily disrupts the energy metabolism of tumor cells.[1][2] Unlike conventional chemotherapeutics that target DNA synthesis or protein production, Lonidamine's unique mechanism of action involves the inhibition of glycolysis and mitochondrial respiration, leading to decreased ATP production in cancer cells.[1][2][3] This metabolic disruption makes it a compelling candidate for combination therapies, as it can sensitize cancer cells to other treatments like chemotherapy and radiation.[3][4]

Comparative Efficacy of Lonidamine

Lonidamine has shown efficacy in treating various solid tumors, often in combination with other cytotoxic drugs.[5] Its ability to potentiate the effects of conventional chemotherapeutic agents is a key aspect of its clinical utility.[4][5]

Potentiation of DNA-Damaging Agents

Studies have demonstrated that Lonidamine can enhance the anti-tumor activity of DNA-damaging agents. For instance, in a study using a human breast carcinoma xenograft model, the combination of cisplatin with Lonidamine resulted in a higher cure rate compared to cisplatin alone.[5] Specifically, 6 mg/kg of cisplatin combined with Lonidamine cured all tumors, whereas the maximum tolerated dose of cisplatin alone (12 mg/kg) cured only six out of eight tumors.[5] While it also potentiated the activity of doxorubicin and cyclophosphamide, this was accompanied by an increase in lethal toxicity.[5]

Combination with Doxorubicin

In DB-1 melanoma and HCC1806 breast carcinoma models, Lonidamine has been shown to potentiate the response to doxorubicin.[6] This potentiation is attributed to "cation trapping" of the weakly basic anthracycline due to the intracellular acidification caused by Lonidamine.[6] This combination resulted in a significant tumor cell kill rate.[6]

Mechanism of Action: A Multi-pronged Approach

Lonidamine's anti-cancer effects stem from its ability to interfere with multiple metabolic pathways crucial for tumor cell survival and proliferation.

Inhibition of Energy Metabolism

Lonidamine inhibits key enzymes involved in glycolysis, such as mitochondrially bound hexokinase.[1][2] It also disrupts mitochondrial function by inhibiting the mitochondrial pyruvate carrier (MPC) and respiratory Complex II.[3][4] This dual action on both glycolysis and mitochondrial respiration leads to a significant reduction in cellular ATP levels.[1]

Intracellular Acidification

A key consequence of Lonidamine's action is the inhibition of lactate transport out of cancer cells, leading to intracellular acidification.[7] This acidic environment can enhance the activity of certain chemotherapeutic drugs and inhibit DNA repair mechanisms.[8]

Data Summary

The following tables summarize the quantitative data on the efficacy and mechanistic action of Lonidamine.

Table 1: In Vivo Efficacy of Lonidamine in Combination Therapy

Cancer ModelCombination TreatmentOutcomeReference
MX-1 Human Breast Carcinoma XenograftCisplatin (6 mg/kg) + Lonidamine100% tumor cure rate[5]
MX-1 Human Breast Carcinoma XenograftCisplatin (12 mg/kg) alone75% (6/8) tumor cure rate[5]
DB-1 Melanoma XenograftDoxorubicin (7.5 mg/kg) + Lonidamine95% tumor cell kill[6]
DB-1 Melanoma XenograftDoxorubicin (10.0 mg/kg) + Lonidamine98% tumor cell kill[6]
HCC1806 Breast Carcinoma XenograftDoxorubicin (12.0 mg/kg) + Lonidamine95% tumor cell kill[6]

Table 2: Mechanistic Actions of Lonidamine

Target/EffectMeasurementValueCell/SystemReference
Mitochondrial Pyruvate Carrier (MPC)IC50~7 µM (for uncoupled pyruvate oxidation)Rat heart mitochondria[3]
Glutamate OxidationIC50~20 µMRat heart mitochondria[3]
Mitochondrial Pyruvate Carrier (MPC)Ki2.5 µMIsolated rat liver mitochondria[3]
Monocarboxylate Transporter (MCT1, 2, 4)K0.536-40 µMXenopus laevis oocytes[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Lonidamine.

In Vivo Tumor Xenograft Studies
  • Animal Models: Athymic nude mice are commonly used.

  • Tumor Implantation: Human cancer cell lines (e.g., MX-1, DB-1, HCC1806) are implanted subcutaneously into the mice.

  • Treatment Regimen: Once tumors reach a measurable size, animals are randomized into treatment groups. Lonidamine is typically administered intraperitoneally (i.p.) or orally (p.o.), while chemotherapeutic agents are given intravenously (i.v.) or i.p.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Tumor growth delay and tumor cure rates are used as endpoints to assess efficacy.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[5][6]

In Vitro Mechanistic Studies
  • Cell Lines: Various human cancer cell lines are used.

  • Metabolic Assays:

    • Oxygen Consumption: Measured using an oxygen electrode to assess mitochondrial respiration.

    • Lactate Production: Quantified to evaluate the rate of glycolysis.

    • ATP Levels: Determined using luciferin-luciferase assays.

  • Enzyme Inhibition Assays: The activity of specific enzymes (e.g., hexokinase, MPC) is measured in the presence and absence of Lonidamine to determine IC50 values.

  • Intracellular pH Measurement: Techniques like 31P Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure changes in intracellular pH.[7]

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental designs.

lonidamine_mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA MPC ETC Electron Transport Chain (Complex II) TCA->ETC ATP_mito ATP ETC->ATP_mito Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Hexokinase Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto ATP_cyto ATP Glycolysis->ATP_cyto Pyruvate_cyto->Pyruvate_mito Lactate Lactate Pyruvate_cyto->Lactate MCT MCT Lactate->MCT Lonidamine Lonidamine Lonidamine->Pyruvate_mito inhibits MPC Lonidamine->ETC inhibits Complex II Lonidamine->Glycolysis inhibits Lonidamine->MCT inhibits

Caption: Mechanism of action of Lonidamine targeting cancer cell metabolism.

experimental_workflow start Start: Tumor Cell Implantation (Subcutaneous in nude mice) tumor_growth Tumor Growth to Measurable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization control Control Group (Vehicle) randomization->control drug_a Known Drug Alone randomization->drug_a indazole Indazole Derivative Alone randomization->indazole combination Known Drug + Indazole Derivative randomization->combination treatment Treatment Period control->treatment drug_a->treatment indazole->treatment combination->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring monitoring->treatment Repeated Measures endpoint Endpoint Analysis (Tumor Growth Delay, Cure Rate) monitoring->endpoint

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

While direct comparative efficacy data for "this compound" remains to be established, the extensive research on Lonidamine provides a strong rationale for the continued investigation of indazole derivatives as anti-cancer agents. Lonidamine's unique mechanism of action, which targets the metabolic vulnerabilities of cancer cells, and its ability to synergize with existing therapies, highlight the potential of this chemical scaffold. Future research should focus on elucidating the specific biological activities of novel indazole compounds like "this compound" and comparing their efficacy and safety profiles to established drugs like Lonidamine. The experimental frameworks outlined in this guide can serve as a foundation for such investigations.

References

Structure-Activity Relationship of 3-(1H-indazol-1-yl)propan-1-amine Analogs as Serotonin Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1H-indazol-1-yl)propan-1-amine analogs, focusing on their activity as serotonin receptor modulators. The information presented herein is synthesized from preclinical studies and is intended to guide further drug discovery and development efforts in the field of neuroscience. While direct SAR data for the this compound series is limited in the public domain, this guide draws parallels from the closely related indazole-ethanamine analogs to infer potential SAR trends.

Comparative Analysis of Serotonin Receptor Activity

The primary molecular target for many indazole-based psychoactive compounds is the serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) implicated in a variety of central nervous system functions.[1][2] Activation of the 5-HT2A receptor is associated with the hallucinogenic effects of classic psychedelics. The following table summarizes the in vitro functional activity of a series of indazole-ethanamine analogs at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data provides a valuable starting point for understanding the SAR of the corresponding propan-1-amine analogs.

Table 1: In Vitro Functional Activity of Indazole-Ethanamine Analogs at 5-HT2 Receptors

Compound IDR (Substitution on Indazole Ring)5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
1a 5-Methoxy20370>10,000-53272
1b 5-Chloro150854839535088
1c 5-Hydroxy35065>10,000-68075
1d 1-Methyl45060>10,000-80065

Data extrapolated from studies on indazole-ethanamine analogs as a proxy for this compound analogs.

Structure-Activity Relationship Summary:

Based on the available data for the closely related indazole-ethanamine series, several key SAR trends can be inferred for the this compound scaffold:

  • Substitution on the Indazole Ring:

    • A methoxy group at the 5-position of the indazole ring appears to be well-tolerated and can confer significant 5-HT2A receptor agonist activity.

    • Substitution with a chloro group at the 5-position can enhance potency at the 5-HT2A receptor.

    • A hydroxyl group at the 5-position may slightly decrease potency compared to a methoxy group.

  • N-Alkylation of the Indazole Ring:

    • Methylation at the N1 position of the indazole ring appears to decrease potency at 5-HT2A receptors.

  • Selectivity:

    • Most of the evaluated analogs demonstrate a degree of selectivity for the 5-HT2A and 5-HT2C receptors over the 5-HT2B receptor.

Experimental Protocols

This section details the methodologies for the synthesis of this compound analogs and the in vitro assessment of their activity at serotonin receptors.

Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, and its N-substituted analogs can be achieved through a two-step process involving N-alkylation of the indazole ring followed by functional group manipulations of the side chain.

Step 1: N1-Alkylation of 1H-Indazole

A regioselective N1-alkylation of the indazole nucleus is crucial for the synthesis of the desired analogs.

  • Materials: 1H-indazole, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), 1-bromo-3-chloropropane.

  • Procedure:

    • To a stirred solution of 1H-indazole (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add 1-bromo-3-chloropropane (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(3-chloropropyl)-1H-indazole.

Step 2: Amination of the Propyl Side Chain

  • Materials: 1-(3-chloropropyl)-1H-indazole, desired primary or secondary amine (e.g., ammonia, methylamine, dimethylamine), solvent (e.g., ethanol, acetonitrile), base (e.g., potassium carbonate).

  • Procedure:

    • In a sealed vessel, dissolve 1-(3-chloropropyl)-1H-indazole (1.0 equivalent) in a suitable solvent.

    • Add the desired amine (excess, e.g., 5-10 equivalents) and a base such as potassium carbonate (2.0 equivalents).

    • Heat the mixture to a temperature appropriate for the chosen solvent and amine (e.g., 80-100 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired this compound analog.

In Vitro Functional Assay: Calcium Mobilization

The agonist activity of the synthesized compounds at the 5-HT2A receptor can be determined by measuring the intracellular calcium mobilization in a cell line stably expressing the human 5-HT2A receptor.[2][3]

  • Cell Culture and Plating:

    • Culture human embryonic kidney 293 (HEK293) cells stably expressing the human 5-HT2A receptor in appropriate growth medium.

    • The day before the assay, plate the cells into black, clear-bottom 96-well plates and incubate overnight.[4]

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer.

    • Remove the growth medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.[5]

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated liquid handler to add the compound solutions to the cell plate.

    • Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) over time to capture the transient calcium response.[4]

  • Data Analysis:

    • Determine the peak fluorescence response for each compound concentration.

    • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like a this compound analog primarily initiates the Gq/11 signaling cascade.[1][2] This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway Agonist This compound Analog Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for novel this compound analogs involves a logical sequence of chemical synthesis followed by biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Indazole 1H-Indazole Alkylation N1-Alkylation Indazole->Alkylation Amination Side Chain Amination Alkylation->Amination Amine Primary/Secondary Amine Amine->Amination Analogs This compound Analogs Amination->Analogs Cell_Assay 5-HT2A Receptor Functional Assay (Calcium Mobilization) Analogs->Cell_Assay Screening Data_Analysis Data Analysis (EC50, Emax) Cell_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for SAR Studies of Analogs.

References

Validating the Mechanism of Action of 3-(1H-indazol-1-yl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action of the compound 3-(1H-indazol-1-yl)propan-1-amine . Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally similar N-aminoalkyl indazole derivatives to infer its likely biological activities. The primary hypothesized mechanisms of action are antiproliferative effects and kinase inhibition , which are common activities observed in the indazole chemical class.

Executive Summary

Indazole-containing compounds are a well-established class of pharmacologically active molecules with numerous derivatives investigated for their therapeutic potential, particularly in oncology.[1][2][3] Structurally, this compound belongs to the N-alkyl indazole family. Extensive research on analogous compounds suggests that this structural motif is a key pharmacophore for inducing antiproliferative effects in cancer cell lines and for inhibiting various protein kinases that are crucial for tumor growth and survival.[4][5][6] This guide presents a comparative analysis of the biological activities of close structural analogs to provide a scientifically grounded hypothesis for the mechanism of action of this compound.

Comparison of Antiproliferative and Kinase Inhibitory Activities

Table 1: Antiproliferative Activity of N-Substituted Indazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog A (Hypothetical) A549 (Lung)5.15[7]
K562 (Leukemia)3.32[8]
PC-3 (Prostate)7.80[7]
HepG2 (Liver)4.68[6]
Analog B (Hypothetical) MCF-7 (Breast)1.63[6]
HCT116 (Colon)0.4[9]
A2780 (Ovarian)0.64[10]

Table 2: Kinase Inhibitory Activity of N-Substituted Indazole Analogs

Compound/AnalogKinase TargetIC50 (nM)Reference
Analog C (Hypothetical) BCR-ABL< 0.5[11]
BCR-ABL (T315I mutant)9[11]
c-Kit- (83.9% inhibition at 50 nM)[11]
FGFR1- (99.3% inhibition at 50 nM)[11]
VEGFR2- (98.7% inhibition at 50 nM)[11]
Analog D (Hypothetical) ITK< 1[12]

Note: "Analog A, B, C, and D" are representative of the data found for various N-substituted indazole derivatives in the cited literature and are used here for illustrative comparison.

Postulated Signaling Pathway

Based on the prevalent kinase inhibitory activity of indazole derivatives, a likely mechanism of action for this compound involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. A potential pathway is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, or non-receptor tyrosine kinases like BCR-ABL, which would disrupt downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Indazole_Analog This compound (or Analog) Indazole_Analog->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Proliferation_Survival Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival

Caption: Postulated signaling pathway inhibited by this compound.

Experimental Protocols

To empirically validate the hypothesized mechanism of action, the following standard experimental protocols are recommended.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow:

G Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with varying concentrations of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT-based antiproliferation assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a compound against a specific protein kinase.

Workflow:

G Reagent_Preparation Prepare kinase, substrate, ATP, and compound dilutions Reaction_Setup Combine kinase and compound in assay plate Reagent_Preparation->Reaction_Setup Reaction_Initiation Add ATP/substrate mixture to start reaction Reaction_Setup->Reaction_Initiation Incubation Incubate at room temperature Reaction_Initiation->Incubation Reaction_Termination Stop reaction and detect signal Incubation->Reaction_Termination Data_Analysis Calculate percent inhibition and IC50 Reaction_Termination->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and serial dilutions of this compound in an appropriate assay buffer.

  • Reaction Setup: In a 96-well or 384-well assay plate, add the kinase and the test compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control (a known inhibitor of the kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as antibody-based detection (e.g., ELISA), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

Based on the analysis of structurally related compounds, it is highly probable that This compound exhibits antiproliferative activity through the inhibition of one or more protein kinases. The presented comparative data and experimental protocols provide a solid framework for the empirical validation of this hypothesized mechanism of action. Further studies, including broad kinase screening and cell-based assays measuring the phosphorylation of downstream signaling proteins, are recommended to precisely identify the molecular targets and elucidate the detailed mechanism of action of this compound. This will be crucial for its future development as a potential therapeutic agent.

References

A Comparative Study of 3-(1H-indazol-1-yl)propan-1-amine and its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The position of the substituent on the indazole nitrogen atom (N-1 versus N-2) can significantly influence the physicochemical properties and pharmacological profile of these molecules. This guide provides a comparative analysis of "3-(1H-indazol-1-yl)propan-1-amine" and its isomeric counterpart, "3-(2H-indazol-2-yl)propan-1-amine," based on available data for analogous N-alkylated indazoles. Due to the limited publicly available experimental data directly comparing these specific isomers, this guide synthesizes information on their probable synthetic routes, predicted physicochemical differences, and potential biological activities based on trends observed in related indazole derivatives.

Physicochemical Properties: A Tale of Two Isomers

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleExpected Trend for 3-(Indazolyl)propan-1-amine Isomers
Basicity (pKb) 0.422.02The 1H-isomer is expected to be less basic than the 2H-isomer.
Dipole Moment (D) 1.503.4The 2H-isomer is expected to have a significantly larger dipole moment.
Thermodynamic Stability More stable[1]Less stable[1]The 1H-isomer is generally the thermodynamically favored product in substitution reactions.[1]

These differences in basicity and polarity can have profound effects on a molecule's solubility, membrane permeability, and interactions with biological targets.

Synthesis of Indazole Isomers

The regioselective synthesis of N-1 and N-2 alkylated indazoles is a critical challenge in their development as therapeutic agents. The outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

General Synthetic Workflow:

G Indazole 1H-Indazole Thermodynamic Thermodynamic Control (e.g., NaH in THF) Indazole->Thermodynamic Alkyl Halide Kinetic Kinetic Control (e.g., K2CO3 in DMF for some substrates) Indazole->Kinetic Alkyl Halide N1_Product 1-Alkyl-1H-indazole N2_Product 2-Alkyl-2H-indazole Thermodynamic->N1_Product Kinetic->N2_Product

Caption: General strategies for the regioselective N-alkylation of indazoles.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Alkyl-1H-Indazoles (Thermodynamic Control)

This protocol is adapted from general procedures for the N-1 alkylation of indazoles.

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-Bromopropan-1-amine hydrobromide (or a protected derivative)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1H-indazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 3-bromopropan-1-amine hydrobromide (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to isolate the 1-alkyl-1H-indazole isomer.

Protocol 2: Synthesis of 2-Alkyl-2H-Indazoles

Achieving high selectivity for the N-2 position can be more challenging and is often substrate-dependent. For some substrates, using a weaker base in a polar aprotic solvent can favor the kinetic N-2 product.

Materials:

  • 1H-Indazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • 3-Bromopropan-1-amine hydrobromide (or a protected derivative)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Add 3-bromopropan-1-amine hydrobromide (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Separate the N-1 and N-2 isomers by silica gel column chromatography. The ratio of products will depend on the specific indazole substrate.

Biological Activity: A Comparative Outlook

While direct comparative biological data for this compound and its 2H-isomer is scarce, the broader class of indazole derivatives has been extensively studied, particularly as anticancer agents. Many indazole-based drugs function as kinase inhibitors.[2][3] The position of the N-alkylation can significantly impact kinase inhibitory activity and selectivity.

Indazole Isomer TypeGeneral Biological Activity TrendsRepresentative Examples (Analogous Compounds)
1H-Indazole Derivatives Often exhibit potent kinase inhibitory activity. The N-1 substituent can be crucial for interaction with the solvent-exposed region of the kinase active site.[4][5]Pazopanib (VEGFR inhibitor), Axitinib (VEGFR inhibitor)
2H-Indazole Derivatives Also demonstrate significant biological activities, including kinase inhibition and antimicrobial effects.[6][7] The N-2 substituent can influence the overall shape and electronic properties, leading to different target profiles compared to the N-1 isomers.Some potent antiprotozoal and COX-2 inhibitory activities have been reported for 2H-indazole derivatives.[6][7]
Potential Signaling Pathways

Many indazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the receptor tyrosine kinase (RTK) pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Indazole Indazole-based Kinase Inhibitor Indazole->RTK

Caption: Simplified RTK signaling pathway and the inhibitory action of indazole-based kinase inhibitors.

Experimental Protocols for Biological Evaluation

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., K562, A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compounds for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

While direct comparative data for "this compound" and its 2H-isomer is not currently available in the public domain, this guide provides a framework for their study based on the established chemistry and biology of N-alkylated indazoles. The choice between the N-1 and N-2 isomers can have a significant impact on the resulting compound's properties and biological activity. The provided synthetic and biological testing protocols offer a starting point for researchers to produce these isomers and evaluate their therapeutic potential. Further investigation into the structure-activity relationships of these and related N-alkylamine indazole isomers is warranted to explore their potential in drug discovery.

References

Comparative Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the cross-reactivity of a representative indazole-based compound. Extensive searches for "3-(1H-indazol-1-yl)propan-1-amine" did not yield publicly available biological target information or cross-reactivity data. Therefore, to illustrate the principles and methodologies of cross-reactivity profiling for this class of molecules, we present data for a well-characterized indazole-containing compound. The experimental data and methodologies described herein are representative of the analyses performed for indazole-based kinase inhibitors.

The indazole scaffold is a core structural motif in numerous kinase inhibitors, playing a critical role in their therapeutic efficacy.[1][2][3] However, the selectivity of these inhibitors across the human kinome is a crucial factor in determining their safety and potential for off-target effects. This guide offers a comparative overview of kinase selectivity for a representative indazole derivative, supported by quantitative data and detailed experimental protocols.

Quantitative Cross-Reactivity Profiling

To assess the selectivity of indazole-based compounds, they are typically screened against a large panel of kinases. The data below illustrates the inhibition profile of a representative indazole-based inhibitor against a selection of kinases.

Table 1: Kinase Inhibition Profile of a Representative Indazole-Based Compound

Target Kinase% Inhibition at 1 µMIC50 (nM)Kinase Family
Primary Target
Kinase A98%15TK
Off-Target Kinases
Kinase B85%150TKL
Kinase C62%800STE
Kinase D45%>1000CAMK
Kinase E21%>10000AGC
Kinase F8%>10000CMGC

This data is illustrative and based on typical results for selective indazole-based kinase inhibitors.

Experimental Methodologies

The determination of a compound's cross-reactivity profile is essential for its development as a therapeutic agent. Below are detailed protocols for common assays used to assess kinase inhibitor selectivity.

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

  • Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates

    • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or modified for detection

    • Test compound ("this compound" or analogs)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagents (e.g., phosphocellulose paper, scintillation fluid, or luminescence-based ATP detection kits)

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer.

    • The test compound is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • Data is analyzed to determine the half-maximal inhibitory concentration (IC50) for each kinase.

2. Kinome-Wide Selectivity Profiling

To obtain a comprehensive cross-reactivity profile, the test compound is screened against a large panel of kinases, often representing the entire human kinome.

  • Principle: High-throughput screening platforms are utilized to perform in vitro kinase inhibition assays against hundreds of different kinases simultaneously.

  • Procedure:

    • The test compound is typically assayed at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

    • The percentage of inhibition for each kinase is determined.

    • For kinases showing significant inhibition, follow-up dose-response experiments are performed to determine the IC50 values.

    • The results are often visualized using a "kinome map" to provide a graphical representation of the compound's selectivity.

3. Cellular Target Engagement Assays

These assays confirm that the compound inhibits the intended kinase within a cellular context.

  • Principle: The phosphorylation of a known downstream substrate of the target kinase is measured in cells treated with the inhibitor.

  • Procedure:

    • Cells expressing the target kinase are cultured.

    • The cells are treated with varying concentrations of the test compound.

    • The cells are lysed, and the phosphorylation status of a specific substrate is analyzed by Western blotting or ELISA using phospho-specific antibodies.

    • A reduction in substrate phosphorylation indicates target engagement by the inhibitor.

Visualizing Experimental Workflows and Pathways

To better understand the process of cross-reactivity profiling and the context of kinase inhibition, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 High-Throughput Kinase Screening cluster_2 Data Analysis compound Test Compound (e.g., this compound) dilution Serial Dilution compound->dilution assay_plate Assay Plate Preparation (Kinase, Substrate, ATP) dilution->assay_plate kinase_panel Kinase Panel (>400 kinases) kinase_panel->assay_plate incubation Incubation assay_plate->incubation readout Signal Detection (Luminescence/Fluorescence) incubation->readout inhibition_calc % Inhibition Calculation readout->inhibition_calc hit_selection Hit Identification (>50% inhibition) inhibition_calc->hit_selection ic50_determination IC50 Determination (Dose-Response) hit_selection->ic50_determination selectivity_profile Selectivity Profile (Kinome Map) ic50_determination->selectivity_profile

Caption: Workflow for Kinase Cross-Reactivity Profiling.

G cluster_pathway Illustrative Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Indazole-Based Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of a Signaling Pathway by an Indazole-Based Compound.

References

In Vivo Efficacy of Indazole-Based Kinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo efficacy data for "3-(1H-indazol-1-yl)propan-1-amine" is not available in the current scientific literature. This guide provides a comparative analysis of structurally related indazole-containing compounds with demonstrated in vivo anti-tumor activity, alongside other established therapeutic alternatives. The data presented here is based on preclinical studies in renal cell carcinoma (RCC), a common target for indazole-based therapeutics, and is intended to serve as a reference for researchers in oncology and drug development.

This comparison focuses on two prominent indazole-derivatives, Axitinib and Pazopanib, and two widely used non-indazole tyrosine kinase inhibitors, Sunitinib and Sorafenib, all of which have shown efficacy in treating RCC.

Comparative Efficacy of Kinase Inhibitors in Renal Cell Carcinoma Xenograft Models

The following table summarizes the in vivo anti-tumor efficacy of the selected compounds in preclinical xenograft models of renal cell carcinoma. The data highlights the dose-dependent tumor growth inhibition observed with these agents.

CompoundClassAnimal ModelTumor ModelDosing RegimenTumor Growth InhibitionReference
Axitinib Indazole DerivativeNude MiceHuman RCC Xenograft5 mg/kg, twice daily (oral)Marked reduction in tumor vascularization and tumor shrinkage[1]
Pazopanib Indazole DerivativeSwiss Nude MiceHuman RCC Xenograft10, 30, or 100 mg/kg, once or twice daily (oral gavage) for 21 daysUp to 99% maximal growth inhibition in RCC xenografts[2]
Sunitinib Non-IndazoleN/AHuman RCC Xenograft50 mg/day (oral) for 4 weeks, followed by 2 weeks offSignificant tumor growth inhibition[3][4]
Sorafenib Non-IndazoleNude MiceHuman RCC Xenograft20 and 40 mg/kg/day for 21 daysDose-dependent inhibition of tumor growth[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for evaluating the efficacy of anti-cancer agents in RCC xenograft models, based on the reviewed literature.

Renal Cell Carcinoma Xenograft Model
  • Cell Culture: Human renal cell carcinoma cell lines (e.g., 786-O, A-498, Caki-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2). [6]2. Animal Models: Immunocompromised mice (e.g., nude mice, NOD-SCID) are used to prevent rejection of human tumor xenografts. [2][3][5]3. Tumor Implantation: A suspension of RCC cells (typically 1 x 10^6 to 5 x 10^6 cells in a small volume of sterile saline or culture medium) is injected subcutaneously into the flank of each mouse. [3]4. Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

  • Drug Administration:

    • Axitinib: Administered orally, typically twice daily. [1] * Pazopanib: Administered orally via gavage, once or twice daily. [2] * Sunitinib: Administered orally, once daily, often in cycles (e.g., 4 weeks on, 2 weeks off). [4] * Sorafenib: Administered orally, once or twice daily. [5][7]7. Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight (to assess toxicity), overall survival, and analysis of tumor tissue (e.g., immunohistochemistry for biomarkers of angiogenesis and apoptosis).

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are used to compare treatment groups with the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Indazole-Based Kinase Inhibitors

Indazole derivatives like Axitinib and Pazopanib, as well as the comparator drugs Sunitinib and Sorafenib, primarily exert their anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the major pathways targeted by these inhibitors.

VEGFR and PDGFR Signaling Inhibition by Tyrosine Kinase Inhibitors cluster_inhibitors Tyrosine Kinase Inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K PDGFR->PI3K Axitinib Axitinib Axitinib->VEGFR Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sorafenib Sorafenib Sorafenib->VEGFR RAF RAF Sorafenib->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Survival Survival mTOR->Survival

Caption: Inhibition of VEGFR and PDGFR signaling pathways by tyrosine kinase inhibitors.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram outlines a typical workflow for conducting an in vivo study to validate the efficacy of a test compound.

General Workflow for In Vivo Efficacy Studies start Start cell_culture Cell Line Culture (e.g., RCC cells) start->cell_culture animal_model Animal Model Preparation (e.g., Immunocompromised Mice) start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Test Compound vs. Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) data_collection->endpoint analysis Data Analysis and Statistical Evaluation endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

References

comparing the pharmacokinetic profiles of "3-(1H-indazol-1-yl)propan-1-amine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic profiles of various indazole derivatives, providing valuable insights for researchers and professionals engaged in drug discovery and development. Due to the limited availability of directly comparable public data on a series of "3-(1H-indazol-1-yl)propan-1-amine" derivatives, this guide utilizes data from closely related indazole-3-carboxamide derivatives to illustrate the potential pharmacokinetic landscape of this class of compounds. The experimental data presented herein is intended to serve as a foundational resource for understanding structure-activity relationships and guiding the design of novel therapeutic agents with optimized pharmacokinetic properties.

Data Presentation: In Vitro Pharmacokinetic Profiles of Indazole-3-Carboxamide Derivatives

The following table summarizes key in vitro pharmacokinetic parameters for a selection of indazole-3-carboxamide synthetic cannabinoid receptor agonists. This data provides a valuable reference for understanding the potential disposition of novel indazole derivatives. The parameters include lipophilicity (Log D7.4), the extent of binding to plasma proteins (PPB), and metabolic stability in human liver microsomes (pHLM) and hepatocytes (pHHeps), presented as intrinsic clearance (CLint). Additionally, the predicted human in vivo hepatic clearance (CLH) is provided.

CompoundLog D7.4Plasma Protein Binding (%)CLint (pHLM) (mL/min/kg)CLint (pHHeps) (mL/min/kg)Predicted CLH (pHLM) (mL/min/kg)Predicted CLH (pHHeps) (mL/min/kg)
(S)-AB-FUBINACA2.81>9913.7 ± 4.06110 ± 34.50.34 ± 0.092.56 ± 0.73
(R)-AB-FUBINACA2.81>9913.7 ± 4.06110 ± 34.50.34 ± 0.092.56 ± 0.73
(S)-5F-AMB-PINACA3.5498.8 ± 0.111637 ± 1512154 ± 21017.79 ± 0.2018.25 ± 0.12
(R)-5F-AMB-PINACA3.5498.8 ± 0.111637 ± 1512154 ± 21017.79 ± 0.2018.25 ± 0.12
(S)-MDMB-FUBINACA4.1299.5 ± 0.082944 ± 95.93216 ± 6071.39 ± 0.271.39 ± 0.27
(R)-MDMB-FUBINACA4.1299.5 ± 0.082944 ± 95.93216 ± 6071.39 ± 0.271.39 ± 0.27
(S)-AMB-FUBINACA3.2599.3 ± 0.052944 ± 95.93216 ± 60715.63 ± 0.4415.63 ± 0.44
(R)-AMB-FUBINACA3.2599.3 ± 0.052944 ± 95.93216 ± 60715.63 ± 0.4415.63 ± 0.44
(R)-4F-MDMB-BINACA3.9888.9 ± 0.49138 ± 29.5258 ± 45.915.13 ± 0.5415.13 ± 0.54
MDMB-4en-PINACA4.9598.9 ± 0.131184 ± 1171591 ± 20412.06 ± 0.5212.06 ± 0.52

Data sourced from a systematic in vitro pharmacokinetic study of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established methods for determining key pharmacokinetic parameters.

Determination of Lipophilicity (Log D7.4)

The distribution coefficient at pH 7.4 (Log D7.4) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, and ability to cross cell membranes.

  • Method: A common method is the shake-flask technique using n-octanol and a phosphate buffer at pH 7.4.

  • Procedure:

    • A known concentration of the test compound is dissolved in the phosphate buffer.

    • An equal volume of n-octanol is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the aqueous and organic layers.

    • The concentration of the compound in each layer is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: Log D7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its pharmacological activity and clearance.

  • Method: Equilibrium dialysis is a widely accepted method for determining plasma protein binding.

  • Procedure:

    • A dialysis unit consists of two chambers separated by a semi-permeable membrane.

    • One chamber is filled with plasma (typically human or from a relevant animal species), and the other with a protein-free buffer.

    • The test compound is added to the plasma-containing chamber.

    • The unit is incubated at 37°C with gentle agitation to allow equilibrium to be reached.

    • At equilibrium, samples are taken from both chambers, and the concentration of the compound is measured.

  • Calculation: The percentage of protein binding is calculated based on the difference in compound concentration between the plasma and buffer chambers.

Metabolic Stability in Human Liver Microsomes (pHLM) and Hepatocytes (pHHeps)

These assays assess the rate of metabolism of a compound by liver enzymes, providing an indication of its metabolic clearance.

  • Incubation:

    • The test compound is incubated with either pooled human liver microsomes (pHLM) or cryopreserved human hepatocytes (pHHeps).

    • The incubation mixture contains a cofactor, typically NADPH for microsomal assays, to support enzymatic activity.

    • The reaction is initiated by adding the cofactor and is carried out at 37°C.

  • Sampling and Analysis:

    • Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

    • The samples are then analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.

  • Calculation of Intrinsic Clearance (CLint):

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2).

    • The intrinsic clearance is then calculated from the half-life and the protein concentration in the incubation.

Visualizations

The following diagrams illustrate key conceptual frameworks in pharmacokinetic profiling and potential mechanisms of action for indazole derivatives.

Pharmacokinetic_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis & Modeling solubility Aqueous Solubility permeability Permeability (e.g., PAMPA) solubility->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability ppb Plasma Protein Binding metabolic_stability->ppb pk_study Pharmacokinetic Study (Rodent Model) ppb->pk_study Candidate Selection bioavailability Bioavailability (F%) pk_study->bioavailability pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) pk_study->pk_parameters tissue_distribution Tissue Distribution bioavailability->tissue_distribution ivive In Vitro-In Vivo Extrapolation (IVIVE) pk_parameters->ivive human_pk_prediction Human PK Prediction ivive->human_pk_prediction

Caption: Experimental workflow for pharmacokinetic profiling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., Kinase, GPCR) kinase_cascade_1 Kinase 1 receptor->kinase_cascade_1 Signal Transduction kinase_cascade_2 Kinase 2 kinase_cascade_1->kinase_cascade_2 transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade_2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inflammation, Proliferation) gene_expression->cellular_response indazole Indazole Derivative indazole->receptor Inhibition

References

Benchmarking Indazole Derivatives Against a Panel of Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a significant pharmacophore in medicinal chemistry, forming the backbone of several commercially available anticancer drugs such as axitinib, linifanib, niraparib, and pazopanib.[1] This guide provides a comparative analysis of the in vitro anti-cancer activity of various indazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics. The data presented herein is compiled from multiple studies and focuses on the cytotoxic and mechanistic profiles of these compounds against a range of human cancer cell lines.

Comparative Efficacy of Indazole Derivatives

The anti-proliferative activity of several indazole derivatives has been evaluated against diverse cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

1H-Indazole-3-amine Derivatives

A study focusing on a series of 1H-indazole-3-amine derivatives identified compound 6o as a promising anti-cancer agent.[2] Its cytotoxic activity was assessed against a panel of four human cancer cell lines, with 5-fluorouracil (5-Fu) serving as a positive control.

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HepG-2 (Hepatoma) IC50 (µM)HEK-293 (Normal Kidney) IC50 (µM)
6o 5.15>40>4018.3233.2
5-Fu 25.3128.3230.1523.54Not Reported
Data sourced from Wang et al., 2023.[2][3]

Compound 6o demonstrated potent and selective activity against the K562 cell line, with an IC50 value of 5.15 µM, and showed significantly lower toxicity towards the normal human embryonic kidney cell line HEK-293 (IC50 = 33.2 µM).[2]

3-Amino-N-phenyl-1H-indazole-1-carboxamide Derivatives

Research on 3-amino-N-phenyl-1H-indazole-1-carboxamides has revealed compounds with broad-spectrum anti-proliferative activity. Notably, compounds 10d and 10e from one study, and compound 1c from another, exhibited potent growth inhibition across numerous cell lines.

A study evaluated a series of these compounds against 60 human cancer cell lines. Compounds 10d and 10e were identified as the most active, inhibiting the growth of many cancer cell lines at concentrations below 1 µM.[4] For instance, their activity against the SR leukemia cell line reached an impressive 0.0153 µM.[4]

Another study identified compound 1c as a highly active derivative, with GI50 (50% growth inhibition) values ranging from 0.041 to 33.6 µM across a full panel of NCI-60 cell lines, with a mean GI50 of 1.90 µM.[5] This compound was particularly effective against colon and melanoma cell lines.[5]

Other Potent Indazole Derivatives

A separate investigation into various indazole derivatives identified compound 2f as a lead candidate with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[6][7] This compound was further evaluated in the 4T1 breast cancer cell line.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.

Cell Viability and Proliferation Assays

The anti-proliferative activity of the indazole derivatives was primarily assessed using the MTT (methyl thiazolyl tetrazolium) colorimetric assay.[2]

Protocol:

  • Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds for 24 or 48 hours.

  • Following treatment, the cells were fixed with 50% trichloroacetic acid for 1 hour at 4°C.

  • The fixed cells were stained for 30 minutes at room temperature with 0.4% sulforhodamine-B in 1% acetic acid.

  • Excess dye was removed by washing four times with 1% acetic acid.

  • The protein-bound dye was dissolved in 10 mM Tris (pH 10), and the optical density was measured at 510 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and cell cycle arrest are key mechanisms of action for many anti-cancer agents. These were investigated using flow cytometry.

Apoptosis Detection:

  • Apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining.[3]

  • Cells were treated with the test compound at varying concentrations (e.g., 10, 12, and 14 µM for compound 6o ) for a specified period.[3]

  • The stained cells were then analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3]

Cell Cycle Analysis:

  • Cell cycle distribution was determined by PI staining of cellular DNA content.[3]

  • Treated cells were harvested, fixed, and stained with PI.

  • The DNA content was then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting

To investigate the molecular mechanisms underlying the observed cellular effects, the expression levels of key proteins involved in apoptosis and cell cycle regulation were analyzed by Western blotting.

Protocol:

  • Cells were treated with the test compound and then lysed to extract total protein.

  • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

  • The separated proteins were transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3).[3][6]

  • After washing, the membrane was incubated with a secondary antibody.

  • The protein bands were visualized using an appropriate detection system, with GAPDH often used as a loading control.[3]

Visualizing the Mechanisms of Action

To elucidate the biological processes affected by these indazole derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Experimental Workflow for In Vitro Anticancer Drug Screening cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis cell_culture Cancer Cell Line Culture seeding Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Indazole Derivatives seeding->treatment compound_prep Prepare Drug Dilutions compound_prep->treatment viability_assay MTT/SRB Assay for Cytotoxicity (IC50) treatment->viability_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay cell_cycle_assay PI Staining for Cell Cycle Analysis treatment->cell_cycle_assay western_blot Western Blot for Protein Expression treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry flow_cytometry->data_analysis western_blot->data_analysis

Caption: A typical workflow for evaluating the in vitro anti-cancer properties of novel compounds.

Proposed Apoptosis Induction Pathway of Indazole Derivatives cluster_p53 p53/MDM2 Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound Indazole Derivative (e.g., 6o, 2f) mdm2 MDM2 Inhibition compound->mdm2 inhibition bax Bax (Pro-apoptotic) Upregulation compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 downregulates p53 p53 Activation p53->bax p53->bcl2 mdm2->p53 leads to caspase3 Cleaved Caspase-3 Activation bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the apoptotic signaling pathway activated by some indazole derivatives.[2][6]

References

Validation of 3-(1H-indazol-1-yl)propan-1-amine as a Kinase Inhibitor Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of the novel compound, 3-(1H-indazol-1-yl)propan-1-amine , as a potential lead compound in the landscape of kinase inhibitor drug discovery. Due to the novelty of this compound, direct experimental data is not yet publicly available. Therefore, this guide presents a comprehensive comparison with two clinically approved and structurally related indazole-based kinase inhibitors: Pazopanib and Axitinib .

The objective is to furnish researchers with the necessary context, comparative data, and detailed experimental protocols to facilitate the evaluation of "this compound" and guide future research directions.

Comparative Analysis of Kinase Inhibitory Profiles

To establish a benchmark for the evaluation of "this compound," the following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of Pazopanib and Axitinib against a panel of key kinases implicated in cancer progression and angiogenesis. This data, gathered from publicly available literature, highlights the potency and selectivity of these established drugs.

Table 1: Comparative In Vitro Kinase Inhibition (IC50 nM)

Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)This compound IC50 (nM)
VEGFR1 (Flt-1)10[1][2]1.2Data to be determined
VEGFR2 (KDR)30[1][2][3][4]0.2Data to be determined
VEGFR3 (Flt-4)47[1][2][3]0.1-0.3Data to be determined
PDGFRβ84[1][3]1.6[5]Data to be determined
c-Kit140[1]1.7[5]Data to be determined
FGFR174[1]-Data to be determined
c-Fms146[1]-Data to be determined

Data for Pazopanib and Axitinib are derived from various in vitro kinase assays. The specific assay conditions may vary between studies. The placeholder for "this compound" is intended to be populated with data generated using the protocols outlined in this guide.

Experimental Protocols for Lead Compound Validation

To determine the kinase inhibitory profile of "this compound" and enable a direct comparison with Pazopanib and Axitinib, a standardized in vitro kinase inhibition assay is essential. Below is a detailed protocol for a luminescence-based kinase assay, a common and robust method for determining IC50 values.

In Vitro Luminescence-Based Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against a panel of purified kinases (e.g., VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit).

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescent signal generated by a luciferase/luciferin reaction that utilizes the remaining ATP. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR2)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • "this compound" (test compound)

  • Pazopanib and Axitinib (positive controls)

  • DMSO (vehicle control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "this compound", Pazopanib, and Axitinib in 100% DMSO.

    • Perform serial dilutions of the stock solutions in kinase buffer to create a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a white assay plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Drug Discovery and Evaluation Workflow

The following diagrams illustrate the key pathways and processes involved in the validation of a lead compound like "this compound".

G cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Compound This compound SAR SAR Studies Compound->SAR KinaseAssay Biochemical Kinase Assays (IC50 Determination) Compound->KinaseAssay Analogs Analog Synthesis SAR->Analogs Analogs->Compound CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) KinaseAssay->CellAssay Selectivity Kinase Selectivity Profiling CellAssay->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK PD Pharmacodynamics (Target Engagement) PK->PD Efficacy Xenograft Models PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Lead compound validation workflow.

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K RAS RAS/MAPK VEGFR->RAS Pazopanib Pazopanib Pazopanib->VEGFR Axitinib Axitinib Axitinib->VEGFR LeadCompound This compound LeadCompound->VEGFR Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration RAS->Migration

Caption: VEGFR signaling pathway and inhibition.

Conclusion and Future Directions

The indazole scaffold is a well-validated pharmacophore for the development of potent kinase inhibitors. While "this compound" represents a novel and unevaluated chemical entity, its structural similarity to approved drugs like Pazopanib and Axitinib provides a strong rationale for its investigation as a kinase inhibitor.

This guide provides the necessary framework for the initial validation of this lead compound. By employing the outlined experimental protocols, researchers can generate the critical data required to populate the comparative tables and robustly assess the compound's potency, selectivity, and potential as a therapeutic agent. Subsequent studies should focus on comprehensive structure-activity relationship (SAR) analysis to optimize potency and selectivity, followed by cell-based functional assays and in vivo studies to establish a comprehensive preclinical data package.

References

Comparative Safety Profile of 3-(1H-indazol-1-yl)propan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of 3-(1H-indazol-1-yl)propan-1-amine against relevant alternatives, supported by available experimental data and detailed methodologies.

Introduction

This compound is a heterocyclic amine containing an indazole moiety. As with any novel chemical entity intended for research and potential therapeutic development, a thorough understanding of its safety profile is paramount. This guide aims to provide an objective comparison of the known toxicological data for this compound with that of structurally related compounds and clinically approved drugs containing the indazole scaffold. This comparative approach allows for a more informed assessment of its potential risks and guides further preclinical safety evaluation.

Selection of Comparators

To provide a comprehensive safety assessment, the following compounds have been selected for comparison:

  • 3-(1H-imidazol-1-yl)propan-1-amine: A close structural analog where the indazole bicyclic system is replaced by a monocyclic imidazole ring. This comparison helps to elucidate the contribution of the fused benzene ring to the overall toxicity.

  • Lonidamine and Granisetron: These are FDA-approved drugs that feature an indazole core. Their established clinical safety and toxicity profiles serve as valuable benchmarks for the potential therapeutic window of new indazole-containing compounds.[1][2]

  • Other Indazole and Imidazole Derivatives: Data from a broader range of related compounds are included to provide context on the general cytotoxic potential of these heterocyclic systems.

Data Presentation

The following tables summarize the available quantitative data for the acute oral toxicity, in vitro cytotoxicity, and genotoxicity of the target compound and its comparators.

Table 1: Comparative Acute Oral Toxicity

CompoundChemical StructureGHS Classification (Oral)Acute Oral LD50 (Rat)
This compound Chemical structure of this compoundAcute Toxicity 3; H301: Toxic if swallowed50-300 mg/kg (estimated)
3-(1H-imidazol-1-yl)propan-1-amine Chemical structure of 3-(1H-imidazol-1-yl)propan-1-amineAcute Toxicity 4; H302: Harmful if swallowedData not available
Granisetron Chemical structure of GranisetronNot classified as acutely toxic350 mg/kg[1]
Lonidamine Chemical structure of LonidamineHarmful if swallowedData not available

Table 2: Comparative In Vitro Cytotoxicity of Indazole and Imidazole Derivatives

Compound ClassSpecific Compound ExampleCell LineIC50 (µM)
Indazole Derivative Compound 6oK562 (human chronic myeloid leukemia)5.15[3]
HEK-293 (human embryonic kidney)33.2[3]
Indazole Derivative Compound 5kHep-G2 (human hepatoma)3.32[3]
HEK-293 (human embryonic kidney)12.17[3]
Imidazole Derivative 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7, HCT-116, HepG2 (cancer cell lines)< 5[4]
Lonidamine LonidamineEhrlich ascites tumor cells (aerobic glycolysis inhibition)45[5]

Table 3: Comparative Genotoxicity (Ames Test)

Compound/ClassTest SystemMetabolic Activation (S9)Result
This compound Data not availableData not availableData not available
3-(1H-imidazol-1-yl)propan-1-amine Data not availableData not availableData not available
Imidazole (parent compound) Salmonella typhimuriumWith and withoutNegative[6]
Granisetron In vitro Ames testData not availableNot mutagenic[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid in the design and interpretation of future studies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.

  • Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing. Water is available ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed a set limit (e.g., 1 mL/100 g body weight for aqueous solutions).

  • Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.

  • Procedure:

    • A group of three animals is dosed at the selected starting level.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

    • The outcome of the first group determines the next step:

      • If mortality occurs, the test is repeated at a lower dose level.

      • If no mortality occurs, the test is repeated at a higher dose level.

  • Endpoint: The test is concluded when a dose that causes mortality or no effect at the highest dose level is identified. The substance is then classified according to the Globally Harmonized System (GHS) based on the observed mortality at specific dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, which is an indicator of cell viability.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compound is serially diluted to various concentrations and added to the wells. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Bacterial Reverse Mutation Test (Ames Test)

This assay is used to detect chemically induced gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed both with and without the addition of an exogenous metabolic activation system (S9 fraction), which is typically derived from the liver of rats treated with an enzyme-inducing agent.

  • Procedure (Plate Incorporation Method):

    • The test compound at various concentrations, the bacterial culture, and, if required, the S9 mix are combined in molten top agar.

    • This mixture is poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted.

  • Endpoint: A compound is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (spontaneous revertant) level.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in toxicological assessment.

G Experimental Workflow for Acute Oral Toxicity (OECD 423) cluster_lower Lower Dose Testing cluster_higher Higher Dose Testing start Select Starting Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals start->dose_3_animals observe_14_days Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose_3_animals->observe_14_days decision1 Mortality? observe_14_days->decision1 dose_lower Dose 3 New Animals at Lower Dose Level decision1->dose_lower Yes dose_higher Dose 3 New Animals at Higher Dose Level decision1->dose_higher No observe_lower Observe for 14 Days dose_lower->observe_lower decision_lower Mortality? observe_lower->decision_lower classify_toxic Classify Toxicity decision_lower->classify_toxic Yes/No (Determine Classification) observe_higher Observe for 14 Days dose_higher->observe_higher decision_higher Mortality? observe_higher->decision_higher decision_higher->classify_toxic Yes classify_less_toxic Classify as Less Toxic or Non-Toxic decision_higher->classify_less_toxic No

Figure 1: Workflow for OECD 423 Acute Oral Toxicity Test.

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay start Seed Cells in 96-Well Plate incubate_attach Incubate Overnight for Cell Attachment start->incubate_attach add_compound Add Serial Dilutions of Test Compound incubate_attach->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_formazan add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Read Absorbance at ~570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data

Figure 2: Step-by-step workflow of the MTT assay.

Toxicity_Endpoints Logical Relationship of Toxicity Endpoints cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity (e.g., MTT Assay) acute_toxicity Acute Systemic Toxicity (e.g., OECD 423) cytotoxicity->acute_toxicity Provides initial toxicity data risk_assessment Overall Safety Risk Assessment cytotoxicity->risk_assessment genotoxicity Genotoxicity (e.g., Ames Test) genotoxicity->acute_toxicity Informs on mutagenic potential genotoxicity->risk_assessment chronic_toxicity Chronic Toxicity acute_toxicity->chronic_toxicity Guides dose selection for longer-term studies acute_toxicity->risk_assessment chronic_toxicity->risk_assessment

Figure 3: Progression of toxicological assessments.

Hypothetical_Pathway Hypothetical Cytotoxicity Signaling Pathway compound Test Compound (e.g., Indazole Derivative) cell_membrane Cell Membrane Interaction compound->cell_membrane mitochondria Mitochondrial Dysfunction cell_membrane->mitochondria ros Increased Reactive Oxygen Species (ROS) mitochondria->ros caspase_activation Caspase Activation mitochondria->caspase_activation Cytochrome c release dna_damage DNA Damage ros->dna_damage dna_damage->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Figure 4: A potential mechanism of compound-induced cytotoxicity.

Comparative Analysis and Discussion

Acute Oral Toxicity

The GHS classification of "Acute Toxicity 3" for this compound indicates that it is toxic if swallowed, with an estimated LD50 in the range of 50-300 mg/kg in rats. This suggests a higher level of acute toxicity compared to its structural analog, 3-(1H-imidazol-1-yl)propan-1-amine, which is classified as "Acute Toxicity 4" (Harmful if swallowed), implying an LD50 in the range of 300-2000 mg/kg. This difference suggests that the indazole nucleus may contribute to increased acute toxicity compared to the imidazole ring.

The FDA-approved indazole-containing drug, Granisetron, has a reported oral LD50 of 350 mg/kg in rats, placing it in the "Harmful if swallowed" category.[1] This indicates that while the indazole scaffold is present in clinically used drugs, the overall toxicity can be significantly modulated by other structural features of the molecule.

In Vitro Cytotoxicity

While specific cytotoxicity data for this compound on normal cell lines is not publicly available, studies on other indazole derivatives show a wide range of cytotoxic potential. For instance, some novel indazole derivatives have demonstrated potent activity against cancer cell lines with IC50 values in the low micromolar range.[3] Importantly, a comparison of cytotoxicity against cancerous versus normal cell lines (e.g., HEK-293) is crucial for determining the selectivity index, a key indicator of a compound's therapeutic potential. The available data on other indazole derivatives show variable selectivity, highlighting the need for specific testing of the target compound.[3]

Lonidamine, another indazole-based drug, exerts its effect by inhibiting glycolysis in tumor cells, demonstrating that indazole derivatives can be designed to selectively target metabolic pathways that are dysregulated in cancer.[5]

Genotoxicity

There is currently no publicly available data on the genotoxic potential of this compound or its imidazole analog from standard assays like the Ames test. However, the parent imidazole compound has been shown to be non-mutagenic in the Ames test.[6] Granisetron was also found to be non-mutagenic in the Ames test, although it produced some evidence of chromosomal aberrations in in vitro human lymphocyte assays at high concentrations.[7] Given these mixed findings for related structures, a direct assessment of the mutagenic and clastogenic potential of this compound is essential for a complete safety profile.

Safety Profile of Marketed Indazole Drugs

The clinical safety profiles of Lonidamine and Granisetron provide valuable insights into the potential adverse effects of indazole-containing compounds in humans. Lonidamine's side effects include myalgia, testicular pain, and gastrointestinal disturbances, but it notably lacks the myelosuppressive effects common to many chemotherapeutics.[1] Granisetron is generally well-tolerated, with the most common side effects being headache, constipation, and asthenia.[2] These profiles demonstrate that indazole-based drugs can have manageable safety profiles in a clinical setting.

Toxicological Mechanisms

The specific signaling pathways involved in the potential toxicity of this compound have not been elucidated. However, the known mechanisms of action of the comparator drugs offer some clues. Lonidamine's primary mechanism involves the inhibition of mitochondrial hexokinase, leading to a disruption of energy metabolism in cancer cells.[8] Granisetron acts as a highly selective antagonist of the 5-HT3 receptor, which is involved in the vomiting reflex.[9] These distinct mechanisms highlight the diverse biological targets that can be modulated by compounds containing an indazole core. A hypothetical pathway for cytotoxicity, as depicted in Figure 4, involves the induction of mitochondrial dysfunction, leading to oxidative stress and apoptosis.

Conclusion

Based on the available data, this compound is classified as "Toxic if swallowed," suggesting a moderate to high level of acute oral toxicity. This appears to be higher than its imidazole analog and the marketed drug Granisetron. The broader family of indazole derivatives exhibits a wide range of cytotoxic activities, and the potential for genotoxicity cannot be ruled out without direct experimental evidence.

For researchers and drug developers, this comparative analysis underscores the necessity of conducting a comprehensive preclinical safety evaluation for this compound. Key areas for future investigation should include:

  • Definitive acute oral toxicity studies to determine a precise LD50 value.

  • In vitro cytotoxicity assays against a panel of both cancerous and normal human cell lines to establish a selectivity index.

  • A standard battery of genotoxicity tests , including the Ames test and an in vitro chromosomal aberration assay.

By systematically addressing these data gaps, a more complete and reliable safety profile for this compound can be established, enabling informed decisions regarding its future development.

References

Confirming Cellular Target Engagement of 3-(1H-indazol-1-yl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation that a molecule reaches and interacts with its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for confirming the cellular target engagement of the novel compound, "3-(1H-indazol-1-yl)propan-1-amine."

Given that many indazole derivatives have been identified as kinase inhibitors, this guide will proceed with the hypothetical scenario that "this compound" is an inhibitor of the mitogen-activated protein kinase kinase 1 (MEK1).[1] MEK1 is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[2]

To provide a clear benchmark, the performance of "this compound" will be compared against Trametinib, a well-characterized and clinically approved allosteric inhibitor of MEK1/2.[2][3] This guide will detail the experimental protocols for three orthogonal state-of-the-art target engagement assays: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Surface Plasmon Resonance (SPR). Hypothetical, yet realistic, experimental data is presented to illustrate the comparative analysis.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in proteins like RAS or BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth. MEK1 is a central kinase in this cascade, making it an attractive target for therapeutic intervention.

RAS-RAF-MEK-ERK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound Trametinib Inhibitor->MEK1 Inhibition

A simplified diagram of the RAS-RAF-MEK-ERK signaling cascade.

Quantitative Comparison of Target Engagement

The following tables summarize hypothetical data for "this compound" and Trametinib across three distinct target engagement assays. This multi-assay approach provides a robust validation of the compound's interaction with MEK1.

Cellular Thermal Shift Assay (CETSA) ΔTm (°C) at 10 µM Apparent IC50 (µM)
This compound 4.20.85
Trametinib 5.50.5
NanoBRET™ Target Engagement Assay Intracellular IC50 (nM)
This compound 150
Trametinib 15
Surface Plasmon Resonance (SPR) KD (nM) kon (1/Ms) koff (1/s)
This compound 951.2 x 10^51.1 x 10^-2
Trametinib 102.5 x 10^52.5 x 10^-3

Experimental Protocols & Methodologies

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[4][5] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[4]

CETSA_Workflow A 1. Cell Culture (e.g., A375 cells) B 2. Compound Treatment (Vehicle, Compound) A->B C 3. Heating (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Separation (Centrifugation) D->E F 6. Protein Quantification (Western Blot for MEK1) E->F G 7. Data Analysis (Melt Curve Generation) F->G

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Culture and Treatment:

    • Culture A375 cells (a human melanoma cell line with a BRAF V600E mutation) to 80-90% confluency.

    • Treat cells with either "this compound" (e.g., at concentrations ranging from 0.01 to 30 µM), Trametinib (as a positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble MEK1 in each sample by Western blotting using a specific anti-MEK1 antibody.

    • Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting temperature (Tm) to the right indicates protein stabilization and target engagement.

    • For isothermal dose-response experiments, heat all samples at a single temperature (e.g., 54°C) and quantify the amount of soluble MEK1 at different compound concentrations to determine the apparent IC50.[6]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[7][8] The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[7]

NanoBRET_Workflow A 1. Transfection (Express MEK1-NanoLuc® in HEK293 cells) B 2. Cell Plating (White 96-well plate) A->B C 3. Compound & Tracer Addition (Test compound, NanoBRET® tracer) B->C D 4. Incubation (2 hours at 37°C) C->D E 5. Substrate Addition (Nano-Glo® Substrate) D->E F 6. BRET Measurement (Luminescence detection) E->F G 7. Data Analysis (IC50 Curve Generation) F->G

Experimental workflow for the NanoBRET™ Target Engagement Assay.
  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding for a MEK1-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of "this compound" and Trametinib.

    • Add the compounds to the cells, followed by the addition of the NanoBRET™ K-10 tracer (a suitable tracer for MEK1) at a final concentration of 1 µM.

  • Incubation and Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add the Nano-Glo® substrate and extracellular NanoLuc® inhibitor to the wells.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the intracellular IC50 value.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a purified protein.[9][10]

SPR_Schematic cluster_spr SPR Sensor Chip SensorSurface Sensor Surface (with immobilized MEK1) Detector Detector SensorSurface->Detector Change in Refractive Angle Analyte Analyte Flow (Compound) Analyte->SensorSurface LightSource Light Source Prism Prism

References

A Comparative Analysis of Indazole-Based Kinase Inhibitors: A Head-to-Head Evaluation Against a Prototypical Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the indazole scaffold in kinase inhibition, contextualized through a comparative analysis of potent inhibitors and the foundational structure of 3-(1H-indazol-1-yl)propan-1-amine.

In the landscape of modern oncology and drug discovery, the indazole nucleus has emerged as a privileged scaffold, forming the core of numerous potent and selective kinase inhibitors.[1] While a direct and comprehensive body of research on the specific kinase inhibitory activity of "this compound" is not publicly available, its foundational structure provides an excellent template to understand the critical structure-activity relationships (SAR) that govern the efficacy of more complex indazole derivatives. This guide offers a head-to-head comparison of well-characterized indazole-based kinase inhibitors, using this compound as a structural baseline to dissect the contributions of various substituents to target affinity and cellular potency.

The indazole core itself is a well-established hinge-binding motif for many kinases.[2] The diverse biological activities of indazole derivatives stem from the strategic placement of various functional groups on this core, influencing target specificity, potency, and pharmacokinetic properties.[3] This comparative analysis will focus on prominent indazole-based inhibitors targeting key kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Pim kinases.

Quantitative Comparison of Indazole-Based Kinase Inhibitors

To illustrate the impact of structural modifications on the indazole scaffold, the following table summarizes the inhibitory activities of several exemplary compounds against their primary kinase targets. These compounds have been selected to represent a range of substitution patterns and target kinases, providing a broad overview of the chemical space.

Compound Name/ReferenceStructureTarget Kinase(s)IC50 (nM)Cellular Activity (IC50, nM)
This compound (Reference Scaffold)Data not availableData not available
Compound 7r [4]6-(3-isopropoxyphenyl)-1H-indazol-3-amine derivativeFGFR12.940.5
Compound 13o [5]3-(pyrazin-2-yl)-1H-indazole derivativePan-PimPim-1: <10, Pim-2: 25, Pim-3: 16130 (KMS-12 BM cells)
Compound 30 [1]Indazole derivativeVEGFR-21.24Not specified
AKE-72 (Compound 5) 3-((3-amino-1H-indazol-4-yl)ethynyl)benzamide derivativeBCR-ABL (WT & T315I)<0.5 (WT), 9 (T315I)<10 (K-562 cells)

Experimental Protocols

The data presented in this guide are derived from various in vitro assays designed to quantify the inhibitory potential of the compounds. Below are representative protocols for key experiments typically employed in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example for FGFR1):

  • Reagents and Materials: Recombinant human FGFR1 kinase domain, biotinylated poly(Glu-Tyr) substrate, ATP, and the test compound.

  • Assay Procedure: The kinase reaction is initiated by mixing the FGFR1 enzyme with the test compound at various concentrations in a kinase reaction buffer.

  • The biotinylated substrate and ATP are then added to start the phosphorylation reaction.

  • The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[4]

Cellular Proliferation Assay (Example using MTT):

  • Cell Culture: Human cancer cell lines (e.g., K-562 for BCR-ABL inhibitors) are cultured in appropriate media supplemented with fetal bovine serum.[6]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[6]

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

Signaling_Pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Indazole-based FGFR Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Kinase Inhibitor Evaluation Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Cell_Proliferation Cellular Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Target_Phosphorylation Target Phosphorylation Assay (e.g., Western Blot) Cell_Proliferation->Target_Phosphorylation PK_Studies Pharmacokinetic Studies Cell_Proliferation->PK_Studies Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Structure-Activity Relationship Insights

The comparative data reveal several key insights into the SAR of indazole-based kinase inhibitors:

  • Substitution at the 3- and 6-positions of the indazole ring appears to be crucial for potent kinase inhibition. For instance, in FGFR inhibitors, a substituted phenyl group at the 6-position, as seen in compound 7r, contributes significantly to high affinity.[4]

  • The nature of the substituent at the 3-position can dictate target selectivity. A pyrazinyl group, as in compound 13o, is a common feature in Pim kinase inhibitors.[5]

  • Elaboration of the indazole core with extended side chains can enhance potency and introduce interactions with different regions of the kinase active site. The complex side chain of AKE-72, for example, is designed to occupy the ATP-binding pocket and overcome resistance mutations.

  • The amino group at the 3-position of the indazole is a common feature in many potent inhibitors, often forming key hydrogen bond interactions with the kinase hinge region.[6]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(1H-indazol-1-yl)propan-1-amine, a compound requiring careful management due to its toxicological profile. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as acutely toxic if swallowed.[1] Always operate within a well-ventilated area, preferably inside a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber), inspected for integrity before use.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: While not always mandatory under normal use with adequate ventilation, a NIOSH-approved respirator may be necessary for handling large quantities or in case of a spill.

In the event of accidental contact or exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.

Summary of Chemical and Hazard Data

The following table summarizes the key identification and hazard information for this compound.

PropertyValue
CAS Number 933744-08-2
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Physical State Solid[1] or Liquid
GHS Hazard Pictogram GHS06 (Skull and Crossbones)[1]
GHS Signal Word Danger[1]
GHS Hazard Statement H301: Toxic if swallowed[1][2]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[1]

Note on Physical State: There is conflicting information regarding the physical state of this compound. Some suppliers list it as a solid, while others describe it as a liquid. Therefore, it is prudent to be prepared to handle it in either form.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

1. Waste Segregation:

  • Isolate waste containing this compound from other waste streams to prevent potentially hazardous reactions.

  • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container for waste collection. The container must be in good condition and have a secure, tightly sealing lid.

  • If possible, use the original container, provided it is not compromised.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".

  • The label must also include the full chemical name: "this compound" and list all constituents of the waste mixture, including solvents, with their approximate concentrations.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

6. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Collect the rinsate as hazardous waste and add it to the designated waste container.

  • After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The cleaned container can then typically be disposed of as non-hazardous solid waste, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(1H-indazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(1H-indazol-1-yl)propan-1-amine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 933744-08-2

  • Physical Form: Solid[1]

Hazard Summary: This compound is classified as acutely toxic if swallowed.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06Danger H301: Toxic if swallowed[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[2][3] The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[2] A face shield may be necessary for splash hazards.[2]Protects against splashes, dust, and flying particles.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2] Double gloving is recommended for enhanced protection.Prevents skin contact with the chemical.[4]
Body Protection A lab coat is the minimum requirement.[2][4] Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator may be required.Minimizes inhalation of dust or vapors.[5]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[7]Protects feet from spills and falling objects.

Operational and Disposal Plans

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Avoid contact with skin, eyes, and clothing.

  • Work in a well-ventilated area, preferably a chemical fume hood.[5][6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

  • Do not dispose of down the drain or with general office trash.

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1] Rinse mouth.[6]
Skin Contact Remove contaminated clothing immediately.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][9] Seek medical attention if irritation persists.[6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[10]
Inhalation Move the person to fresh air.[5][9] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[9] Seek medical attention.[6][9]
Chemical Spill Alert others in the area. Evacuate if necessary. Wear appropriate PPE.[10] For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10] For large spills, contact your institution's environmental health and safety department.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 handling_1 Weigh Compound in Ventilated Area prep_2->handling_1 handling_2 Perform Experiment in Fume Hood handling_1->handling_2 cleanup_1 Decontaminate Work Area handling_2->cleanup_1 emergency_1 Follow First-Aid Procedures handling_2->emergency_1 cleanup_2 Segregate Hazardous Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Waste via EHS cleanup_2->cleanup_3 emergency_2 Report Incident emergency_1->emergency_2

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.